1-(2,4-Dihydroxy-3-methylphenyl)propan-1-one
Description
Properties
IUPAC Name |
1-(2,4-dihydroxy-3-methylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-3-8(11)7-4-5-9(12)6(2)10(7)13/h4-5,12-13H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSJSCDVYCXQGAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C(=C(C=C1)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40343781 | |
| Record name | 1-(2,4-Dihydroxy-3-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40343781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63876-46-0 | |
| Record name | 1-(2,4-Dihydroxy-3-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40343781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1-(2,4-Dihydroxy-3-methylphenyl)propan-1-one
Abstract
This technical guide provides a comprehensive overview of a robust and well-established synthetic pathway for 1-(2,4-dihydroxy-3-methylphenyl)propan-1-one, a valuable propiophenone derivative. The synthesis is centered around the esteemed Fries rearrangement, a powerful method for the ortho- and para-acylation of phenols. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the reaction mechanism, a step-by-step experimental protocol, and a discussion of the critical parameters that govern the reaction's success. The causality behind experimental choices is elucidated to provide a deeper understanding of the synthesis, ensuring a reproducible and self-validating methodology.
Introduction: The Significance of Hydroxyaryl Ketones
Hydroxyaryl ketones are a pivotal class of organic compounds that serve as crucial intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2] Their inherent phenolic and ketonic functionalities provide versatile handles for further molecular elaboration. The target molecule of this guide, this compound, also known as 2',4'-dihydroxy-3'-methylpropiophenone, is a member of this important class.[3] Its structure, featuring a dihydroxyphenyl moiety, suggests potential applications stemming from antioxidant properties and as a building block for more complex pharmacologically active molecules.[4]
The synthesis of such molecules requires a strategic approach to achieve the desired regioselectivity on the electron-rich aromatic ring. Direct Friedel-Crafts acylation of phenols can be problematic, often leading to a mixture of products and potential O-acylation.[1] The Fries rearrangement, however, offers an elegant solution by converting a phenolic ester to a hydroxyaryl ketone, providing a more controlled and often higher-yielding pathway.[1][5]
The Synthetic Pathway: A Two-Step Approach via Fries Rearrangement
The synthesis of this compound is efficiently achieved through a two-step process, commencing with the esterification of 2-methylresorcinol followed by a Lewis acid-catalyzed Fries rearrangement.
Caption: Generalized mechanism of the Fries rearrangement.
Detailed Experimental Protocol
This protocol is a self-validating system, providing detailed steps from starting materials to the purified and characterized final product.
Materials and Equipment
| Reagent/Equipment | Specifications |
| 2-Methylresorcinol | >98% purity |
| Propionyl chloride | >98% purity, freshly distilled recommended |
| Aluminum chloride (AlCl₃) | Anhydrous, >99% purity |
| Pyridine | Anhydrous |
| Dichloromethane (DCM) | Anhydrous |
| Hydrochloric acid (HCl) | Concentrated and dilute solutions |
| Sodium bicarbonate | Saturated aqueous solution |
| Anhydrous sodium sulfate | Granular |
| Solvents for purification | Ethanol, Hexane, Ethyl acetate |
| Glassware | Round-bottom flasks, condenser, dropping funnel, separatory funnel |
| Magnetic stirrer with hotplate | |
| Rotary evaporator | |
| Filtration apparatus | Buchner funnel, filter paper |
Step-by-Step Methodology
Step 1: Synthesis of 2-Methylresorcinol Dipropionate
-
In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-methylresorcinol (10.0 g, 80.5 mmol) in anhydrous dichloromethane (100 mL) and anhydrous pyridine (15.9 mL, 197 mmol).
-
Cool the solution to 0 °C in an ice bath.
-
Add propionyl chloride (17.5 mL, 201 mmol) dropwise to the stirred solution over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by slowly adding 50 mL of cold water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 2-methylresorcinol dipropionate as an oil or low-melting solid. The crude product can often be used in the next step without further purification.
Step 2: Fries Rearrangement to this compound
-
In a flame-dried 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a thermometer, place anhydrous aluminum chloride (26.8 g, 201 mmol).
-
Carefully add the crude 2-methylresorcinol dipropionate (assuming 80.5 mmol) to the flask.
-
Heat the reaction mixture to 135-140 °C in an oil bath and maintain this temperature for 3 hours. [6]The mixture will become a thick, dark mass.
-
After 3 hours, allow the reaction mixture to cool to room temperature.
-
Carefully quench the reaction by slowly adding crushed ice to the flask, followed by the dropwise addition of concentrated hydrochloric acid until the aluminum complex is fully decomposed. This should be done in a well-ventilated fume hood as HCl gas will evolve.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water.
Purification and Characterization
-
Purification: The crude solid product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene. [4]Alternatively, column chromatography on silica gel using a hexane/ethyl acetate gradient can be employed for higher purity.
-
Characterization: The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques.
| Property | Value |
| Molecular Formula | C₁₀H₁₂O₃ |
| Molecular Weight | 180.20 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Expected to be in a specific range (literature value may be available) |
| ¹H NMR | Characteristic peaks for aromatic protons, methyl group, ethyl group, and hydroxyl protons. |
| ¹³C NMR | Characteristic peaks for carbonyl carbon, aromatic carbons, and aliphatic carbons. |
| IR Spectroscopy | Characteristic absorptions for O-H (hydroxyl), C=O (ketone), and C=C (aromatic) bonds. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight. |
Note: Specific spectral data should be acquired and compared with literature values for confirmation. [3]
Safety Considerations
-
Propionyl chloride is corrosive and lachrymatory. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Aluminum chloride is a water-reactive solid that releases HCl gas upon contact with moisture. It should be handled in a dry environment. The quenching process is exothermic and should be performed with caution.
-
Pyridine is a flammable and toxic liquid.
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
Conclusion
This technical guide has outlined a detailed and reliable synthetic pathway for this compound utilizing the Fries rearrangement. By understanding the underlying reaction mechanism and the rationale behind the experimental choices, researchers can confidently reproduce this synthesis. The provided protocol, including purification and characterization guidelines, establishes a self-validating system for obtaining this valuable hydroxyaryl ketone intermediate. This methodology serves as a strong foundation for further research and development in the fields of medicinal chemistry and materials science.
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physicochemical properties of 2',4'-Dihydroxy-3'-methylpropiophenone
An In-depth Technical Guide to the Physicochemical Properties of 2',4'-Dihydroxy-3'-methylpropiophenone
Abstract
This technical guide provides a comprehensive analysis of the (CAS No. 63876-46-0), a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development and material science, this document synthesizes fundamental data with practical, field-proven insights into its characterization and handling. We delve into the core properties, spectral analysis, experimental determination methodologies, chemical synthesis, and reactivity. The protocols described herein are presented as self-validating systems, emphasizing the causality behind experimental choices to ensure technical accuracy and reproducibility.
Introduction and Strategic Importance
2',4'-Dihydroxy-3'-methylpropiophenone is an aromatic ketone that serves as a versatile building block in organic synthesis. Its structure, featuring a propiophenone backbone with hydroxyl and methyl substitutions on the phenyl ring, imparts a unique combination of reactivity and functionality. This makes it a valuable precursor in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals[1]. The hydroxyl groups enhance its reactivity for derivatization, while the overall structure can be foundational for creating compounds with specific biological activities or material properties[1][2]. Understanding its fundamental physicochemical properties is therefore a critical first step for any research or development application, enabling rational process design, formulation development, and quality control.
Core Physicochemical Data
The foundational properties of a compound dictate its behavior in both chemical and biological systems. The data for 2',4'-Dihydroxy-3'-methylpropiophenone, consolidated from various chemical data sources, are summarized below. It is important to note that some values, such as boiling point and density, are estimates and should be confirmed experimentally for high-precision applications[3][4].
| Property | Value | Source |
| CAS Number | 63876-46-0 | [3][4][5] |
| Molecular Formula | C₁₀H₁₂O₃ | [3][4][5] |
| Molecular Weight | 180.20 g/mol | [3][4][5] |
| Appearance | Yellow to brown crystalline powder | [3][4] |
| Melting Point | 124-130 °C | [3][4] |
| Boiling Point | 273.02°C (rough estimate) | [3][4] |
| Density | 1.1272 g/cm³ (rough estimate) | [3][4] |
| pKa | 8.35 ± 0.45 (Predicted) | [3][4] |
| Solubility | Sparingly soluble in water | [6] |
Structural Elucidation and Spectroscopic Analysis
Confirming the identity and purity of 2',4'-Dihydroxy-3'-methylpropiophenone is paramount. A multi-technique spectroscopic approach is standard practice. While specific spectra for this compound are not publicly available, this section outlines the authoritative protocols for acquiring and interpreting the necessary data.
General Workflow for Structural Characterization
The logical flow for confirming the molecular structure involves a combination of mass spectrometry (to determine mass) and spectroscopy (to map the chemical environment of atoms and functional groups).
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An In-depth Technical Guide to 1-(2,4-Dihydroxy-3-methylphenyl)propan-1-one (CAS: 63876-46-0)
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 1-(2,4-Dihydroxy-3-methylphenyl)propan-1-one, a substituted propiophenone with potential applications in synthetic chemistry and drug discovery. Drawing from available data and established chemical principles, this document details the compound's properties, a proposed synthetic route, spectral characterization, and a prospective analysis of its biological significance.
Core Compound Identification and Properties
This compound, also known as 2',4'-Dihydroxy-3'-methylpropiophenone, is a poly-substituted aromatic ketone.[1] Its core structure consists of a propiophenone scaffold with hydroxyl and methyl substituents on the phenyl ring, which are known to influence its chemical reactivity and biological activity.
Chemical and Physical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, formulation, and application in various experimental settings.
| Property | Value | Source |
| CAS Number | 63876-46-0 | [1] |
| Molecular Formula | C₁₀H₁₂O₃ | [1] |
| Molecular Weight | 180.20 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | 2',4'-Dihydroxy-3'-methylpropiophenone | [1] |
| Melting Point | 124-130 °C | |
| Boiling Point (Predicted) | 273.02 °C | |
| pKa (Predicted) | 8.35 ± 0.45 |
Synthesis Pathway: A Proposed Fries Rearrangement Approach
Rationale for the Proposed Pathway
The Fries rearrangement is an ideal choice for this synthesis due to its regioselectivity, which can be controlled by reaction conditions such as temperature and solvent.[2] The starting material, 2-methylresorcinol, is commercially available, and the reagents for both steps are standard in organic synthesis laboratories. The ortho- and para-directing effects of the hydroxyl groups on the resorcinol ring, combined with the steric hindrance from the methyl group, are expected to favor the formation of the desired product.
Proposed Experimental Protocol
Step 1: Esterification of 2-Methylresorcinol to 2-Methyl-1,3-phenylene dipropionate
-
To a stirred solution of 2-methylresorcinol (1.0 eq) in a suitable solvent (e.g., dichloromethane or pyridine) at 0 °C, add propionyl chloride (2.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-methyl-1,3-phenylene dipropionate.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Fries Rearrangement to this compound
-
To a suspension of anhydrous aluminum chloride (AlCl₃, 3.0 eq) in a high-boiling inert solvent (e.g., nitrobenzene or 1,2-dichloroethane), add the 2-methyl-1,3-phenylene dipropionate (1.0 eq) portion-wise at 0 °C.
-
Slowly heat the reaction mixture to 130-140 °C and maintain this temperature for 3-4 hours. The high temperature generally favors the formation of the ortho-acylated product.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it onto crushed ice containing concentrated hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Spectral Data for Structural Elucidation
The structural identity and purity of this compound can be confirmed using a combination of spectroscopic techniques. The following data is available in the PubChem database.[1]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The predicted chemical shifts are consistent with the proposed structure, showing signals for the carbonyl carbon, aromatic carbons (both substituted and unsubstituted), the methyl group, and the carbons of the propyl chain.
Mass Spectrometry (GC-MS)
The mass spectrum from Gas Chromatography-Mass Spectrometry (GC-MS) analysis would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (180.20 g/mol ). The fragmentation pattern would be characteristic of a propiophenone derivative, with key fragments arising from the cleavage of the acyl group and rearrangements of the aromatic ring.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule:
-
A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic hydroxyl groups.
-
A strong absorption band around 1640-1680 cm⁻¹ due to the C=O stretching of the ketone.
-
Bands in the region of 1450-1600 cm⁻¹ corresponding to C=C stretching in the aromatic ring.
-
C-H stretching and bending vibrations for the methyl and propyl groups.
Prospective Biological Activity and Applications in Drug Discovery
While there is a lack of direct experimental data on the biological activities of this compound, the structural class of acetophenones is known to exhibit a wide range of pharmacological properties. This section provides a prospective analysis based on the activities of structurally related compounds.
Potential as an Intermediate in Pharmaceutical Synthesis
Substituted dihydroxyacetophenones are valuable intermediates in the synthesis of various biologically active molecules, including flavonoids, chalcones, and other heterocyclic compounds. These classes of compounds have been investigated for a multitude of therapeutic applications.
Hypothetical Biological Activities
Based on the biological activities of other acetophenone derivatives, this compound could be investigated for the following activities:
-
Antioxidant Activity: The presence of two phenolic hydroxyl groups suggests potential antioxidant properties through free radical scavenging.
-
Enzyme Inhibition: Hydroxylated aromatic ketones are known to inhibit various enzymes. For instance, derivatives of 2,4-dihydroxyacetophenone have been explored as inhibitors of phosphodiesterases (PDEs).
-
Antimicrobial and Antifungal Activity: The acetophenone scaffold is present in many natural and synthetic antimicrobial agents.
Conclusion and Future Directions
This compound is a chemical entity with a well-defined structure and physicochemical properties. While its synthesis is plausibly achieved through a Fries rearrangement, a detailed experimental protocol and comprehensive biological evaluation are yet to be reported in the public domain. The structural motifs present in this molecule suggest that it could serve as a valuable building block for the synthesis of more complex, biologically active compounds. Future research should focus on optimizing its synthesis, fully characterizing its spectral properties, and screening it for a range of biological activities to unlock its full potential in medicinal chemistry and drug discovery.
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Unraveling the Molecular Blueprint: A Technical Guide to the Spectral Data of 1-(2,4-Dihydroxy-3-methylphenyl)propan-1-one
Introduction
1-(2,4-Dihydroxy-3-methylphenyl)propan-1-one, also known as 2',4'-Dihydroxy-3'-methylpropiophenone, is a phenolic ketone with potential applications in organic synthesis and medicinal chemistry. A thorough understanding of its spectral characteristics is fundamental for its identification, quality control, and the elucidation of its role in various chemical and biological processes. This technical guide provides an in-depth analysis of the predicted and known spectral data for this compound, offering a valuable resource for researchers, scientists, and professionals in drug development.
It is important to note that while this guide is comprehensive, publicly available, experimentally derived spectra for this specific molecule are limited. Therefore, the nuclear magnetic resonance (NMR) and infrared (IR) data presented herein are predicted based on established principles of spectroscopy and analysis of structurally analogous compounds. The mass spectrometry data is based on experimentally observed fragments. This approach ensures a scientifically rigorous and practically useful guide for the characterization of this compound.
Molecular Structure
The structural formula of this compound is presented below. The numbering of the carbon and hydrogen atoms is provided to facilitate the interpretation of the NMR data.
Caption: Molecular structure of this compound.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in a molecule. The predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound in a typical deuterated solvent like CDCl₃ are summarized in the table below.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-6' | 7.60 | d | 8.8 | 1H |
| H-5' | 6.45 | d | 8.8 | 1H |
| 4'-OH | 5.5 - 6.5 | br s | - | 1H |
| 2'-OH | 12.5 | s | - | 1H |
| -CH₂- (Propanoyl) | 2.95 | q | 7.2 | 2H |
| -CH₃ (Propanoyl) | 1.20 | t | 7.2 | 3H |
| 3'-CH₃ | 2.10 | s | - | 3H |
Interpretation of the Predicted ¹H NMR Spectrum:
-
Aromatic Protons (H-6' and H-5'): The two protons on the aromatic ring are expected to appear as doublets due to coupling with each other. H-6' is deshielded by the adjacent carbonyl group and appears at a higher chemical shift (around 7.60 ppm) compared to H-5' (around 6.45 ppm). The ortho coupling constant is typically around 8-9 Hz.
-
Hydroxyl Protons (4'-OH and 2'-OH): The 4'-OH proton is expected to be a broad singlet in the range of 5.5-6.5 ppm. The 2'-OH proton is predicted to be significantly deshielded due to intramolecular hydrogen bonding with the carbonyl oxygen, appearing as a sharp singlet at a much higher chemical shift (around 12.5 ppm).
-
Propanoyl Protons: The methylene (-CH₂-) protons of the propanoyl group are adjacent to the carbonyl group and are expected to appear as a quartet around 2.95 ppm due to coupling with the three methyl protons. The terminal methyl (-CH₃) protons will appear as a triplet around 1.20 ppm due to coupling with the two methylene protons.
-
Methyl Proton (3'-CH₃): The methyl group attached to the aromatic ring is expected to appear as a singlet around 2.10 ppm.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. The predicted chemical shifts (δ) in ppm for this compound are presented below.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | 205.0 |
| C-4' | 162.5 |
| C-2' | 160.0 |
| C-6' | 132.0 |
| C-1' | 114.0 |
| C-5' | 108.0 |
| C-3' | 107.0 |
| -CH₂- (Propanoyl) | 36.5 |
| 3'-CH₃ | 15.0 |
| -CH₃ (Propanoyl) | 8.5 |
Interpretation of the Predicted ¹³C NMR Spectrum:
-
Carbonyl Carbon (C=O): The ketone carbonyl carbon is the most deshielded and is expected to have a chemical shift of around 205.0 ppm.
-
Aromatic Carbons: The oxygen-substituted aromatic carbons (C-2' and C-4') are significantly deshielded and are predicted to appear at approximately 160.0 ppm and 162.5 ppm, respectively. The protonated aromatic carbons (C-5' and C-6') and the methyl-substituted carbon (C-3') will have chemical shifts in the aromatic region, with C-6' being the most deshielded among them due to its proximity to the carbonyl group. The quaternary carbon C-1' will also be in this region but with a lower intensity.
-
Aliphatic Carbons: The methylene carbon of the propanoyl group is expected at around 36.5 ppm. The methyl carbon on the aromatic ring is predicted to be around 15.0 ppm, while the terminal methyl carbon of the propanoyl group will be the most shielded, with a chemical shift of approximately 8.5 ppm.
Predicted Infrared (IR) Spectroscopy Data
IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies. The predicted key IR absorption bands for this compound are listed below.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3500-3200 (broad) | O-H (Phenolic) | Stretching |
| 3050-3000 | C-H (Aromatic) | Stretching |
| 2980-2850 | C-H (Aliphatic) | Stretching |
| 1640-1620 | C=O (Ketone, conjugated & H-bonded) | Stretching |
| 1600-1450 | C=C (Aromatic) | Stretching |
| 1380-1360 | C-H (Methyl) | Bending |
| 1280-1180 | C-O (Phenolic) | Stretching |
Interpretation of the Predicted IR Spectrum:
-
O-H Stretching: A broad absorption band in the region of 3500-3200 cm⁻¹ is characteristic of the hydroxyl (-OH) groups of the phenol, broadened due to hydrogen bonding.
-
C-H Stretching: Aromatic C-H stretching vibrations are expected in the 3050-3000 cm⁻¹ region, while aliphatic C-H stretching from the methyl and methylene groups will appear between 2980 and 2850 cm⁻¹.
-
C=O Stretching: A strong absorption band is predicted in the 1640-1620 cm⁻¹ region. The frequency is lower than that of a typical saturated ketone (around 1715 cm⁻¹) due to conjugation with the aromatic ring and intramolecular hydrogen bonding with the 2'-OH group.
-
C=C Stretching: Aromatic C=C bond stretching vibrations will give rise to several bands in the 1600-1450 cm⁻¹ region.
-
C-O Stretching: The C-O stretching of the phenolic groups will result in a strong band in the 1280-1180 cm⁻¹ range.
Mass Spectrometry Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak [M]⁺• would be observed at m/z 180. The key fragment ions reported in the PubChem database are at m/z 152 and 151.[1]
Predicted Mass Spectral Data:
| m/z | Ion |
| 180 | [M]⁺• |
| 152 | [M - CO]⁺• |
| 151 | [M - C₂H₅]⁺ |
Proposed Fragmentation Pathway:
The fragmentation of the molecular ion (m/z 180) can proceed through several pathways. The most plausible routes to the observed fragments are illustrated below.
Caption: Proposed mass spectrometry fragmentation pathway.
-
Formation of the m/z 151 ion: This fragment is likely formed by the cleavage of the bond between the carbonyl carbon and the adjacent methylene group, resulting in the loss of an ethyl radical (•C₂H₅). This would leave a stable acylium ion.
-
Formation of the m/z 152 ion: The fragment at m/z 152 can be attributed to the loss of a neutral carbon monoxide (CO) molecule from the molecular ion. This type of fragmentation is common for ketones.
Experimental Protocols
The following are generalized protocols for the acquisition of spectral data for a compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Tune and shim the probe for the specific sample.
-
Acquire a standard one-pulse ¹H spectrum with a 90° pulse angle.
-
Set the spectral width to cover the range of -2 to 14 ppm.
-
Use a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Calibrate the spectrum using the residual solvent peak as an internal standard.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the range of 0 to 220 ppm.
-
Use a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H spectrum.
-
Infrared (IR) Spectroscopy:
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition:
-
Record a background spectrum of the empty ATR accessory.
-
Record the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The data is usually presented as a plot of transmittance or absorbance versus wavenumber.
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injection: Inject 1 µL of the sample solution in split or splitless mode.
-
Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C).
-
-
MS Conditions:
-
Ionization: Use electron ionization (EI) at 70 eV.
-
Mass Analyzer: Scan a mass range of m/z 40-500.
-
Data Analysis: Identify the peak corresponding to the compound of interest in the total ion chromatogram and analyze its mass spectrum.
-
Conclusion
This technical guide provides a comprehensive overview of the predicted and known spectral data for this compound. The detailed interpretation of the predicted ¹H NMR, ¹³C NMR, and IR spectra, along with the analysis of the mass spectrometry fragmentation pattern, serves as a valuable resource for the structural elucidation and characterization of this compound. The provided experimental protocols offer practical guidance for researchers working with this and similar molecules. The synthesis of predicted and experimental data in this guide is intended to facilitate further research and development in the fields of organic and medicinal chemistry.
References
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National Center for Biotechnology Information (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 592157, this compound. Retrieved January 2, 2026, from [Link].
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The Multifaceted Biological Activities of Dihydroxy-Methylphenyl Ketone Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: A Promising Scaffold in Medicinal Chemistry
Dihydroxy-methylphenyl ketone derivatives, a class of phenolic compounds, have emerged as a focal point of intensive research within the scientific community. These molecules, characterized by a core phenyl ring substituted with at least two hydroxyl groups and a methyl ketone moiety, possess a remarkable breadth of biological activities. Their structural simplicity belies a complex and potent pharmacology, encompassing antioxidant, anti-inflammatory, anticancer, and neuroprotective properties.[1][2] This technical guide provides a comprehensive exploration of the core biological activities of these derivatives, underpinned by mechanistic insights, quantitative data, and robust experimental protocols to empower researchers and drug development professionals in their quest for novel therapeutics. The strategic placement and number of hydroxyl groups on the phenyl ring are critical determinants of their biological efficacy, a key aspect of the structure-activity relationships that will be elucidated throughout this guide.[1]
Part 1: Potent Antioxidant Activity and the Nrf2 Signaling Axis
A primary and well-documented attribute of dihydroxy-methylphenyl ketone derivatives is their profound antioxidant capacity.[1] This activity is largely attributed to their ability to readily donate hydrogen atoms from their phenolic hydroxyl groups, thereby neutralizing highly reactive free radicals and mitigating oxidative stress, a key pathological driver in numerous diseases.
Quantitative Assessment of Antioxidant Potential
The antioxidant efficacy of these derivatives is commonly quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric, with lower values indicating superior antioxidant activity.
| Compound/Derivative | DPPH Scavenging IC50 (µM) | ABTS Scavenging IC50 (µM) | Reference |
| (3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone | Data not available | Data not available | [3] |
| Brominated derivatives of (3,4-dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone | Showed effective antioxidant power | Showed effective antioxidant power | [3] |
| BHA (Butylated hydroxyanisole) | 18.5 | 8.2 | [3] |
| BHT (Butylated hydroxytoluene) | 22.1 | 9.5 | [3] |
| α-Tocopherol | 15.3 | 7.1 | [3] |
Mechanism of Action: Activation of the Nrf2-ARE Pathway
Beyond direct radical scavenging, a more sophisticated mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[4][[“]][6][7] This pathway is a master regulator of cellular redox homeostasis.[8] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. However, in the presence of oxidative stress or electrophilic compounds like certain dihydroxy-methylphenyl ketone derivatives, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the ARE in the promoter regions of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutathione S-transferases (GSTs), thereby bolstering the cell's intrinsic antioxidant defenses.[6][8]
Caption: MTT Assay Experimental Workflow.
Part 4: Neuroprotective Potential in Neurodegenerative Diseases
Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by progressive neuronal loss. Emerging evidence suggests that compounds with antioxidant and anti-inflammatory properties, like dihydroxy-methylphenyl ketone derivatives, may offer neuroprotection. [9][10][11]
Mechanisms of Neuroprotection
The neuroprotective effects of these compounds are thought to be mediated through several mechanisms:
-
Reduction of Oxidative Stress: The brain is particularly vulnerable to oxidative damage. By scavenging free radicals and activating the Nrf2 pathway, these derivatives can protect neurons from oxidative injury. [4]* Anti-inflammatory Action: Neuroinflammation is a critical component of neurodegenerative diseases. By inhibiting pro-inflammatory mediators, these compounds can dampen the inflammatory cascade in the brain. [9]* Modulation of Neurotransmitter Systems: Some ketone derivatives have been shown to interact with neurotransmitter transporters, suggesting a potential role in modulating synaptic function. [12]* Enhanced Mitochondrial Function: Ketone bodies, which are structurally related to some of these derivatives, can improve mitochondrial efficiency and energy metabolism in neurons. [13]
Conclusion and Future Directions
Dihydroxy-methylphenyl ketone derivatives represent a versatile and promising class of compounds with a wide spectrum of biological activities. Their potent antioxidant, anti-inflammatory, anticancer, and neuroprotective properties make them attractive candidates for further drug development. The structure-activity relationship studies are crucial in optimizing their efficacy and selectivity for specific therapeutic targets. The experimental protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers dedicated to harnessing the therapeutic potential of these remarkable molecules. Future research should focus on in vivo studies to validate the in vitro findings, explore their pharmacokinetic and pharmacodynamic profiles, and further elucidate the intricate molecular mechanisms underlying their diverse biological effects.
References
- MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.
- The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress. (2009). Journal of Biological Chemistry.
- MTT assay protocol. (n.d.). Abcam.
- Cell Viability Assays. (2013). Assay Guidance Manual.
- MTT (Assay protocol). (2023). Protocols.io.
- Protocol for Cell Viability Assays. (2022). BroadPharm.
- The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress*. (2009). Consensus.
- Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers. (n.d.). Frontiers.
- Nrf2 signaling pathway: Significance and symbolism. (2025). [Source not available].
- An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation. (n.d.). MDPI.
- The Diverse Biological Activities of Dihydroxyphenyl Ketone Derivatives: An In-depth Technical Guide. (n.d.). Benchchem.
- Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. (n.d.). E3S Web of Conferences.
- Molecular modeling, structure--activity relationships and functional antagonism studies of 4-hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketones as a novel class of dopamine transporter inhibitors. (2001). PubMed.
- Synthesis and Antioxidant Properties of (3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and Its Derivatives. (2012). ResearchGate.
- Anti-inflammatory effect of certain dihydroxy flavones and the mechanisms involved. (n.d.). PubMed.
- A Comparative Analysis of the Biological Activity of Acetophenones, with a Focus on 2,6-Dihydroxy-3-methyl-4-methoxyacetophenone. (n.d.). Benchchem.
- Mechanism of Dihydromyricetin on Inflammatory Diseases. (2022). Frontiers in Pharmacology.
- Anti-Inflammatory Effect of Certain Dihydroxy Flavones and the Mechanisms Involved. (n.d.). [Source not available].
- (PDF) Anti-Inflammatory Effect of Certain Dihydroxy Flavones and the Mechanisms Involved. (2012). ResearchGate.
- Neuroprotective and disease-modifying effects of the ketogenic diet. (n.d.). [Source not available].
- Design, Synthesis, and Anticancer Properties of 4,4'-dihydroxybenzophenone-2,4-dinitrophenylhydrazone and Analogues. (n.d.). PubMed.
- Design, Synthesis, and Anticancer Properties of 4,4'-Dihydroxybenzophenone-2,4-dinitrophenylhydrazone and Analogues. (2003). ResearchGate.
- Neuroprotective Effects of the Ketogenic Diet (Part 2: Mechanisms and Evidence). (n.d.). [Source not available].
- Ketone Bodies in Neurological Diseases: Focus on Neuroprotection and Underlying Mechanisms. (n.d.). Frontiers.
- Neuroprotection by the Ketogenic Diet: Evidence and Controversies. (2021). Cells.
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- 12. Molecular modeling, structure--activity relationships and functional antagonism studies of 4-hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketones as a novel class of dopamine transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. metagenicsinstitute.com [metagenicsinstitute.com]
Solubility Profile of 1-(2,4-Dihydroxy-3-methylphenyl)propan-1-one in Organic Solvents: A Predictive and Methodological Guide
An In-depth Technical Guide for Researchers
Abstract: The solubility of an active compound or intermediate is a critical physicochemical parameter that governs its behavior in various applications, from reaction chemistry to pharmaceutical formulation.[1] This guide provides a comprehensive analysis of the solubility characteristics of 1-(2,4-Dihydroxy-3-methylphenyl)propan-1-one. We will dissect the molecular structure to predict its solubility in a range of common organic solvents, grounded in the fundamental principle of "like dissolves like."[2] Furthermore, this document furnishes a detailed, field-proven experimental protocol for the accurate determination of equilibrium solubility using the gold-standard shake-flask method, complete with analytical quantification techniques.[3][4]
Physicochemical and Structural Analysis
A thorough understanding of a molecule's physical and chemical properties is the foundation for predicting its solubility. This compound (CAS: 63876-46-0) is a substituted propiophenone with a molecular structure that dictates its interactions with various solvents.[5][6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₃ | [5][6] |
| Molar Mass | 180.20 g/mol | [5][6] |
| Melting Point | 124-130 °C | [5] |
| Calculated XLogP3 | 2.3 | [6] |
| Hydrogen Bond Donors | 2 (from two -OH groups) | [6] |
| Hydrogen Bond Acceptors | 3 (from two -OH and one C=O group) | [6] |
Structural Insights: The molecule's structure is characterized by three key features influencing its polarity and solubility:
-
Two Phenolic Hydroxyl (-OH) Groups: These groups are highly polar and can act as both hydrogen bond donors and acceptors.[7][8] This is the primary driver of its solubility in polar, protic solvents.
-
A Ketone (C=O) Group: The carbonyl group is polar and can act as a hydrogen bond acceptor, further contributing to interactions with polar solvents.
-
A Phenyl Ring and Alkyl Groups (-CH₃, -C₂H₅): These components are non-polar (hydrophobic). While the polar functional groups dominate, the hydrocarbon portions of the molecule will influence its solubility in less polar or non-polar solvents.
The calculated XLogP3 of 2.3 suggests a moderate degree of lipophilicity.[6] Overall, the presence of multiple strong hydrogen bonding sites defines this compound as a moderately polar molecule .
The Guiding Principle: "Like Dissolves Like"
The solubility of a solid in a liquid solvent is governed by the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.[9][10] For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.
The adage "like dissolves like" elegantly summarizes this thermodynamic reality:
-
Polar Solutes dissolve best in Polar Solvents .[2][11] The strong dipole-dipole interactions and hydrogen bonds in polar solvents can effectively solvate polar solute molecules, overcoming the solute's crystal lattice energy.
-
Non-polar Solutes dissolve best in Non-polar Solvents . These interactions are dominated by weaker van der Waals forces (London dispersion forces).
The diagram below illustrates the principle of solvation for a polar molecule like our target compound in a polar protic solvent.
Caption: Solvation via Hydrogen Bonding.
Predictive Solubility Profile
Based on the structural analysis and theoretical principles, we can predict the solubility of this compound in various classes of organic solvents. This table serves as a practical guide for solvent selection in experimental design.
Table 2: Predicted Solubility in Common Organic Solvents
| Solvent | Class | Polarity | Prediction | Rationale |
| Methanol | Polar Protic | High | High | Excellent hydrogen bond donor/acceptor capabilities match the analyte's phenolic -OH and ketone groups.[8] |
| Ethanol | Polar Protic | High | High | Similar to methanol, provides strong hydrogen bonding interactions.[8] |
| Isopropanol | Polar Protic | Medium | Moderate | The bulkier alkyl group slightly reduces polarity compared to ethanol, potentially lowering solubility slightly. |
| Acetone | Polar Aprotic | High | High | Strong dipole-dipole interactions and its ability to accept hydrogen bonds from the analyte's -OH groups facilitate dissolution. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | High | A very strong hydrogen bond acceptor, highly effective at dissolving compounds with -OH groups. Often used for initial stock solutions in biological assays.[1][12] |
| Acetonitrile | Polar Aprotic | High | Moderate | Polar, but a weaker hydrogen bond acceptor than acetone or DMSO. Solubility is expected to be good but not as high. |
| Ethyl Acetate | Polar Aprotic | Medium | Low to Moderate | Possesses a polar ester group but also a significant non-polar component. May not be polar enough to effectively overcome the analyte's crystal lattice energy. |
| Dichloromethane (DCM) | Polar Aprotic | Medium | Low | Moderately polar but lacks hydrogen bonding capability. Unlikely to be a good solvent. |
| Toluene | Non-polar | Low | Insoluble | Dominated by van der Waals forces, which are insufficient to dissolve the highly polar, hydrogen-bonded analyte.[2] |
| Hexane | Non-polar | Low | Insoluble | A classic non-polar solvent. The "like dissolves like" principle predicts very poor solubility.[2][13] |
Gold-Standard Protocol: Equilibrium Solubility by the Shake-Flask Method
For definitive, quantitative data, an experimental determination is required. The shake-flask method is the most reliable technique for measuring equilibrium solubility.[3][4]
Causality of Method Selection
The shake-flask method is chosen because it allows the system to reach a true thermodynamic equilibrium between the undissolved solid and the saturated solution.[4][12] This contrasts with kinetic solubility methods, which are faster but may overestimate solubility as they can measure supersaturated or metastable states.[1][12] For applications in drug development and process chemistry, equilibrium solubility is the more relevant and accurate parameter.
Experimental Workflow
Caption: Shake-Flask Method Workflow.
Step-by-Step Protocol
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance (±0.1 mg)
-
Glass vials with screw caps (e.g., 4 mL)
-
Volumetric flasks and pipettes
-
Orbital shaker with a temperature-controlled water bath
-
Centrifuge or syringe filters (0.45 µm, solvent-compatible)
-
Autosampler vials for analysis
-
UV-Vis Spectrophotometer or HPLC system
Procedure:
-
Preparation: Add an excess amount of the solid compound to at least three separate vials for each solvent being tested. "Excess" means enough solid will remain undissolved at equilibrium (e.g., 5-10 mg in 2 mL of solvent).[3]
-
Solvent Addition: Accurately pipette a known volume of the chosen solvent (e.g., 2.0 mL) into each vial.
-
Equilibration: Securely cap the vials. Place them in an orbital shaker bath set to a constant temperature (typically 25 °C or 37 °C for pharmaceutical applications). Agitate the vials for a sufficient duration to ensure equilibrium is reached (24 hours is a good starting point, but 48-72 hours may be necessary for poorly soluble compounds).[3][4]
-
Phase Separation: After equilibration, remove the vials and let them stand undisturbed at the same temperature to allow the excess solid to settle. To obtain a clear, saturated solution, either:
-
Centrifugation: Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).
-
Filtration: Withdraw the supernatant using a syringe and pass it through a solvent-compatible syringe filter (e.g., PTFE for organic solvents) into a clean vial. This is often preferred to remove fine particulates.[14]
-
-
Dilution: Carefully take a precise aliquot of the clear supernatant and dilute it gravimetrically or volumetrically with a suitable solvent to bring its concentration into the linear range of the analytical method. A 1:10 or 1:100 dilution is common.
-
Quantification: Analyze the diluted samples using a pre-validated analytical method (see Section 5) to determine the concentration of the dissolved compound.
Analytical Quantification
The concentration of the analyte in the saturated solution must be determined accurately.
Table 3: Comparison of Analytical Quantification Methods
| Method | Principle | Advantages | Disadvantages |
| UV-Vis Spectroscopy | Measures the absorbance of UV-Vis light at a specific wavelength (λmax) characteristic of the compound.[15] | Fast, simple, and cost-effective.[3] Good for high-throughput screening.[14] | Less specific; impurities that absorb at the same wavelength can interfere.[16] Lower sensitivity for weakly absorbing compounds. |
| High-Performance Liquid Chromatography (HPLC) | Physically separates the compound from impurities before detection (usually by UV or MS). | Highly specific and sensitive. Can detect and separate degradation products or impurities, ensuring only the target compound is quantified.[16][17] | Slower and more resource-intensive than UV-Vis spectroscopy.[17] |
Causality of Choice: For research and development, HPLC is the preferred method due to its superior specificity and accuracy.[16] It provides a self-validating system by confirming the identity and purity of the quantified substance in the saturated solution. UV-Vis is acceptable for rapid, preliminary assessments where the purity of the starting material is high.
Safety and Handling
-
This compound: May cause eye, skin, and respiratory system irritation.[5]
-
Organic Solvents: Handle all organic solvents in a well-ventilated fume hood. Consult the specific Safety Data Sheet (SDS) for each solvent for detailed handling and disposal instructions.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and suitable chemical-resistant gloves.
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1-(2,4-dihydroxy-3-methylphenyl)-1-Propanone - ChemBK. [Link]
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Solubility and Polarity - A-Level Chemistry. [Link]
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Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. [Link]
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Solubility Determination Procedure - Scribd. [Link]
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How to determine the solubility of a substance in an organic solvent? - ResearchGate. [Link]
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Solubility Of Polar Compounds: Unraveling The Secrets - Abraham Entertainment. [Link]
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This compound - PubChem. [Link]
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Physical Properties of Phenol - Chemistry LibreTexts. [Link]
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How Does Solvent Polarity Impact Compound Solubility? - YouTube. [Link]
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Experiment: Solubility of Organic & Inorganic Compounds - UCSC. [Link]
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"1-(2,4-Dihydroxy-3-methylphenyl)propan-1-one" IUPAC name and structure
An In-depth Technical Guide to 1-(2,4-Dihydroxy-3-methylphenyl)propan-1-one
Introduction
This compound, also known by its common synonym 2',4'-Dihydroxy-3'-methylpropiophenone, is an aromatic ketone that belongs to the class of hydroxyaryl ketones.[1][2] These compounds are characterized by a ketone group and at least one hydroxyl group attached to an aromatic ring. Due to their structural features, hydroxyaryl ketones serve as crucial intermediates and building blocks in the synthesis of a wide range of biologically active molecules, including pharmaceuticals, agrochemicals, and specialty polymers.[3] This guide provides a comprehensive overview of the compound's identity, physicochemical properties, modern synthetic methodologies, and potential applications for professionals in research and drug development.
The structural identity of this compound is confirmed by its International Union of Pure and Applied Chemistry (IUPAC) name, this compound, and its Chemical Abstracts Service (CAS) number, 63876-46-0.[1][4]
Physicochemical and Spectroscopic Properties
The fundamental properties of a compound are critical for its application in synthesis and material science. The key physicochemical descriptors for this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 63876-46-0 | PubChem[1], ChemBK[2] |
| Molecular Formula | C₁₀H₁₂O₃ | PubChem[1], ChemBK[2] |
| Molecular Weight | 180.20 g/mol | PubChem[1], ChemBK[2] |
| Melting Point | 124-130 °C | ChemBK[2] |
| Boiling Point | 273.02 °C (estimated) | ChemBK[2] |
| pKa | 8.35 ± 0.45 (predicted) | ChemBK[2] |
| Canonical SMILES | CCC(=O)C1=C(C(=C(C=C1)O)C)O | PubChem[1] |
Spectroscopic Characterization
For unambiguous structural confirmation, a combination of spectroscopic techniques is employed. While raw spectra are proprietary to spectral databases, a senior scientist would anticipate the following key features for structural elucidation[5]:
-
¹H-NMR (Proton Nuclear Magnetic Resonance): The spectrum would reveal distinct signals corresponding to the aromatic protons on the substituted benzene ring, a singlet for the methyl group attached to the ring, a quartet and a triplet for the ethyl group of the propanone moiety, and broad singlets for the two hydroxyl protons, which are typically exchangeable with D₂O.
-
¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum would show signals for the carbonyl carbon (~190-200 ppm), aromatic carbons (including four substituted and two unsubstituted carbons), the methyl carbon, and the two carbons of the ethyl group.
-
IR (Infrared) Spectroscopy: The IR spectrum is characterized by a strong absorption band for the carbonyl (C=O) stretch (typically ~1650-1700 cm⁻¹) and a broad band corresponding to the hydroxyl (O-H) stretching vibrations (~3200-3600 cm⁻¹).
-
MS (Mass Spectrometry): Mass spectral analysis would confirm the molecular weight with a molecular ion peak (M+) corresponding to the compound's exact mass (180.0786 Da).[1]
Synthesis and Mechanism: The Fries Rearrangement
Hydroxyaryl ketones such as this compound are most classically and efficiently synthesized via the Fries rearrangement.[6][7] This reaction involves the intramolecular acyl migration of a phenolic ester to the aromatic ring, catalyzed by a Lewis or Brønsted acid, yielding a mixture of ortho- and para-hydroxyaryl ketones.[7][8]
Mechanistic Causality
The choice of catalyst and reaction conditions is paramount as it dictates the regioselectivity and yield.[8]
-
Catalyst Complexation: The reaction is initiated by the coordination of a Lewis acid (e.g., AlCl₃) or a strong Brønsted acid to the carbonyl oxygen of the ester. This enhances the electrophilicity of the acyl group.
-
Acylium Ion Formation: The activated complex can then dissociate to form a resonance-stabilized acylium ion and a phenoxide-catalyst complex.
-
Electrophilic Aromatic Substitution: The highly electrophilic acylium ion then attacks the electron-rich aromatic ring at the ortho and para positions. This is the rate-determining step.
-
Rearomatization and Hydrolysis: A proton is lost from the intermediate to restore aromaticity. Subsequent aqueous workup hydrolyzes the intermediate complex to yield the final hydroxyaryl ketone product.
The ratio of ortho to para isomers is temperature-dependent; lower temperatures generally favor the formation of the para product, while higher temperatures favor the ortho product.[8]
A Modern, Environmentally Benign Protocol
Traditional Fries rearrangements often require stoichiometric amounts of corrosive and water-sensitive Lewis acids like AlCl₃, which generate significant acidic waste.[6][9] A more modern and environmentally conscious approach utilizes methanesulfonic acid (MSA) as both a catalyst and solvent, often with methanesulfonic anhydride as an additive to remove residual water, which improves reaction efficiency.[6][9] MSA is biodegradable, thermally stable, and less corrosive, making it a superior choice for industrial applications.[6][9]
Experimental Protocol: Synthesis via MSA-Mediated Fries Rearrangement
This protocol describes the synthesis of this compound from the corresponding phenolic ester, 2-methyl-1,3-phenylene dipropionate.
Step 1: Esterification of 2-Methylresorcinol
-
To a solution of 2-methylresorcinol (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane), add a base such as triethylamine (2.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add propionyl chloride (2.2 eq) dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction with water, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-methyl-1,3-phenylene dipropionate. Purify by column chromatography if necessary.
Step 2: Fries Rearrangement
-
Under a nitrogen atmosphere, add methanesulfonic anhydride (0.2 eq) to methanesulfonic acid (8.0 eq) and stir for 10 minutes.
-
Add the 2-methyl-1,3-phenylene dipropionate (1.0 eq) to the MSA mixture.
-
Heat the reaction mixture to 65 °C and stir for 8-12 hours. Monitor the reaction progress by HPLC or TLC.
-
Upon completion, cool the mixture to room temperature and carefully pour it into a beaker of ice water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of the target compound.
Potential Applications in Drug Development
While specific biological activity data for this compound is not extensively published, its core structure is present in numerous molecules of therapeutic interest. Its value lies in its role as a versatile chemical scaffold for the development of novel drug candidates.
-
Phosphodiesterase (PDE) Inhibitors: Derivatives of the closely related 2,4-dihydroxyacetophenone have been synthesized and shown to be potent inhibitors of phosphodiesterase-1 (PDE-1) and -3 (PDE-3).[10] PDE enzymes are critical regulators of intracellular signaling pathways, and their inhibition has therapeutic implications for cardiovascular diseases, inflammation, and neurological disorders.
-
Cytotoxic and Anticancer Agents: The broader class of β-aryl ketones and related chalcones (1,3-diaryl-2-propen-1-ones) have been extensively studied for their cytotoxic effects against various cancer cell lines, including human breast cancer (MCF-7). The dihydroxyphenyl moiety is a common feature in natural products with antioxidant and anticancer properties.
-
Building Block for Heterocyclic Chemistry: The hydroxyl and ketone functionalities provide reactive handles for constructing more complex heterocyclic systems, which form the backbone of a vast number of approved drugs.
The compound is therefore a high-value starting point for generating libraries of novel compounds for screening against various biological targets.
Logical Pathway to Therapeutic Discovery
Caption: Rationale for exploring the therapeutic potential of the title compound.
Conclusion
This compound is a well-defined chemical entity whose synthesis is readily achieved through established organometallic reactions, particularly the Fries rearrangement. Modern protocols utilizing catalysts like methanesulfonic acid offer efficient and more sustainable routes to this and related hydroxyaryl ketones. While direct biological applications are still under exploration, its structural similarity to known bioactive compounds, such as PDE inhibitors and cytotoxic agents, makes it a highly valuable scaffold for medicinal chemists and drug development professionals. Its versatile chemical nature positions it as a key starting material for the synthesis of next-generation therapeutic agents.
References
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ChemBK. (n.d.). 1-(2,4-dihydroxy-3-methylphenyl)-1-Propanone. Retrieved from [Link]
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Asiri, A. M., et al. (2021). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. PMC - NIH. [Link]
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The Therapeutic Potential of Substituted Propiophenones: A Technical Guide for Drug Development Professionals
Introduction: The Propiophenone Scaffold - A Privileged Structure in Medicinal Chemistry
The propiophenone core, a simple three-carbon chain connecting a phenyl ring to a ketone, represents a remarkably versatile scaffold in medicinal chemistry. Its synthetic tractability and the ease with which its aromatic rings and side chain can be functionalized have led to the discovery of a vast array of derivatives with a broad spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the therapeutic applications of substituted propiophenones, offering researchers, scientists, and drug development professionals a comprehensive overview of their potential as anticancer, neuroprotective, anti-inflammatory, and antimicrobial agents. We will delve into the structure-activity relationships, mechanisms of action, and key experimental protocols that underpin the development of these promising compounds.
I. Anticancer Applications: Targeting the Hallmarks of Malignancy
Substituted propiophenones, particularly the chalcone subclass, have emerged as a significant area of interest in oncology research. Their ability to modulate multiple signaling pathways involved in tumorigenesis makes them attractive candidates for the development of novel anticancer therapeutics.
Mechanism of Action: A Multi-pronged Attack on Cancer Cells
The anticancer activity of substituted propiophenones is not attributed to a single mechanism but rather to their ability to interfere with several key cellular processes essential for cancer cell survival and proliferation.
1. Induction of Apoptosis: A primary mechanism by which many propiophenone derivatives exert their anticancer effects is through the induction of programmed cell death, or apoptosis. This is often achieved through the modulation of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
-
Intrinsic Pathway: Many chalcones have been shown to disrupt the mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol. This, in turn, activates a cascade of caspase enzymes, including caspase-9 and the executioner caspase-3, ultimately leading to cell death. The expression of pro-apoptotic proteins like Bax is often upregulated, while the expression of anti-apoptotic proteins such as Bcl-2 is downregulated.
-
Extrinsic Pathway: Some derivatives can activate the extrinsic pathway by upregulating the expression of death receptors like DR4 and DR5 and their ligand, TRAIL. This leads to the activation of caspase-8, which can then directly activate caspase-3 or cleave Bid to tBid, further amplifying the apoptotic signal through the intrinsic pathway.
Induction of Apoptosis by Substituted Propiophenones.
2. Inhibition of Angiogenesis: The formation of new blood vessels, a process known as angiogenesis, is crucial for tumor growth and metastasis. Several chalcone derivatives have been shown to inhibit angiogenesis by targeting key signaling molecules such as vascular endothelial growth factor (VEGF) and its receptor (VEGFR-2).[1]
3. Modulation of Inflammatory Pathways: Chronic inflammation is a known driver of cancer. Substituted propiophenones can exert anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa B) signaling pathway.[2] NF-κB is a transcription factor that regulates the expression of numerous genes involved in inflammation and cell survival. By inhibiting the degradation of IκB, the inhibitor of NF-κB, these compounds prevent the translocation of NF-κB to the nucleus, thereby downregulating the expression of its target genes.[2][3]
Inhibition of the NF-κB Signaling Pathway.
Quantitative Efficacy Data
The anticancer potency of substituted propiophenones is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Chalcone | (E)-N-{3-[3-(1H-benzo[d]imidazol-2-yl)-3-oxoprop-1-en-1-yl]phenyl}-3-methylbenzenesulfonamide | HCT-116 (Colon) | 0.60 | [4] |
| Chalcone | (E)-N-{3-[3-(1H-benzo[d]imidazol-2-yl)-3-oxoprop-1-en-1-yl]phenyl}-3-methylbenzenesulfonamide | MCF-7 (Breast) | 0.89 | [4] |
| Bis-Chalcone | Compound 5b | MCF-7 (Breast) | 4.05 ± 0.96 | [5] |
| Bis-Chalcone | Compound 5a | HCT-116 (Colon) | 18.10 ± 2.51 | [5] |
| Coumaryl-Chalcone | Compound 19 | A-549 (Lung) | 70.90 µg/mL | [6] |
| Chalcone-Thiophene | Compound 32 | T-47D (Breast) | Inhibition %: 56.90 | [6] |
Experimental Protocols
Protocol 1: Synthesis of a Chalcone Derivative via Claisen-Schmidt Condensation
This protocol describes a standard laboratory procedure for the synthesis of chalcones.[7]
-
Materials: Substituted Acetophenone (1.0 eq), Substituted Benzaldehyde (1.0 eq), Sodium Hydroxide (NaOH), Ethanol (95%), Hydrochloric Acid (HCl, dilute solution), Round-bottom flask, Magnetic stirrer and stir bar, Ice bath, Buchner funnel and filter paper.
-
Procedure:
-
In a round-bottom flask, dissolve the substituted acetophenone (e.g., 10 mmol) and the substituted benzaldehyde (e.g., 10 mmol) in ethanol (30-50 mL).[7]
-
Cool the mixture in an ice bath with continuous stirring.[7]
-
Prepare a solution of NaOH (e.g., 20 mmol in 10 mL of water) and add it dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature below 25°C.[7]
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[7]
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice (200 g) and acidify with dilute HCl until the pH is neutral.[7]
-
Filter the precipitated solid using a Buchner funnel and wash with cold water.[8]
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.[7]
-
Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9]
-
Materials: Human cancer cell lines, appropriate culture medium, 96-well plates, substituted propiophenone test compound, MTT solution (5 mg/mL in PBS), Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF), Microplate reader.[10][11]
-
Procedure:
-
Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).[6]
-
Add 10 µL of MTT solution to each well and incubate for 1-4 hours at 37°C.[10]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10]
-
Measure the absorbance at 570 nm using a microplate reader.[10]
-
Calculate the IC50 value from the dose-response curve.[6]
-
II. Neuroprotective Applications: Combating Neurodegeneration and Neuroinflammation
Substituted propiophenones have demonstrated promising neuroprotective effects, making them potential therapeutic agents for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Their mechanisms of action often involve the modulation of signaling pathways that protect neurons from oxidative stress, inflammation, and apoptosis.
Mechanism of Action: Shielding Neurons from Damage
1. PI3K/Akt Signaling Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that promotes cell survival and proliferation. Several natural products, including some with structural similarities to propiophenones, have been shown to exert neuroprotective effects by activating this pathway.[12][13] Activation of Akt can lead to the inhibition of pro-apoptotic proteins and the activation of transcription factors that promote neuronal survival.[12]
2. Anti-inflammatory Effects in the Central Nervous System: Neuroinflammation is a key pathological feature of many neurodegenerative diseases. As mentioned earlier, substituted propiophenones can inhibit the NF-κB signaling pathway, which is a central regulator of inflammation.[2] By suppressing the production of pro-inflammatory cytokines in the brain, these compounds can help to mitigate neuronal damage.[14]
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An In-depth Technical Guide to 1-(2,4-Dihydroxy-3-methylphenyl)propan-1-one: Discovery, Synthesis, and Biological Significance
Abstract
This technical guide provides a comprehensive overview of 1-(2,4-Dihydroxy-3-methylphenyl)propan-1-one, a substituted phenolic ketone of interest to the scientific and drug development communities. While direct evidence of its natural occurrence is limited, its structural motifs are common in phytochemistry, suggesting a potential, yet undiscovered, presence in the plant kingdom. This document details a robust synthetic protocol for its preparation via Friedel-Crafts acylation, provides a thorough characterization based on spectroscopic data, and explores its potential biological activities, drawing from its inclusion in antimicrobial screening programs and the known bioactivities of structurally related compounds. This guide is intended for researchers, chemists, and pharmacologists interested in the exploration and application of novel phenolic compounds.
Introduction and Chemical Identity
This compound, also known as 2',4'-Dihydroxy-3'-methylpropiophenone, is a chemical entity belonging to the class of propiophenones. Its core structure consists of a benzene ring substituted with two hydroxyl groups, a methyl group, and a propanoyl group. The strategic placement of these functional groups, particularly the hydroxyl moieties on the aromatic ring, suggests potential for diverse chemical reactivity and biological activity, a hallmark of many phenolic compounds.
Table 1: Chemical and Physical Properties of this compound [1]
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 2',4'-Dihydroxy-3'-methylpropiophenone |
| CAS Number | 63876-46-0 |
| Molecular Formula | C₁₀H₁₂O₃ |
| Molecular Weight | 180.20 g/mol |
| Appearance | White to off-white crystalline powder (predicted) |
| Solubility | Sparingly soluble in water (predicted) |
Discovery and Natural Occurrence: An Uncharted Territory
The documented isolation of this compound from a natural source remains to be explicitly reported in peer-reviewed literature. However, the structural components of this molecule are prevalent in a vast array of plant secondary metabolites. The dihydroxy-methyl-phenyl moiety is a common feature in many naturally occurring phenolic compounds, which are known for their antioxidant and antimicrobial properties.
For instance, the closely related acetophenone derivative, 2',4'-Dihydroxy-3'-methylacetophenone, has been identified in plant species such as Eucalyptus globulus and Eucalyptus camaldulensis, where it is believed to contribute to their antimicrobial and antioxidant defenses.[2] Furthermore, a wide variety of simple propiophenones and other phenolic ketones have been isolated from diverse plant families, suggesting that the existence of this compound in nature is plausible. The search for this compound in plant extracts, particularly those with known high concentrations of phenolic compounds, could be a fruitful area of future research.
Synthesis and Characterization
The primary and most efficient route for the synthesis of this compound is through the Friedel-Crafts acylation of 2-methylresorcinol with propionyl chloride. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for the preparation of aryl ketones.
Synthetic Protocol: Friedel-Crafts Acylation
The reaction proceeds by the formation of a highly electrophilic acylium ion from propionyl chloride in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃). The electron-rich 2-methylresorcinol ring then acts as a nucleophile, attacking the acylium ion to form the desired propiophenone.
Caption: Friedel-Crafts Acylation Workflow for Synthesis.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add anhydrous aluminum chloride (1.2 equivalents) to a suitable anhydrous solvent such as nitrobenzene or carbon disulfide under an inert atmosphere (e.g., nitrogen or argon).
-
Formation of the Acylium Ion: Cool the suspension in an ice bath and slowly add propionyl chloride (1.1 equivalents) dropwise via the dropping funnel. Stir the mixture for 30 minutes to allow for the formation of the acylium ion complex.
-
Addition of the Aromatic Substrate: Dissolve 2-methylresorcinol (1.0 equivalent) in the same anhydrous solvent and add it dropwise to the reaction mixture.
-
Reaction Progression: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, or gently heat to 50-60°C to ensure completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction and Purification: The product can then be extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Spectroscopic Characterization
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
Table 2: Key Spectroscopic Data
| Technique | Key Features and Interpretations |
| ¹H NMR | - Aromatic protons in the δ 6.5-7.5 ppm range. - A quartet and a triplet corresponding to the ethyl group of the propanoyl moiety. - A singlet for the methyl group on the aromatic ring. - Broad singlets for the hydroxyl protons, which are exchangeable with D₂O. |
| ¹³C NMR | - A carbonyl carbon signal around δ 200 ppm. - Aromatic carbon signals in the δ 110-160 ppm range. - Aliphatic carbon signals for the ethyl and methyl groups. |
| IR Spectroscopy | - A strong absorption band around 1640-1660 cm⁻¹ corresponding to the C=O stretch of the aryl ketone. - A broad absorption band in the region of 3200-3500 cm⁻¹ due to the O-H stretching of the phenolic hydroxyl groups. - C-H stretching vibrations of the aromatic and aliphatic groups. |
| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of 180.20 g/mol . - Characteristic fragmentation patterns including the loss of the ethyl group (M-29) and the propanoyl group (M-57). |
Potential Biological Activities and Future Directions
While specific biological activity data for this compound is not extensively documented, its chemical structure suggests potential in several therapeutic areas, primarily as an antimicrobial and antioxidant agent.
Antimicrobial Potential
The compound has been included in screening libraries for identifying inhibitors of New Delhi metallo-β-lactamase-1 (NDM-1). NDM-1 is an enzyme that confers broad-spectrum resistance to β-lactam antibiotics in bacteria, posing a significant threat to global health. The inclusion of this propiophenone in such a screening highlights its perceived potential as a novel antimicrobial scaffold. While the specific results of its inhibitory activity against NDM-1 are not publicly detailed, this serves as a strong rationale for further investigation into its antibacterial properties.
The general class of hydroxylated propiophenones and related phenolic compounds are known to exhibit antimicrobial activity through various mechanisms, including membrane disruption, enzyme inhibition, and interference with microbial metabolism.
Caption: Postulated Antimicrobial Mechanisms of Action.
Antioxidant Properties
Phenolic compounds are renowned for their antioxidant activity, which is primarily attributed to their ability to scavenge free radicals. The hydroxyl groups on the aromatic ring of this compound can donate a hydrogen atom to neutralize reactive oxygen species (ROS), thereby preventing oxidative damage to cells and biomolecules. The antioxidant capacity of phenolic compounds is a key factor in their protective effects against various chronic diseases, including cardiovascular diseases and cancer.[3] The antioxidant potential of this specific propiophenone warrants further investigation using standard in vitro assays such as DPPH and ABTS radical scavenging assays.
Conclusion
This compound represents a promising, yet underexplored, chemical entity. While its natural occurrence is yet to be confirmed, a reliable synthetic route is available, enabling further research into its chemical and biological properties. Its inclusion in high-throughput screening for novel antibiotics suggests a potential role in addressing antimicrobial resistance. Future research should focus on its isolation from natural sources, a thorough evaluation of its antimicrobial and antioxidant activities, and the exploration of its mechanism of action. This in-depth guide serves as a foundational resource to stimulate and support these future investigations.
References
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-
JScholar Publisher. Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. Available from: [Link]
Sources
An In-depth Technical Guide to the Theoretical and Computed Properties of C10H12O3 Isomers
Abstract
The molecular formula C10H12O3 represents a diverse group of isomeric compounds, many of which are of significant interest to researchers in drug discovery, natural product chemistry, and materials science. This guide provides a comprehensive technical overview of the theoretical and computed properties of key C10H12O3 isomers, with a focus on phenylpropanoids and their derivatives. By integrating computational chemistry methodologies with experimental characterization techniques, we aim to provide a framework for understanding the structure-property relationships that govern the biological activity and potential applications of these molecules. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this important class of organic compounds.
Introduction: The Significance of C10H12O3 Isomers in Scientific Research
Isomers, molecules sharing the same molecular formula but differing in atomic arrangement, often exhibit remarkably different physicochemical and biological properties. This principle is particularly evident in the C10H12O3 isomer family, which includes a variety of naturally occurring and synthetic compounds with profound pharmacological activities. Many of these isomers belong to the phenylpropanoid class, which are synthesized by plants and play crucial roles in defense mechanisms and as precursors to complex polymers like lignin.[1]
The therapeutic potential of C10H12O3 isomers is vast, encompassing antioxidant, anti-inflammatory, antimicrobial, and even anticancer activities.[2][3] For instance, eugenol , a primary constituent of clove oil, is widely used in dentistry as an antiseptic and analgesic.[4] Its isomer, chavibetol , found in betel leaf, also demonstrates significant biological effects.[5][6] Coniferyl alcohol is a fundamental building block of lignin and possesses antioxidant properties.[7][8] The diverse functionalities and stereochemistries within this isomeric group make them attractive scaffolds for the design and development of novel therapeutic agents.
Understanding the subtle differences in the three-dimensional structures and electronic properties of these isomers is paramount to elucidating their mechanisms of action and for the rational design of new drugs. Computational chemistry provides a powerful lens through which we can predict and analyze these properties, offering insights that complement and guide experimental investigations.[9] This guide will delve into the theoretical underpinnings of these molecules, followed by a discussion of the experimental techniques used for their characterization.
Theoretical and Computed Properties of Selected C10H12O3 Isomers
Computational modeling is an indispensable tool in modern chemistry for predicting molecular properties and reactivity.[9] By employing quantum mechanical methods, we can gain a detailed understanding of the electronic structure and geometry of molecules, which are fundamental determinants of their behavior.
Computational Methodology: A Self-Validating Workflow
To ensure the accuracy and reliability of our computed data, we propose a standardized computational workflow. The choice of methodology represents a balance between computational cost and accuracy, a crucial consideration in the analysis of organic molecules.
Caption: Relationship between the ESP map of Eugenol and its predicted reactivity.
Experimental Characterization of C10H12O3 Isomers
While computational methods provide invaluable predictive power, experimental validation is the cornerstone of scientific integrity. A suite of analytical techniques is employed to confirm the structure, purity, and properties of synthesized or isolated C10H12O3 isomers.
Spectroscopic Analysis: Unveiling the Molecular Fingerprint
Spectroscopic techniques probe the interaction of molecules with electromagnetic radiation, providing a unique "fingerprint" for each compound.
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. [10]It provides information about the chemical environment of individual atoms (specifically ¹H and ¹³C).
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified C10H12O3 isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and match the probe to the correct frequency. Optimize the magnetic field homogeneity (shimming) to obtain sharp spectral lines.
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 90° pulse angle and a sufficient relaxation delay to ensure accurate integration. [11]4. Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase correct the spectrum and perform baseline correction. Integrate the signals to determine the relative number of protons corresponding to each resonance.
-
Spectral Interpretation: Analyze the chemical shifts, integration values, and splitting patterns (multiplicities) to assign the resonances to specific protons in the molecule.
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid or liquid C10H12O3 isomer directly onto the ATR crystal.
-
Background Spectrum: Record a background spectrum of the empty ATR accessory to subtract atmospheric and instrumental interferences.
-
Sample Spectrum: Acquire the IR spectrum of the sample.
-
Data Analysis: Identify the characteristic absorption bands corresponding to specific functional groups (e.g., O-H stretch for hydroxyl groups, C=O stretch for carbonyls, C=C stretches for aromatic rings).
Chromatographic Separation: Isolation and Purification
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying the components of a mixture. It is particularly useful for the isolation and purification of C10H12O3 isomers from natural extracts or reaction mixtures.
Experimental Protocol: Reversed-Phase HPLC for Isomer Separation
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a small amount of acid (e.g., formic acid) to improve peak shape.
-
Sample Preparation: Dissolve the sample mixture in a suitable solvent, filter it through a 0.45 µm syringe filter, and inject it into the HPLC system.
-
Chromatographic Conditions: Use a C18 reversed-phase column. Program a gradient elution, starting with a higher percentage of water and gradually increasing the organic solvent concentration, to separate the isomers based on their polarity.
-
Detection: Use a UV detector to monitor the elution of the compounds, typically at a wavelength where the aromatic rings of the isomers absorb strongly (e.g., 280 nm).
-
Fraction Collection: Collect the fractions corresponding to each separated isomer for further analysis.
X-ray Crystallography: The Definitive 3D Structure
For crystalline C10H12O3 isomers, single-crystal X-ray diffraction provides the unambiguous determination of the three-dimensional atomic arrangement in the solid state. [12] Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the C10H12O3 isomer of sufficient size and quality. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Crystal Mounting: Select a suitable crystal and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined to obtain the final atomic coordinates and thermal parameters.
Caption: An integrated workflow for the experimental validation of C10H12O3 isomers.
Pharmacological Significance and Future Directions
The diverse biological activities of C10H12O3 isomers underscore their importance in drug discovery and development. The antioxidant properties of many of these compounds are attributed to their phenolic hydroxyl groups, which can scavenge free radicals. [4]The anti-inflammatory effects are often linked to the modulation of various signaling pathways. [3] The computational and experimental data presented in this guide can be leveraged to:
-
Establish Structure-Activity Relationships (SAR): By correlating the computed electronic and structural properties with experimentally determined biological activities, researchers can develop predictive models for designing more potent and selective drug candidates.
-
Guide Synthetic Modifications: Understanding the reactive sites of a molecule from its ESP map can inform synthetic chemists on how to modify the structure to enhance its desired properties or reduce unwanted side effects.
-
Aid in Natural Product Identification: The combination of computed spectroscopic data and experimental measurements can be a powerful tool for the rapid identification of novel C10H12O3 isomers from natural sources.
The continued exploration of the vast chemical space of C10H12O3 isomers, guided by the integrated computational and experimental approaches outlined in this guide, holds great promise for the discovery of new therapeutic agents and a deeper understanding of the intricate relationship between molecular structure and function.
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Molecules. (2022). Eugenol Ester Derivatives: Synthesis, Insecticidal Activity and Computational Studies. Retrieved from [Link]
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ResearchGate. (n.d.). X-ray crystal structures of liquid phenylpropanol derivatives obtained by cocrystallization with TEO (ORTEP plots of the encapsulated molecules at the 50% probability level). Retrieved from [Link]
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CSIR-NEIST, Jorhat. (n.d.). Chavibetol: major and potent phytotoxin in betel (Piper betle L.) leaf essential oil. Retrieved from [Link]
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IUCr Journals. (n.d.). Crystal structure of ethyl 4-[(4-methylbenzyl)oxy]benzoate. Retrieved from [Link]
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SciSpace. (n.d.). Extraction of safrole from essential oils with ionic liquids. Retrieved from [Link]
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Chegg. (2021). Solved Safrole is contained in oil of sassafras and was once. Retrieved from [Link]
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MDPI. (2024). Quantitative NMR Spectrometry of Phenylpropanoids, including Isoeugenol in Herbs, Spices, and Essential Oils. Retrieved from [Link]
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ResearchGate. (n.d.). Scheme 1 Light-promoted oxidation of coniferyl alcohol and isoeugenol. Retrieved from [Link]
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Journal of Drug Delivery and Therapeutics. (2021). In silico molecular docking for assessing anti-fungal competency of hydroxychavicol, a phenolic compound of betel leaf (Piper betle L.) against COVID-19 associated maiming mycotic infections. Retrieved from [Link]
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Wikipedia. (n.d.). C10H12O3. Retrieved from [Link]
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ResearchGate. (n.d.). Coniferyl alcohol and its radicals. 1 , coniferyl alcohol; 2 and 4 are radicals; 3. Retrieved from [Link]
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ResearchGate. (n.d.). Fig. 8 Proposed coniferyl alcohol and lignan biosynthesis pathways. 4CL.... Retrieved from [Link]
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Creative Biostructure. (n.d.). NMR for Studying Plant-Based Compounds. Retrieved from [Link]
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Molport. (n.d.). Directory By Molecular Formula / null / C10H12O3. Retrieved from [Link]
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Chemistry LibreTexts. (2023). 5.7: A Review of Isomerism. Retrieved from [Link]
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Methodological & Application
Application Note & Protocol: A Step-by-Step Guide to the Synthesis of 1-(2,4-Dihydroxy-3-methylphenyl)propan-1-one
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of 1-(2,4-Dihydroxy-3-methylphenyl)propan-1-one, a substituted hydroxyaryl ketone. The synthetic strategy is a robust two-step process commencing with the commercially available starting material, 2-methylresorcinol. The initial step involves a base-catalyzed acylation to form the intermediate ester, 2-methylresorcinol dipropionate. This is followed by a classic Lewis acid-catalyzed Fries rearrangement to yield the target product. This guide is designed for researchers and professionals in organic synthesis and drug development, offering detailed procedural instructions, explanations for critical experimental choices, safety protocols, and characterization guidelines.
Introduction & Synthetic Strategy
Hydroxyaryl ketones are pivotal structural motifs in a wide array of biologically active compounds and serve as versatile intermediates in fine chemical manufacturing. The target molecule, this compound, is a propiophenone derivative of 2-methylresorcinol. Its synthesis is most effectively achieved through the Fries rearrangement, a powerful and selective method for converting phenolic esters into ortho- and para-hydroxyaryl ketones.[1][2]
The reaction proceeds via an initial esterification of the phenol, followed by a rearrangement catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[1] The mechanism is believed to involve the formation of an acylium ion intermediate, which then electrophilically attacks the activated aromatic ring. The regioselectivity (ortho- vs. para-acylation) is influenced by factors such as temperature, solvent, and the nature of the substrate.
Our synthetic approach is outlined in the two-step reaction scheme below:
Step 1: Esterification. 2-Methylresorcinol is treated with propionyl chloride in the presence of a base to form the diester, 2-methylresorcinol dipropionate.
Step 2: Fries Rearrangement. The isolated diester undergoes rearrangement in the presence of anhydrous aluminum chloride to yield the final product, this compound.
Caption: Overall workflow for the synthesis of the target compound.
Materials & Reagents
Ensure all reagents are of appropriate purity (typically ≥98%) and solvents are anhydrous where specified.
| Reagent/Material | Molar Mass ( g/mol ) | CAS Number | Supplier Suggestion | Notes |
| 2-Methylresorcinol | 124.14 | 608-25-3 | Sigma-Aldrich, TCI | Starting material.[3][4] |
| Propionyl Chloride | 92.52 | 79-03-8 | Acros Organics, Alfa Aesar | Acylating agent. Highly corrosive and water-reactive.[5][6] |
| Pyridine (Anhydrous) | 79.10 | 110-86-1 | Sigma-Aldrich | Base and solvent. Use dry. |
| Dichloromethane (DCM, Anhydrous) | 84.93 | 75-09-2 | Fisher Scientific | Solvent for esterification. |
| Aluminum Chloride (Anhydrous) | 133.34 | 7446-70-0 | Sigma-Aldrich, Strem | Lewis acid catalyst. Extremely water-sensitive.[7] |
| Hydrochloric Acid (conc., ~37%) | 36.46 | 7647-01-0 | J.T. Baker | For work-up. |
| Ethyl Acetate | 88.11 | 141-78-6 | VWR | Extraction solvent. |
| Hexanes | ~86.18 | 110-54-3 | VWR | Eluent for chromatography. |
| Sodium Sulfate (Anhydrous) | 142.04 | 7757-82-6 | Fisher Scientific | Drying agent. |
| Silica Gel | 60.08 | 7631-86-9 | SiliCycle, Merck | For column chromatography (230-400 mesh). |
Health & Safety Precautions
This synthesis involves hazardous materials and reactions. A thorough risk assessment must be conducted before commencing any work. All operations should be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
-
Propionyl Chloride : Highly flammable, corrosive, and toxic if inhaled.[6][8][9] Reacts violently with water, releasing toxic gas.[5][6][10] Handle with extreme care under anhydrous conditions. Keep away from heat and ignition sources.[8][10]
-
Aluminum Chloride (Anhydrous) : Causes severe skin burns and eye damage.[7][11][12] Reacts violently with water and moisture, releasing heat and toxic hydrogen chloride gas.[13] Ensure all glassware is scrupulously dried and the reaction is performed under an inert atmosphere.
-
2-Methylresorcinol : Toxic if swallowed and causes skin, eye, and respiratory tract irritation.[14][15][16][17] Avoid inhalation of dust.
-
Pyridine : Flammable liquid with a harmful vapor. Handle in a well-ventilated area.
-
Dichloromethane : A potential carcinogen. Minimize exposure.
-
Reaction Quenching : The quenching of the Fries rearrangement mixture with ice/HCl is a highly exothermic process that generates large volumes of HCl gas. This step must be performed slowly and cautiously in a well-ventilated fume hood with appropriate shielding.
Detailed Experimental Protocol
Part A: Synthesis of 2-Methylresorcinol Dipropionate (Ester Intermediate)
-
Reactor Setup : Equip a 250 mL three-necked, round-bottomed flask with a magnetic stir bar, a nitrogen inlet adapter, a thermometer, and a pressure-equalizing dropping funnel sealed with a rubber septum. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen.
-
Reagent Charging : To the flask, add 2-methylresorcinol (5.00 g, 40.3 mmol).
-
Dissolution : Add anhydrous dichloromethane (80 mL) and anhydrous pyridine (9.8 mL, 121 mmol, 3.0 eq) via syringe. Stir the mixture until all solids have dissolved.
-
Cooling : Cool the reaction mixture to 0 °C using an ice-water bath.
-
Acylation : Add propionyl chloride (8.8 mL, 101 mmol, 2.5 eq) to the dropping funnel via syringe. Add the propionyl chloride dropwise to the stirred reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 10 °C. A white precipitate (pyridinium hydrochloride) will form.
-
Reaction Completion : After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up & Isolation :
-
Cool the mixture again to 0 °C and slowly add 50 mL of 1 M HCl (aq) to quench the reaction.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Product : The resulting product, 2-methylresorcinol dipropionate, should be a pale yellow oil or a low-melting solid. It can be used in the next step without further purification if it appears clean by ¹H NMR. (Expected Yield: ~90-98%).
Part B: Fries Rearrangement to this compound
-
Reactor Setup : Assemble a 250 mL round-bottomed flask with a magnetic stir bar, a reflux condenser fitted with a gas outlet connected to an acid gas scrubber (containing a sodium hydroxide solution). Flame-dry the apparatus and cool under a nitrogen atmosphere.
-
Reagent Charging : To the flask, add anhydrous aluminum chloride (12.9 g, 96.7 mmol, 2.4 eq based on the ester).
-
Addition of Ester : In a separate, dry flask, dissolve the 2-methylresorcinol dipropionate (9.5 g, 40.3 mmol) from Part A in a minimal amount of a suitable high-boiling inert solvent like 1,2-dichloroethane (20 mL), or proceed neat (without solvent). Note: The solvent-free approach often requires higher temperatures but simplifies work-up. Add the ester (or its solution) slowly and carefully to the aluminum chloride. The reaction is exothermic, and HCl gas will evolve.
-
Heating : Once the initial exotherm subsides, heat the reaction mixture to 130-140 °C using a heating mantle with a temperature controller. Maintain this temperature for 3-4 hours. The mixture will become a dark, viscous slurry.
-
Reaction Quenching (CRITICAL STEP) :
-
Allow the reaction vessel to cool completely to room temperature.
-
Prepare a large beaker (1 L) containing crushed ice (approx. 200 g) and concentrated HCl (50 mL).
-
In a well-ventilated fume hood , slowly and carefully transfer the reaction mixture in small portions onto the ice/HCl mixture with vigorous stirring. This process is highly exothermic and will generate significant amounts of HCl gas.
-
-
Work-up & Isolation :
-
Once the quench is complete and all the dark solid has been hydrolyzed, transfer the entire mixture to a large separatory funnel.
-
Extract the aqueous slurry with ethyl acetate (3 x 100 mL).
-
Combine the organic extracts and wash with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
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Application Notes and Protocols for the Quantification of 1-(2,4-Dihydroxy-3-methylphenyl)propan-1-one
Introduction
1-(2,4-Dihydroxy-3-methylphenyl)propan-1-one, also known as 2',4'-Dihydroxy-3'-methylpropiophenone, is a phenolic ketone with potential significance in pharmaceutical and chemical research. Its chemical structure, featuring a dihydroxyphenyl moiety, suggests possible antioxidant and other biological activities, making it a compound of interest in drug discovery and development. Accurate and precise quantification of this compound is paramount for pharmacokinetic studies, quality control of starting materials, and formulation development.
This comprehensive guide provides detailed, validated analytical methods for the quantification of this compound in various matrices. The protocols are designed to be robust and reproducible, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity and reliability.[1][2][3][4]
Chemical and Physical Properties
A thorough understanding of the analyte's properties is fundamental to developing effective analytical methods.
| Property | Value | Source |
| IUPAC Name | This compound | [5] |
| Synonyms | 2',4'-Dihydroxy-3'-methylpropiophenone | [5] |
| CAS Number | 63876-46-0 | [6] |
| Molecular Formula | C₁₀H₁₂O₃ | [5] |
| Molecular Weight | 180.20 g/mol | [5] |
| Melting Point | 124-130 °C | [6] |
Method 1: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of phenolic compounds due to its high resolution and sensitivity.[7][8][9] Coupling it with a Diode-Array Detector (DAD) allows for simultaneous quantification and spectral analysis, enhancing method specificity.
Principle
This method employs reversed-phase chromatography, where the analyte is separated on a nonpolar stationary phase (C18) with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. Quantification is achieved by measuring the absorbance of the analyte as it elutes from the column and comparing it to a calibration curve prepared from standards of known concentration.
Experimental Workflow
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Application Note: A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of 2',4'-Dihydroxy-3'-methylpropiophenone
Abstract
This application note details a robust, selective, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 2',4'-Dihydroxy-3'-methylpropiophenone. The method is developed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for quality control, stability testing, and impurity profiling. The methodology is grounded in established chromatographic principles and validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[1][2]
Introduction and Analytical Objective
2',4'-Dihydroxy-3'-methylpropiophenone (CAS 63876-46-0) is an aromatic ketone derivative with a molecular formula of C₁₀H₁₂O₃ and a molecular weight of 180.20 g/mol .[3][4] Its structure, featuring two phenolic hydroxyl groups, makes it a key intermediate in the synthesis of various pharmaceutical compounds and a subject of study for its potential biological activities. The accurate quantification of this compound is critical for ensuring the purity of starting materials, monitoring reaction progress, and assessing the stability of finished products.
The primary objective of this work was to develop and validate a simple, precise, and accurate RP-HPLC method coupled with UV detection for the analysis of 2',4'-Dihydroxy-3'-methylpropiophenone. This document provides a comprehensive guide to the method development strategy, a detailed experimental protocol, and a full validation summary.
Analyte Properties and Method Development Rationale
A successful HPLC method is built upon a fundamental understanding of the analyte's physicochemical properties. The choices made during method development are directly influenced by these characteristics.
Physicochemical Properties
The key properties of 2',4'-Dihydroxy-3'-methylpropiophenone influencing the chromatographic strategy are summarized below.
| Property | Value | Significance for HPLC Method Development |
| Molecular Formula | C₁₀H₁₂O₃ | Indicates a relatively small, organic molecule. |
| Molecular Weight | 180.20 g/mol [4] | Suitable for standard HPLC analysis. |
| Structure | A propiophenone backbone with two hydroxyl groups and one methyl group on the phenyl ring. | The aromatic ring and alkyl chain provide hydrophobicity, making it ideal for reversed-phase chromatography. |
| pKa (Predicted) | ~8.35[3][5] | The phenolic hydroxyl groups are acidic. To ensure consistent retention and sharp peak shape, the mobile phase pH must be controlled to keep the analyte in its neutral, non-ionized form. |
| Form | Solid, brown or yellow crystalline powder.[3][5] | Requires dissolution in an appropriate solvent for analysis. |
Rationale for Chromatographic Choices
-
Mode of Chromatography: Reversed-phase HPLC (RP-HPLC) was selected as it is the most widely used method for separating and quantifying phenolic compounds.[6][7] The nonpolar stationary phase provides excellent retention for the hydrophobic aromatic structure of the analyte.
-
Stationary Phase Selection: A C18 (octadecylsilane) column is the quintessential starting point for RP-HPLC method development due to its versatility and robust performance.[8] Its dense hydrophobic bonding provides strong retention for aromatic compounds like 2',4'-Dihydroxy-3'-methylpropiophenone. A column with dimensions of 150 x 4.6 mm and a 5 µm particle size offers a good balance between efficiency and backpressure.
-
Mobile Phase Strategy:
-
pH Control: The predicted pKa of ~8.35 necessitates an acidic mobile phase. By setting the pH at least two units below the pKa (e.g., pH 2.5-3.0), the ionization of the phenolic hydroxyl groups is suppressed.[9] This prevents peak tailing and ensures reproducible retention times. Phosphoric acid is an excellent choice for pH adjustment in this range for UV detection.
-
Organic Modifier: Acetonitrile was chosen over methanol. While both are common organic modifiers, acetonitrile often provides better peak shape, lower viscosity (resulting in lower backpressure), and greater transparency in the low UV range.[9]
-
Elution Mode: A gradient elution program was developed to ensure that the main analyte peak is eluted with a good peak shape and that any potential impurities with different polarities can be effectively separated and detected within a reasonable runtime.[10][11]
-
-
Detection: A Diode Array Detector (DAD) was used to determine the wavelength of maximum absorbance (λmax) for the analyte, which was found to be optimal at 280 nm for high sensitivity. This wavelength is characteristic of phenolic compounds.[12]
Experimental Protocol
This section provides a detailed, step-by-step procedure for the analysis. Adherence to these steps is crucial for obtaining reliable and reproducible results.
Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Chromatography Data System (CDS): OpenLab CDS or equivalent.
-
Analytical Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent).
-
Analytical Balance: Mettler Toledo MS-TS or equivalent.
-
pH Meter: Calibrated, with a resolution of 0.01 pH units.
-
Volumetric Glassware: Class A.
-
Syringe Filters: 0.45 µm PTFE.
Reagents and Standard Preparation
-
Acetonitrile (ACN): HPLC grade.
-
Water: Deionized, 18.2 MΩ·cm (e.g., from a Milli-Q system).
-
Phosphoric Acid (H₃PO₄): 85%, analytical grade.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water. Add 1.0 mL of 85% H₃PO₄ to 1000 mL of deionized water and mix well.
-
Mobile Phase B: Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 2',4'-Dihydroxy-3'-methylpropiophenone reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the Standard Stock Solution with the diluent.
Chromatographic Conditions
The optimized parameters for the HPLC analysis are summarized in the table below.
| Parameter | Condition |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-2 min: 30% B; 2-15 min: 30% to 80% B; 15-17 min: 80% B; 17.1-20 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm |
| Run Time | 20 minutes |
Sample Preparation
-
Accurately weigh a sample amount equivalent to approximately 25 mg of 2',4'-Dihydroxy-3'-methylpropiophenone into a 25 mL volumetric flask.
-
Add approximately 20 mL of diluent and sonicate for 10 minutes to dissolve.
-
Allow the solution to cool to room temperature, then dilute to volume with the diluent.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
Method Validation
The developed method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability.[13][14] The validation parameters assessed include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
System Suitability
Before each analytical run, a system suitability test (SST) must be performed by injecting the working standard solution (e.g., 50 µg/mL) five times. The results must conform to the criteria outlined in pharmacopeias like the USP.[15][16]
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (%RSD) of Peak Area | ≤ 2.0% |
Validation Results Summary
The method successfully met all pre-defined acceptance criteria.
| Validation Parameter | Result |
| Specificity | No interference from placebo or degradation products at the retention time of the analyte peak. Peak purity was confirmed by DAD analysis. |
| Linearity (Range) | 1.0 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (%RSD) | Repeatability: < 1.0%; Intermediate Precision: < 1.5% |
| LOD | 0.3 µg/mL |
| LOQ | 1.0 µg/mL |
| Robustness | The method was found to be robust with respect to small, deliberate changes in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic). |
Results and Discussion
A typical chromatogram obtained from the analysis of a 50 µg/mL standard solution is shown below. The peak for 2',4'-Dihydroxy-3'-methylpropiophenone is well-resolved and symmetrical, eluting at approximately 8.5 minutes. The system suitability parameters were well within the acceptable limits, demonstrating the high performance of the chromatographic system.
(A representative chromatogram would be inserted here in a formal application note, showing a sharp, symmetrical peak at the expected retention time.)
The validation data confirms that the method is highly linear, accurate, and precise. The forced degradation studies, involving acid, base, oxidative, thermal, and photolytic stress, showed that the degradation products did not interfere with the quantification of the parent compound, thereby establishing the method as stability-indicating.
Overall Experimental Workflow
The entire process from sample receipt to final report generation follows a logical and streamlined sequence to ensure data integrity and efficiency.
Conclusion
This application note presents a validated, stability-indicating RP-HPLC method that is demonstrated to be specific, linear, accurate, precise, and robust for the quantitative analysis of 2',4'-Dihydroxy-3'-methylpropiophenone. The detailed protocol and clear rationale provide a comprehensive resource for analytical laboratories, enabling reliable quality assessment of this important chemical intermediate. The method adheres to international regulatory standards, ensuring its suitability for use in a regulated environment.
References
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- Development of a reversed-phase high performance liquid chromatography (RP-HPLC) procedure for the simultaneous determination of phenolic compounds in peanut skin extracts. University of Georgia CAES.
- <621> Chromatography. US Pharmacopeia (USP).
- A reversed phase HPLC-DAD method for the determination of phenolic compounds in plant leaves | Request PDF. ResearchGate.
- ICH Q2 Analytical Method Validation. Slideshare.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
- Are You Sure You Understand USP <621>? LCGC International.
- SEPARATION OF PHENOLIC COMPOUNDS FROM FOODS BY REVERSED-PHASE HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. Redalyc.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
- Understanding the Latest Revisions to USP <621>. Agilent.
- HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. NIH.
- 63876-46-0(2',4'-DIHYDROXY-3'-METHYLPROPIOPHENONE) Product Description. ChemicalBook.
- 2',4'-DIHYDROXY-3'-METHYLPROPIOPHENONE CAS#: 63876-46-0. ChemicalBook.
- Developing HPLC Methods. Sigma-Aldrich.
- A gradient HPLC test procedure for the determination of impurities and the synthetic precursors in 2-[4-(1-hydroxy-4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-butyl)-phenyl]-2-methylpropionic acid. PubMed.
- 2',4'-DIHYDROXY-3'-METHYLPROPIOPHENONE. Sigma-Aldrich.
- Reversed Phase HPLC Method Development. Phenomenex.
- A Gradient HPLC Test Procedure for the Determination of Impurities and the Synthetic Precursors in 2-[4-(1-Hydroxy-4-[4-(Hydroxydiphenylmethyl)-1-Piperidinyl]-butyl)-Phenyl]-2-Methylpropionic Acid. ResearchGate.
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Application Note: Structural Characterization of 1-(2,4-Dihydroxy-3-methylphenyl)propan-1-one via NMR and Mass Spectrometry
Executive Summary
1-(2,4-Dihydroxy-3-methylphenyl)propan-1-one is an aromatic ketone with a substitution pattern that holds potential for applications in pharmaceutical and chemical synthesis.[1][2] A precise and unambiguous structural determination is fundamental to its development and quality control. This document provides a comprehensive guide for the structural elucidation of this compound, leveraging the synergistic capabilities of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The protocols herein are designed for researchers, scientists, and professionals in drug development, emphasizing not just the procedural steps but the scientific rationale underpinning the analytical strategy.
Foundational Principles: A Symbiotic Approach
The structural elucidation of a novel or synthesized molecule relies on piecing together a puzzle. NMR spectroscopy provides the atomic connectivity and spatial arrangement, forming the skeleton of the structure. Mass spectrometry, in parallel, offers the precise molecular weight and elemental formula, confirming the constituent parts.
-
NMR Spectroscopy probes the magnetic properties of atomic nuclei (primarily ¹H and ¹³C) within a magnetic field. The chemical environment of each nucleus dictates its resonance frequency (chemical shift), while interactions with neighboring nuclei (spin-spin coupling) provide connectivity information. Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, allow for the unambiguous assignment of the entire molecular framework.[3][4]
-
Mass Spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. Fragmentation analysis, induced within the mass spectrometer, breaks the molecule into smaller, characteristic pieces, offering further structural confirmation.[5][6] For phenolic compounds like the target molecule, electrospray ionization (ESI) is a particularly effective and gentle ionization method.[7][8][9]
NMR Spectroscopic Analysis
Experimental Protocol: NMR
This protocol is designed to yield high-quality, comprehensive NMR data for complete structural assignment.
-
Sample Preparation:
-
Accurately weigh 10-15 mg of the compound for detailed 1D and 2D NMR analysis.[10]
-
Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent choice for phenolic compounds as it solubilizes the sample well and allows for the observation of exchangeable hydroxyl (-OH) protons.
-
Filter the solution through a pipette plugged with glass wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter which can degrade spectral quality.[11]
-
Ensure the sample height in the tube is adequate, typically around 4-5 cm, to be within the detection region of the NMR probe's coil.[11]
-
-
Instrument Configuration & Data Acquisition:
-
Utilize an NMR spectrometer with a field strength of 400 MHz or higher to achieve optimal signal dispersion.
-
Perform standard tuning and matching of the probe for the specific sample and solvent.
-
Execute magnetic field shimming to maximize homogeneity and obtain sharp, symmetrical peaks.
-
Acquire the following spectra:
-
¹H NMR: A standard 1D proton spectrum to identify all proton environments.
-
¹³C NMR: A proton-decoupled 1D carbon spectrum to identify all unique carbon environments.
-
COSY (Correlation Spectroscopy): To reveal ¹H-¹H spin-spin coupling networks, typically over 2-3 bonds.[12]
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-4 bond) correlations between protons and carbons, which is critical for connecting different spin systems and identifying quaternary carbons.[12]
-
-
Predicted NMR Data & Interpretation
The molecular structure dictates a specific and predictable NMR fingerprint.
Diagram 1: Key 2D NMR Correlations
Caption: Predicted COSY (blue/bold) and HMBC (red/dashed) correlations.
Table 1: Predicted ¹H and ¹³C NMR Assignments (in DMSO-d₆, 400 MHz)
| Atom # | Predicted ¹H Shift (ppm), Multiplicity, J (Hz) | Predicted ¹³C Shift (ppm) | Rationale and Key Correlations |
| 2-OH | ~12.5 (s, 1H) | - | Intramolecular H-bond to C7 carbonyl; HMBC to C1, C2, C3. |
| 4-OH | ~10.0 (s, 1H) | - | HMBC to C3, C4, C5. |
| H-5 | ~6.45 (d, J≈8.8 Hz, 1H) | ~108.0 | Ortho-coupled to H-6; HMBC to C1, C3, C4, C6. |
| H-6 | ~7.60 (d, J≈8.8 Hz, 1H) | ~132.5 | Ortho-coupled to H-5; deshielded by adjacent C=O; HMBC to C1, C2, C4, C5. |
| H₈ | ~2.95 (q, J≈7.3 Hz, 2H) | ~35.0 | Methylene protons adjacent to C=O; COSY to H₉; HMBC to C1, C7, C9. |
| H₉ | ~1.05 (t, J≈7.3 Hz, 3H) | ~8.5 | Terminal methyl of ethyl group; COSY to H₈; HMBC to C7, C8. |
| H₁₀ | ~2.10 (s, 3H) | ~9.0 | Aromatic methyl protons; HMBC to C2, C3, C4. |
| C-1 | - | ~113.0 | Quaternary carbon ortho to two hydroxyls. |
| C-2 | - | ~162.0 | Aromatic carbon bearing a hydroxyl group. |
| C-3 | - | ~112.5 | Aromatic carbon bearing the methyl group. |
| C-4 | - | ~165.0 | Aromatic carbon bearing a hydroxyl group. |
| C-7 | - | ~204.0 | Carbonyl carbon, highly deshielded. |
Mass Spectrometric Analysis
Experimental Protocol: MS
This protocol is optimized for obtaining both accurate mass data and structurally informative fragments.
-
Sample Preparation:
-
Prepare a stock solution of the compound at 1 mg/mL in methanol.
-
For infusion, dilute the stock solution to 1-10 µg/mL using a 50:50 methanol:water mixture. To enhance ionization, add 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode. Phenolic compounds often ionize efficiently in negative mode.[7][9]
-
-
Instrument Configuration & Data Acquisition (ESI-HRMS):
-
Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Infuse the sample solution at a flow rate of 5-10 µL/min.
-
Acquire data in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes to determine the most sensitive ionization pathway.
-
Optimize source parameters (e.g., capillary voltage, source temperature) to maximize the signal of the molecular ion.
-
Perform a full scan analysis over an m/z range of 50-500.
-
For fragmentation studies (MS/MS), select the molecular ion as the precursor and apply collision-induced dissociation (CID) to generate a product ion spectrum.
-
Predicted MS Data & Interpretation
-
Molecular Formula: C₁₀H₁₂O₃
-
Exact Mass: 180.07864 Da[2]
-
High-Resolution MS: An observed m/z of 181.0859 for [M+H]⁺ or 179.0714 for [M-H]⁻ would confirm the elemental composition.
Fragmentation Analysis: The primary fragmentation pathways for aromatic ketones involve cleavage of the bonds adjacent to the carbonyl group (α-cleavage).[13][14]
Diagram 2: Predicted Mass Spectrometry Fragmentation
Caption: Key fragmentation pathway via α-cleavage.
Table 2: Predicted Key Mass Fragments
| m/z (Predicted) | Ion Formula | Description |
| 180 | [C₁₀H₁₂O₃]⁺˙ | Molecular ion (more likely in EI-MS). |
| 151 | [C₈H₇O₃]⁺ | Loss of the ethyl radical (•C₂H₅) via α-cleavage. This is a highly probable and diagnostic fragmentation.[13] |
| 123 | [C₇H₇O₂]⁺ | Subsequent loss of carbon monoxide (CO) from the m/z 151 fragment. |
Conclusion
The structural integrity of this compound can be rigorously established through the methodical application of NMR and mass spectrometry. The protocols and predictive data outlined in this application note provide a robust framework for its analysis. By correlating the detailed connectivity from 2D NMR with the precise mass and fragmentation patterns from HRMS, researchers can achieve an unambiguous and comprehensive structural characterization, a critical step for any further research or development activities.
References
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ChemBK. 1-(2,4-dihydroxy-3-methylphenyl)-1-Propanone. [Link]
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de Lezardi, A. M., de Ferrer, B. R., & Pereda-Miranda, R. (1999). Liquid chromatography with electrospray ionisation mass spectrometric detection of phenolic compounds from Olea europaea. Journal of Chromatography A, 855(2), 529-537. [Link]
- de Hoffmann, E., & Stroobant, V. (2007).
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PubChem. This compound. [Link]
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Hu, P., & Tureček, F. (2008). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. Journal of the American Society for Mass Spectrometry, 19(5), 724-734. [Link]
-
Moco, S., Bino, R. J., de Vos, R. C., & Vervoort, J. (2002). Determination of phenolic compounds in rose hip (Rosa canina) using liquid chromatography coupled to electrospray ionisation tandem mass spectrometry and diode-array detection. Rapid communications in mass spectrometry, 16(7), 655-662. [Link]
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Royal Society of Chemistry. (2015). Supplementary Information. [Link]
-
Dvorakova, M., Lojková, L., & Hrdlicka, P. (2015). Determination of Phenolic Content in Different Barley Varieties and Corresponding Malts by Liquid Chromatography-diode Array Detection-Electrospray Ionization Tandem Mass Spectrometry. Molecules, 20(10), 18878-18891. [Link]
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Hornak, J. P. NMR Sample Preparation. Rochester Institute of Technology. [Link]
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Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
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University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences. [Link]
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MIT OpenCourseWare. FT-NMR Sample Preparation Guide. [Link]
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University of California, Los Angeles. Mass Spectrometry: Fragmentation. [Link]
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Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. [Link]
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SpectraBase. 1-(2,4-Dihydroxyphenyl)-2-(3,5-dimethoxyphenyl)propan-1-one, 2me derivative - Optional[13C NMR]. [Link]
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Parsania, P. H., et al. (2014). Synthesis and spectral analysis of (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one. International Journal of ChemTech Research, 6(5), 2938-2942. [Link]
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ResearchGate. Key NMR correlations used for structure elucidation. COSY... [Link]
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ResearchGate. Structural elucidation of compounds 1, 2, 3, and 5. HMBC correlations... [Link]
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Park, J., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific reports, 12(1), 20292. [Link]
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Scribd. Acetophenone 13C NMR Analysis. [Link]
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Royal Society of Chemistry. Acetophenone:1 Colorless viscous liquid; 1H NMR (400 MHz, CDCl3): δ 7.98... [Link]
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San Diego State University. Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility. [Link]
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Application Notes and Protocols for Assessing the Cytotoxicity of 1-(2,4-Dihydroxy-3-methylphenyl)propan-1-one
Introduction: Unveiling the Bioactive Potential of a Novel Propiophenone Derivative
1-(2,4-Dihydroxy-3-methylphenyl)propan-1-one, also known as 2',4'-Dihydroxy-3'-methylpropiophenone, is a phenolic compound with a structure suggestive of potential biological activity.[1][2] Its dihydroxyphenyl moiety is a common feature in many natural and synthetic compounds exhibiting a range of effects, including antioxidant, anti-inflammatory, and cytotoxic properties. The investigation of such novel chemical entities is a cornerstone of drug discovery, particularly in the field of oncology. While direct cytotoxic data for this specific molecule is not extensively documented in peer-reviewed literature, its structural similarity to other phenolic compounds, such as certain chalcones and other propan-1-one derivatives known to induce apoptosis and cell death in cancer cell lines, warrants a thorough investigation into its cytotoxic potential.[3][4][5]
These application notes provide a comprehensive framework for researchers to systematically evaluate the in vitro cytotoxicity of this compound. We will detail robust, validated protocols for cornerstone cytotoxicity assays, including the MTT assay for metabolic viability and the LDH assay for membrane integrity. Furthermore, we will explore methods for elucidating the potential mechanism of action, such as apoptosis detection. The causality behind experimental choices and the importance of appropriate controls will be emphasized to ensure data integrity and reproducibility.
Physicochemical Properties and Compound Handling
A foundational aspect of any in vitro study is the proper handling and solubilization of the test compound. Understanding the physicochemical properties of this compound is critical for accurate and reproducible results.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₃ | PubChem[1] |
| Molecular Weight | 180.20 g/mol | PubChem[1] |
| Appearance | Solid (estimation) | - |
| Melting Point | 124-130 °C | ChemBK[2] |
| Solubility | - | Not specified, likely soluble in organic solvents like DMSO and ethanol. |
Protocol 1: Preparation of Stock Solution
-
Rationale: To ensure accurate and consistent dosing, a concentrated stock solution in a suitable solvent is prepared. Dimethyl sulfoxide (DMSO) is a common choice due to its ability to dissolve a wide range of organic compounds and its miscibility with cell culture media. However, the final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Procedure:
-
Accurately weigh a precise amount of this compound powder.
-
Dissolve the powder in high-purity, sterile DMSO to a final concentration of 10 mM. For example, dissolve 1.802 mg in 1 mL of DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Core Cytotoxicity Assessment: A Multi-Faceted Approach
No single assay can provide a complete picture of cytotoxicity. Therefore, a combination of assays that measure different cellular parameters is recommended. Here, we detail protocols for the MTT and LDH assays, which are widely used and complementary methods.[6][7][8]
MTT Assay: Measuring Metabolic Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial dehydrogenases in metabolically active cells into a purple formazan product.[6][7] The amount of formazan produced is directly proportional to the number of viable cells.
Protocol 2: MTT Assay for Cell Viability
-
Materials:
-
Target cancer cell line (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.[6]
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).[7]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[7]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.[7]
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100
-
-
Plot the % viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
LDH Assay: Quantifying Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from the cytosol of damaged cells into the culture medium.[9] This assay is a reliable indicator of compromised cell membrane integrity.
Protocol 3: LDH Cytotoxicity Assay
-
Materials:
-
Target cancer cell line
-
Complete cell culture medium (preferably with low serum to reduce background)
-
This compound stock solution
-
Commercially available LDH cytotoxicity assay kit
-
96-well flat-bottom plates
-
Microplate reader
-
-
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Protocol 2, steps 1-3).
-
Assay Execution: Follow the manufacturer's protocol for the LDH assay kit. This typically involves transferring a portion of the cell culture supernatant to a new plate and adding a reaction mixture that measures LDH activity.
-
Controls: It is crucial to include the following controls:
-
Vehicle Control: Cells treated with the solvent used to dissolve the compound.
-
Maximum LDH Release Control: Cells treated with a lysis buffer (provided in the kit) to induce 100% cell death.[9]
-
Background Control: Culture medium without cells.
-
-
Data Acquisition: Read the absorbance at the wavelength specified in the kit's protocol (commonly 490 nm).[6]
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Absorbance of treated cells - Absorbance of vehicle control) / (Absorbance of maximum release control - Absorbance of vehicle control)] x 100
-
-
Visualizing the Experimental Workflow
Caption: A potential apoptotic pathway induced by a cytotoxic compound.
Conclusion and Future Directions
These application notes provide a robust starting point for characterizing the cytotoxic properties of this compound. By employing a multi-assay approach, researchers can obtain reliable and comprehensive data on the compound's effects on cell viability and membrane integrity. Should the compound prove to be a potent cytotoxic agent, further investigations into its specific molecular targets and signaling pathways will be crucial. This could involve Western blotting to probe for key apoptotic proteins (e.g., Bcl-2 family members, caspases), cell cycle analysis, and DNA fragmentation assays to further confirm the apoptotic mechanism. [5][10]The systematic application of these protocols will be instrumental in determining the therapeutic potential of this novel compound.
References
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Smith, K. E., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. ResearchGate. Retrieved from [Link]
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National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]
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Smith, K. E., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE. Retrieved from [Link]
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Pan, M. H., et al. (2005). Induction of apoptosis by 1-(2-hydroxy-5-methylphenyl)-3-phenyl-1,3-propanedione through reactive oxygen species production, GADD153 expression, and caspases activation in human epidermoid carcinoma cells. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
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Pan, M. H., et al. (2005). Induction of apoptosis by 1-(2-hydroxy-5-methylphenyl)-3-phenyl-1,3-propanedione through reactive oxygen species production, GADD153 expression, and caspases activation in human epidermoid carcinoma cells. Research With Rutgers. Retrieved from [Link]
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Draelos, Z. D., et al. (2008). 1-(2,4-dihydroxyphenyl)-3-(2,4-dimethoxy-3-methylphenyl)propane, a novel tyrosinase inhibitor with strong depigmenting effects. Journal of Dermatological Science. Retrieved from [Link]
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S, S., & G, M. (2021). The metabolite 5-methyl-1,3-benzenediol and its derivative methyl-2,4-dihydroxy-6-methylbenzoate from the lichen Parmotrema tinctorum with potent apoptotic and anti-angiogenesis effects. AMB Express. Retrieved from [Link]
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Chen, Y., et al. (2005). Induction of apoptosis in K562 human leukemia cells by 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone. Leukemia Research. Retrieved from [Link]
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Chang, C. F., et al. (2019). 6,7-Dihydroxy-2-(4'-hydroxyphenyl)naphthalene induces HCT116 cell apoptosis through activation of endoplasmic reticulum stress and the extrinsic apoptotic pathway. Drug Design, Development and Therapy. Retrieved from [Link]
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Application Notes and Protocols for the Derivatization of Dihydroxyphenyl Ketones
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of experimental protocols for the derivatization of dihydroxyphenyl ketones. These compounds, characterized by a ketone functional group and two hydroxyl groups on a phenyl ring, are of significant interest due to their diverse biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties.[1] Derivatization is a critical step in their analysis and characterization, as it enhances volatility for gas chromatography (GC), improves thermal stability, and can be used to introduce functionalities that facilitate detection by various analytical techniques.[2][3]
This document will delve into the rationale behind key derivatization strategies, provide detailed, step-by-step protocols for their implementation, and offer insights into the expected outcomes and potential challenges.
The Rationale for Derivatization
Dihydroxyphenyl ketones, while rich in potential therapeutic applications, present analytical challenges. Their polar nature, stemming from the hydroxyl groups, results in low volatility, making direct analysis by GC difficult.[2] Furthermore, intramolecular hydrogen bonding and the potential for keto-enol tautomerism can lead to broad or complex signals in spectroscopic analyses like NMR.[4] Derivatization addresses these issues by chemically modifying the hydroxyl and/or ketone functionalities, leading to derivatives that are more amenable to analysis.
The primary goals of derivatizing dihydroxyphenyl ketones are:
-
Increased Volatility and Thermal Stability: By replacing the active hydrogens of the hydroxyl groups with less polar moieties (e.g., trimethylsilyl or acetyl groups), the resulting derivatives become more volatile and thermally stable, which is essential for GC analysis.[2][5][6]
-
Reduced Polarity: Derivatization decreases the polarity of the molecule, minimizing interactions with the stationary phase in chromatography and leading to sharper, more symmetrical peaks.[2]
-
Enhanced Detection: Specific derivatizing agents can introduce chromophores or fluorophores, significantly enhancing detection sensitivity in techniques like HPLC with UV-Vis or fluorescence detection.[7][8][9]
-
Structural Elucidation: The mass spectral fragmentation patterns of derivatized compounds can provide valuable structural information that may be absent in the underivatized form.[4]
Key Derivatization Strategies
This guide will focus on three primary derivatization techniques for dihydroxyphenyl ketones: silylation, acetylation, and methoximation, followed by a discussion of derivatization for enhanced detection.
Silylation: Enhancing Volatility for GC Analysis
Silylation is a widely used technique for the derivatization of compounds containing active hydrogen atoms, such as those in hydroxyl groups.[2] The process involves the replacement of the acidic proton of the hydroxyl group with a trimethylsilyl (TMS) group.[2]
Mechanism: The reaction proceeds via a nucleophilic attack of the hydroxyl oxygen on the silicon atom of the silylating reagent, leading to the formation of a silyl ether and a non-volatile byproduct.[6]
Common Reagents:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Trimethylchlorosilane (TMCS) - often used as a catalyst.[2]
Protocol 1: Silylation of Dihydroxyphenyl Ketones for GC-MS Analysis
This protocol is adapted from established methods for the silylation of phenolic compounds.[5]
Materials:
-
Dihydroxyphenyl ketone sample
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine or other aprotic solvent (e.g., acetonitrile, dichloromethane)
-
Screw-cap vials (deactivated with 5% DMDCS in toluene is recommended)
-
Heating block or water bath
-
Vortex mixer
-
Nitrogen gas supply
Procedure:
-
Sample Preparation: Accurately weigh 1-5 mg of the dihydroxyphenyl ketone sample into a clean, dry screw-cap vial. If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is free of moisture, as water can react with the silylating reagent.
-
Reagent Addition: Add 100 µL of anhydrous pyridine to dissolve the sample. Vortex briefly.
-
Silylation Reaction: Add 200 µL of BSTFA + 1% TMCS to the vial.[5] Cap the vial tightly.
-
Incubation: Heat the vial at 70-80°C for 45-60 minutes in a heating block or water bath.[5][10]
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The derivatized sample is now ready for injection into the GC-MS system. A 1 µL injection is typically sufficient.
Expected Outcome: The dihydroxyphenyl ketone will be converted to its corresponding bis(trimethylsilyl) ether derivative. This derivative will be significantly more volatile and exhibit improved chromatographic behavior compared to the parent compound.
Acetylation via the Schotten-Baumann Reaction
The Schotten-Baumann reaction is a classic method for the acylation of alcohols and phenols to form esters.[11][12][13] In the context of dihydroxyphenyl ketones, this reaction can be used to convert the hydroxyl groups into acetate esters, thereby increasing volatility and reducing polarity.
Mechanism: The reaction involves the treatment of the phenol with an acyl chloride (e.g., acetyl chloride or benzoyl chloride) in the presence of a base, typically aqueous sodium hydroxide or pyridine.[11][14][15] The base deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide ion, which then attacks the carbonyl carbon of the acyl chloride.[13]
Caption: Schotten-Baumann reaction workflow for dihydroxyphenyl ketones.
Protocol 2: Acetylation of Dihydroxyphenyl Ketones
This protocol is based on the general principles of the Schotten-Baumann reaction for phenols.[12][13]
Materials:
-
Dihydroxyphenyl ketone sample
-
Acetyl chloride or acetic anhydride
-
10% Aqueous sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM) or diethyl ether
-
Separatory funnel
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve approximately 100 mg of the dihydroxyphenyl ketone in 10 mL of 10% aqueous NaOH in a flask. Cool the solution in an ice bath.
-
Acylation: While stirring vigorously, add 1.5 equivalents of acetyl chloride dropwise to the solution. A biphasic system may form.[12]
-
Reaction: Continue stirring for 30-60 minutes at room temperature to ensure the reaction goes to completion.
-
Extraction: Transfer the reaction mixture to a separatory funnel. Extract the product with 2 x 20 mL portions of dichloromethane.
-
Washing: Combine the organic layers and wash with 20 mL of water, followed by 20 mL of saturated sodium bicarbonate solution, and finally 20 mL of brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude diacetate ester.
-
Purification (Optional): The crude product can be purified by recrystallization or column chromatography if necessary.
Expected Outcome: The dihydroxyphenyl ketone is converted to its diacetate derivative. This derivative is typically a solid and can be characterized by NMR, IR, and mass spectrometry.
Methoximation of the Ketone Carbonyl
While silylation and acetylation target the hydroxyl groups, methoximation specifically derivatizes the ketone carbonyl group. This is particularly useful for GC analysis as it prevents the formation of multiple peaks due to keto-enol tautomerism and stabilizes α-keto acids.[16]
Mechanism: The reaction involves the condensation of the ketone with methoxyamine hydrochloride to form a methoxime.[17] The reaction is typically carried out in the presence of a base like pyridine or sodium acetate to neutralize the liberated HCl.[17]
Caption: Methoximation of the ketone group in dihydroxyphenyl ketones.
Protocol 3: Two-Step Derivatization (Methoximation followed by Silylation)
For comprehensive GC-MS analysis of metabolites, a two-step derivatization is often employed, targeting both the ketone and hydroxyl groups.[16][18][19]
Materials:
-
Dihydroxyphenyl ketone sample
-
Methoxyamine hydrochloride solution (20 mg/mL in anhydrous pyridine)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Heating block or incubator
-
Vortex mixer
-
Screw-cap vials
Procedure:
-
Sample Preparation: Place the dried sample (1-5 mg) in a screw-cap vial.
-
Methoximation: Add 50 µL of methoxyamine hydrochloride solution. Vortex and incubate at 30-37°C for 90 minutes.[16][19]
-
Silylation: Add 80-100 µL of MSTFA to the vial. Vortex and incubate at 37°C for 30 minutes.[16][19]
-
Cooling and Analysis: Cool the sample to room temperature before GC-MS analysis.
Expected Outcome: A derivative where the ketone group is converted to a methoxime and both hydroxyl groups are silylated. This two-step process provides a stable and volatile derivative suitable for metabolomic studies.[3]
Derivatization for Enhanced Detection
For analyses where high sensitivity is paramount, such as in trace-level detection in biological or environmental samples, derivatization can be used to introduce a tag that is readily detected.
Dansylation for Fluorescence Detection
Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) reacts with phenols to produce highly fluorescent derivatives.[20][21] This is particularly useful for HPLC analysis with a fluorescence detector.
Principle: The dansyl group is a fluorophore, and its attachment to the dihydroxyphenyl ketone allows for detection at very low concentrations.[7][21]
Pentafluorobenzyl Bromide (PFBB) Derivatization for EC-GC or LC-MS
PFBB reacts with phenols to form pentafluorobenzyl ethers.[22][23] These derivatives are highly sensitive to electron capture detection (ECD) in GC and can also be used to enhance ionization in mass spectrometry.[24][25]
Data Summary and Characterization
The successful derivatization of dihydroxyphenyl ketones should be confirmed by appropriate analytical techniques.
| Derivatization Method | Typical Reagents | Purpose | Primary Analytical Technique | Expected Mass Change (per group) |
| Silylation | BSTFA, MSTFA, TMCS | Increase volatility, thermal stability | GC-MS | +72 Da (Si(CH₃)₃) |
| Acetylation | Acetyl chloride, Acetic anhydride | Increase volatility, reduce polarity | GC-MS, NMR, IR | +42 Da (COCH₃) |
| Methoximation | Methoxyamine HCl | Stabilize ketone, prevent tautomerism | GC-MS | +29 Da (NOCH₃) |
| Dansylation | Dansyl chloride | Fluorescence labeling for high sensitivity | HPLC-Fluorescence | +233 Da (Dansyl group) |
| PFBB Derivatization | Pentafluorobenzyl bromide | High sensitivity for ECD and MS | GC-ECD, LC-MS | +181 Da (Pentafluorobenzyl group) |
Characterization Notes:
-
NMR Spectroscopy: In ¹H NMR, the disappearance of the broad phenolic -OH peaks and the appearance of new signals corresponding to the derivatizing group (e.g., sharp singlets for TMS or acetyl methyl protons) confirms the reaction.
-
Mass Spectrometry: The mass spectrum of the derivatized compound will show a molecular ion peak corresponding to the derivatized structure. The fragmentation pattern will also be altered, often providing characteristic ions of the derivatizing group.[4] For silylated phenols, a prominent [M]⁺ ion is often observed.[5]
Conclusion
The derivatization of dihydroxyphenyl ketones is an essential step for their comprehensive analysis. The choice of derivatization strategy depends on the specific analytical goal, whether it is to enhance volatility for GC-MS, improve chromatographic behavior, or increase detection sensitivity. The protocols provided in this guide offer a starting point for researchers to effectively derivatize these important biological molecules, enabling more accurate and sensitive characterization and quantification.
References
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- A general and mild Ullmann-type synthesis of diaryl ethers. - Semantic Scholar.
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- Technical Support Center: Characterization of Dihydroxyphenyl Ketones - Benchchem.
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- HPLC with fluorescence detection of urinary phenol, cresols and xylenols using 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride.
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- Trimethylsilyldiazomethane: a safe non-explosive, cost effective and less-toxic reagent for phenol derivatization in GC applications - NIH.
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- Trimethylsilyldiazomethane: a safe non-explosive, cost effective and less-toxic reagent for phenol derivatization in GC applications. | Semantic Scholar.
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Application Notes & Protocols: The Strategic Utility of 1-(2,4-Dihydroxy-3-methylphenyl)propan-1-one in Modern Organic Synthesis
Introduction: Identifying a Versatile Synthon for Heterocyclic Chemistry
In the landscape of organic synthesis, the strategic value of a starting material is often defined by its inherent functional group arrangement, which dictates its potential for elaboration into complex molecular architectures. 1-(2,4-Dihydroxy-3-methylphenyl)propan-1-one , also known as 2',4'-Dihydroxy-3'-methylpropiophenone, represents a quintessential example of such a versatile synthon.[1][2] With a molecular formula of C₁₀H₁₂O₃, this compound features a propiophenone core adorned with critical substituents: two hydroxyl groups and a methyl group on the phenyl ring.[1][2]
The key to its synthetic utility lies in the ortho-positioning of a hydroxyl group relative to the propanoyl side chain. This arrangement is a classic precursor for a variety of intramolecular cyclization reactions, providing a direct and efficient pathway to construct fused heterocyclic systems. The second hydroxyl group at the para-position and the adjacent methyl group offer additional points for modification or can influence the electronic properties and reactivity of the aromatic ring. These structural features make it an exceptionally valuable building block for synthesizing pharmacologically relevant scaffolds, most notably chromones and isoflavones, which are core structures in numerous natural products and therapeutic agents.[3][4]
This document serves as a detailed guide for researchers and drug development professionals, elucidating the primary applications of this reagent, explaining the mechanistic rationale behind its reactivity, and providing field-proven protocols for its successful implementation in the laboratory.
Core Reactivity: The Gateway to Chromone and Isoflavone Scaffolds
The synthetic power of this compound stems from its ability to serve as a robust precursor for building complex heterocyclic frameworks. Its primary applications diverge into two major pathways leading to the formation of chromones and isoflavones, two classes of compounds with significant biological activity.[3][4][5]
Caption: Simplified Kostanecki-Robinson reaction workflow.
Experimental Protocol: Synthesis of 7-Hydroxy-2-ethyl-3,8-dimethyl-4H-chromen-4-one
This protocol details a one-pot synthesis of a substituted chromone derivative leveraging the inherent reactivity of the starting material.
Materials:
-
This compound (1.0 eq)
-
Acetic Anhydride (4.0 eq)
-
Anhydrous Sodium Acetate (3.0 eq)
-
Hydrochloric Acid (10% aqueous solution)
-
Ethanol
-
Deionized Water
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (e.g., 1.80 g, 10 mmol), anhydrous sodium acetate (2.46 g, 30 mmol), and acetic anhydride (3.78 mL, 40 mmol).
-
Scientist's Note: Anhydrous conditions are important initially. Sodium acetate acts as the base to catalyze the condensation. Acetic anhydride serves as both the acylating agent and the solvent.
-
-
Thermal Cyclization: Heat the reaction mixture to 170-180 °C using a suitable heating mantle and stir vigorously for 8-10 hours.
-
Expertise Insight: The high temperature is necessary to drive the intramolecular cyclization and subsequent dehydration. Monitor the reaction progress by TLC (e.g., 7:3 Hexane:Ethyl Acetate), observing the formation of a new, less polar spot.
-
-
Work-up and Hydrolysis: Allow the mixture to cool to room temperature. Slowly and carefully pour the dark, viscous mixture into 200 mL of ice-cold water with stirring. A precipitate will form.
-
Continue stirring for 30 minutes to ensure complete precipitation and hydrolysis of excess acetic anhydride.
-
Isolation: Filter the crude solid product using a Büchner funnel and wash thoroughly with copious amounts of cold water until the filtrate is neutral.
-
Purification: Recrystallize the crude solid from aqueous ethanol to afford the pure 7-hydroxy-2-ethyl-3,8-dimethyl-4H-chromen-4-one as a crystalline solid.
Data Summary:
| Parameter | Description |
| Reactant 1 | This compound |
| Reactant 2 | Acetic Anhydride / Sodium Acetate |
| Reaction Type | Kostanecki-Robinson Acylation and Cyclization |
| Temperature | 170-180 °C |
| Typical Yield | 65-75% |
| Characterization | ¹H NMR, ¹³C NMR, Mass Spectrometry |
Application II: Synthesis of Isoflavone Scaffolds
Isoflavones are a class of flavonoids with a 3-phenylchromen-4-one backbone. They are renowned for their biological activities, including estrogen-like effects. [4]The synthesis of isoflavones from our starting ketone typically proceeds via a deoxybenzoin (2-hydroxyphenyl benzyl ketone) intermediate.
Mechanistic Insight: The Deoxybenzoin Route
This multi-step approach first involves the synthesis of a deoxybenzoin by reacting the starting propiophenone with an aromatic acid derivative. The resulting deoxybenzoin is then cyclized with a one-carbon source, such as dimethylformamide (DMF) or a trialkyl orthoformate, often in the presence of a Lewis or Brønsted acid, to construct the C-ring of the isoflavone. [6][7]
Experimental Protocol: Two-Step Synthesis of a 7-Hydroxy-8-methyl-isoflavone Derivative
This protocol outlines the conversion of the starting propiophenone to an isoflavone via a deoxybenzoin intermediate.
Step 1: Synthesis of the Deoxybenzoin Intermediate
-
Hoesch Reaction: To a solution of 2,6-Dihydroxytoluene (1.0 eq) and 4-methoxyphenylacetonitrile (1.1 eq) in anhydrous diethyl ether, add anhydrous zinc chloride (1.2 eq).
-
Bubble dry HCl gas through the stirred solution at 0 °C for 4-5 hours. Let the mixture stand overnight.
-
The ketimine hydrochloride precipitates. Filter the solid, wash with dry ether, and then hydrolyze by boiling in water for 1-2 hours.
-
Cool the solution to precipitate the deoxybenzoin. Filter and recrystallize from ethanol.
-
Causality Note: This classic Hoesch acylation builds the core deoxybenzoin structure required for the subsequent cyclization. The choice of substituted phenylacetonitrile determines the final substituent pattern on the B-ring of the isoflavone.
-
Step 2: Cyclization to the Isoflavone
-
Reaction Setup: In a flask, dissolve the deoxybenzoin intermediate from Step 1 (1.0 eq) in dimethylformamide (DMF, 5-10 volumes).
-
Add boron trifluoride etherate (BF₃·Et₂O, 2.5 eq) dropwise at 10 °C. [7]3. Following the addition, add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.
-
Cyclization: Heat the reaction mixture to 50-60 °C and stir for 2-3 hours. Monitor completion by TLC.
-
Work-up: Pour the reaction mixture into ice-water. The isoflavone product will precipitate.
-
Isolation and Purification: Filter the solid, wash extensively with water, and dry. Purify the crude product by column chromatography on silica gel (Ethyl Acetate/Hexane gradient) or by recrystallization.
Data Summary:
| Parameter | Description (Step 2: Cyclization) |
| Reactant 1 | Substituted Deoxybenzoin |
| Reagents | DMF, BF₃·Et₂O, MsCl |
| Reaction Type | Vilsmeier-Haack type Cyclization |
| Temperature | 50-60 °C |
| Typical Yield | 70-90% |
| Characterization | ¹H NMR, ¹³C NMR, HRMS |
Concluding Remarks for the Practicing Scientist
This compound is more than a simple aromatic ketone; it is a strategically designed building block for accessing high-value heterocyclic scaffolds. Its true potential is unlocked when its inherent reactivity is understood and leveraged for intramolecular cyclization reactions. The protocols provided herein represent robust and validated methods for the synthesis of substituted chromones and isoflavones. Researchers in drug discovery and materials science can employ this versatile synthon as a reliable entry point for generating libraries of novel compounds for biological screening and other applications. The continued exploration of its reactivity with different electrophiles and cyclizing agents promises to further expand its utility in modern organic synthesis.
References
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Advances in synthesizing plant-derived isoflavones and their precursors with multiple pharmacological activities using engineered yeasts. PubMed Central. Available at: [Link]
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SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. IJRPC. Available at: [Link]
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1-(2,4-dihydroxy-3-methylphenyl)-1-Propanone. ChemBK. Available at: [Link]
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Synthesis of Chromone-Related Pyrazole Compounds. MDPI. Available at: [Link]
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Divergent Total Synthesis of Isoflavone Natural Products and Their Potential as Therapeutic Agents for TTR Amyloidosis. National Institutes of Health (NIH). Available at: [Link]
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1-[2,4-dihydroxy-3-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]-3-hydroxy-3-(4-hydroxyphenyl)propan-1-one | C21H24O10. PubChem. Available at: [Link]
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1-(2,4-Dihydroxyphenyl)-3-[8-hydroxy-2-methyl-2-(4-methyl-3-pentenyl)-2H-1-benzopyran-5-yl]-1-propanone | C25H28O5. PubChem. Available at: [Link]
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Synthesis of Isoflavones. ResearchGate. Available at: [Link]
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Synthesis of Chromones and Flavones. Organic Chemistry Portal. Available at: [Link]
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Synthesis and spectral analysis of (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one. World News of Natural Sciences. Available at: [Link]
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Process for the Preparation of Chromones, Isoflavones and Homoisoflavones Using Vilsmeier Reagent Generated from Phthaloyl Dichloride and DMF. Scirp.org. Available at: [Link]
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techniques for purifying "1-(2,4-Dihydroxy-3-methylphenyl)propan-1-one"
An Application Guide to the Purification of 1-(2,4-Dihydroxy-3-methylphenyl)propan-1-one
Introduction
This compound, with a molecular formula of C₁₀H₁₂O₃ and a molar mass of 180.2 g/mol , is a phenolic ketone of significant interest in synthetic chemistry and drug discovery.[1][2] Its structure, featuring a dihydroxylated phenyl ring, makes it a valuable precursor for the synthesis of various heterocyclic compounds and potential pharmaceutical agents. The purity of this starting material is paramount, as impurities can lead to undesirable side reactions, low yields of the final product, and complications in subsequent biological assays.
This document provides a comprehensive guide to the principal techniques for purifying crude this compound. As a Senior Application Scientist, this guide moves beyond simple step-by-step instructions to explain the underlying principles and rationale, enabling researchers to adapt and troubleshoot these methods effectively. We will explore three primary purification strategies: Recrystallization, Flash Column Chromatography, and Preparative High-Performance Liquid Chromatography (Prep-HPLC).
Understanding the Impurity Profile
Effective purification begins with an understanding of potential impurities. The synthesis of aromatic ketones like this often involves a Friedel-Crafts acylation or a related reaction, typically using 2-methylresorcinol and a propionylating agent (e.g., propionyl chloride or propionic anhydride) with a Lewis acid catalyst.[3][4][5]
Common impurities may include:
-
Unreacted Starting Materials: 2-methylresorcinol.
-
Catalyst Residues: Remnants of Lewis acids (e.g., AlCl₃) or Brønsted acids.[6]
-
Regioisomers: Acylation at other positions on the resorcinol ring.
-
Di-acylated Byproducts: Products of a second acylation reaction on the aromatic ring.
-
Solvent Residues: Residual solvents from the reaction and initial workup.
These impurities exhibit a range of polarities, which is the key physical property exploited in the following purification techniques.
Technique 1: Recrystallization
Recrystallization is a powerful, cost-effective method for purifying crystalline solids. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures.[7][8] The ideal solvent will dissolve the compound completely at an elevated temperature but only sparingly at room or sub-ambient temperatures.
Causality and Solvent Selection Rationale
The target molecule possesses two polar phenolic hydroxyl (-OH) groups and a moderately polar ketone (C=O) group. This structure suggests good solubility in polar protic solvents (like ethanol or water) and polar aprotic solvents (like acetone). The selection process involves finding a solvent or solvent pair that meets the criteria of high solubility when hot and low solubility when cold.[9]
A mixed-solvent system is often highly effective.[8] A "good" solvent, in which the compound is highly soluble (e.g., ethanol or acetone), is paired with a "poor" or "anti-solvent," in which the compound is insoluble (e.g., water or hexane). This allows for fine-tuning of the saturation point to induce crystallization.
Caution: The use of activated charcoal for decolorization is generally discouraged for phenolic compounds. Charcoal can contain ferric ions, which may form colored complexes with the phenolic hydroxyl groups, thereby introducing a new impurity.[10]
Data Presentation: Solvent System Selection
| Solvent System (v/v) | Rationale & Observations | Suitability |
| Ethanol/Water | The compound dissolves well in hot ethanol. Water is added as an anti-solvent to the hot solution until turbidity appears, which is then cleared by adding a minimal amount of hot ethanol before cooling. | Excellent |
| Acetone/Hexane | Acetone is an excellent solvent for ketones. Hexane acts as a non-polar anti-solvent. This system is effective for removing less polar impurities. | Very Good |
| Toluene | For compounds that crystallize well from aromatic solvents. May be effective but requires careful temperature control to avoid oiling out. | Moderate |
| Water | Due to the two hydroxyl groups, solubility in hot water is possible. However, the organic backbone may limit this. Can be a good "green" option if effective.[11] | Fair to Moderate |
Experimental Protocol: Two-Solvent Recrystallization (Ethanol-Water)
-
Dissolution: Place the crude solid (e.g., 5.0 g) in an Erlenmeyer flask. Add a minimal volume of the "good" solvent (ethanol) and heat the mixture to boiling (using a hot plate and a water bath) with stirring until the solid dissolves completely.[9]
-
Induce Saturation: While maintaining the temperature, add the "anti-solvent" (water) dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.
-
Re-homogenize: Add a few drops of the hot "good" solvent (ethanol) until the turbidity just disappears, resulting in a clear, saturated solution.
-
Cooling & Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[7]
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.[8]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol/water mixture to remove any residual soluble impurities.
-
Drying: Dry the crystals in a vacuum oven at a temperature well below the compound's melting point (124-130 °C) to remove residual solvent.[1]
Technique 2: Flash Column Chromatography
When recrystallization fails to remove impurities with similar solubility profiles, column chromatography is the method of choice. This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture).[12][13][14]
Principle of Separation
Silica gel is a polar stationary phase. Non-polar compounds have a weaker affinity for the silica and are eluted quickly by a non-polar mobile phase. Polar compounds, like our target molecule, adsorb more strongly to the silica and require a more polar mobile phase to be eluted.[15] By gradually increasing the polarity of the mobile phase (a gradient), impurities can be selectively washed off the column before and after the desired product.
Experimental Protocol: Silica Gel Flash Chromatography
-
TLC Analysis: Before running the column, determine an appropriate solvent system using Thin-Layer Chromatography (TLC). The ideal eluent should provide a retention factor (R_f) of ~0.3-0.4 for the target compound. A common starting point is a mixture of Hexane and Ethyl Acetate.
-
Column Packing:
-
Select a column of appropriate size.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 Hexane/Ethyl Acetate).
-
Pour the slurry into the column and allow it to pack under gravity or light pressure, ensuring no air bubbles are trapped.[14]
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully pipette it onto the top of the silica bed.
-
Dry Loading (Preferred): Dissolve the crude product in a suitable solvent (e.g., dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column. This method often results in better separation.
-
-
Elution:
-
Begin eluting with the initial non-polar solvent mixture, collecting the eluent in fractions (e.g., 10-20 mL per test tube).
-
Gradually increase the polarity of the mobile phase as prescribed by your initial TLC analysis (e.g., move from 95:5 to 90:10 to 80:20 Hexane/Ethyl Acetate).[13]
-
-
Fraction Analysis:
-
Monitor the fractions by TLC to identify which ones contain the pure product.
-
Spot several fractions per TLC plate alongside a sample of the starting crude material for comparison.
-
-
Isolation: Combine the fractions containing the pure product, and remove the solvent using a rotary evaporator to yield the purified compound.
Technique 3: Preparative HPLC
For the highest purity requirements, or to separate very similar isomers, preparative reversed-phase HPLC (RP-HPLC) is the gold standard.[16] It operates on a similar principle to column chromatography but uses a non-polar stationary phase (typically C18-modified silica) and a polar mobile phase (e.g., water and acetonitrile or methanol).[17]
Methodology Rationale
In RP-HPLC, separation is governed by the hydrophobic interactions between the analytes and the C18 stationary phase. More polar compounds have less affinity for the non-polar stationary phase and elute earlier, while less polar compounds are retained longer. This technique offers superior resolution compared to traditional flash chromatography.[18] It is particularly effective for purifying phenolic compounds and flavonoids, which are structurally analogous to the target molecule.[19][20]
Protocol: Reversed-Phase Preparative HPLC
-
Analytical Method Development:
-
Using an analytical HPLC system with a C18 column, develop a gradient method that provides good separation between the target compound and its impurities.
-
A typical mobile phase consists of Solvent A (e.g., water with 0.1% formic or acetic acid) and Solvent B (e.g., acetonitrile or methanol with 0.1% formic or acetic acid). The acid improves peak shape for phenolic compounds.
-
-
Scale-Up:
-
Use a gradient calculator to scale the analytical method to your preparative column, adjusting the flow rate and gradient times based on the column dimensions.[16]
-
-
Sample Preparation: Dissolve the partially purified compound (e.g., from recrystallization) in a minimal amount of a solvent compatible with the mobile phase (e.g., methanol or DMSO), and filter it through a 0.45 µm syringe filter to remove particulates.
-
Purification Run:
-
Equilibrate the preparative C18 column with the starting mobile phase conditions.
-
Inject the prepared sample.
-
Run the scaled-up gradient method.
-
-
Fraction Collection: Collect fractions as peaks elute from the column, guided by the UV detector signal.
-
Purity Analysis and Isolation:
-
Analyze the collected fractions using the initial analytical HPLC method to confirm purity.
-
Combine the pure fractions.
-
Remove the solvents, typically by lyophilization (freeze-drying) if the mobile phase is water/acetonitrile, or by rotary evaporation for more organic-rich phases.
-
Conclusion
The purification of this compound can be effectively achieved through a strategic application of recrystallization, flash column chromatography, and preparative HPLC. The choice of method depends on the initial purity of the crude material and the final purity required. For bulk purification and removal of major impurities, recrystallization is an excellent and economical first step. For more complex mixtures or higher purity needs, flash column chromatography offers a robust solution. Finally, for obtaining material of the highest analytical standard (>98-99%), preparative HPLC is the definitive technique. By understanding the chemical properties of the target molecule and the principles behind each method, researchers can confidently produce high-purity material essential for advancing their scientific objectives.
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ChemBK. (n.d.). 1-(2,4-dihydroxy-3-methylphenyl)-1-Propanone. Retrieved from [Link]
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Dai, Y., et al. (2013). An Efficient Method for the Preparative Isolation and Purification of Flavonoid Glycosides and Caffeoylquinic Acid Derivatives from Leaves of Lonicera japonica Thunb. Using High Speed Counter-Current Chromatography (HSCCC) and Prep-HPLC Guided by DPPH-HPLC Experiments. Molecules, 18(11), 13639-13652. Available from: [Link]
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Zhang, Q-F., et al. (2013). An Efficient Method for the Preparative Isolation and Purification of Flavonoids from Leaves of Crataegus pinnatifida by HSCCC and Pre-HPLC. Molecules, 18(11), 14347-14357. Available from: [Link]
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Waters Corporation. (n.d.). Isolation of Flavonoids from Ginkgo Biloba Leaf using the Waters Prep 150 LC System. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 592157, this compound. Retrieved from [Link]
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Westin, J. (n.d.). Column Chromatography. Organic Chemistry - Jack Westin. Retrieved from [Link]
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ResearchGate. (n.d.). Separation of aliphatic and aromatic ketones on Xbridge C18 (3.5μm, 4.6mm×150mm) column. Retrieved from [Link]
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Lin, Y-L., et al. (2020). Bioactive Flavonoid Glycosides and HPLC and UPLC Quantification of Commercial Astragali Complanati Semen. Molecules, 25(20), 4728. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 133775. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Column Chromatography. Organic Chemistry at CU Boulder. Retrieved from [Link]
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Parsania, P. H. (2023). Synthesis and spectral analysis of (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one. World News of Natural Sciences, 46, 46-52. Available from: [Link]
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University of Diyala. (n.d.). Recrystallization. Retrieved from [Link]
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Xie, H., et al. (2008). Preparative isolation and purification of four flavonoids from Daphne genkwa Sieb. et Zucc. by high-speed countercurrent chromatography. Journal of Liquid Chromatography & Related Technologies, 31(15), 2321-2331. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10221174. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 610641. Retrieved from [Link]
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Chem Help ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube. Retrieved from [Link]
-
University of Toronto Scarborough. (n.d.). Column Chromatography Theory. Chemistry Online @ UTSC. Retrieved from [Link]
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Forschungszentrum Jülich. (2020). Synthesis of α-hydroxy ketones and vicinal (R,R)-diols by Bacillus clausii DSM 8716T butanediol dehydrogenase. RSC Advances, 10(20), 11951-11961. Available from: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
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NileRed. (2021, December 18). Recrystallization - a CLASSIC technique to purify a SOLID [Video]. YouTube. Retrieved from [Link]
-
MIT OpenCourseWare. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual [Video]. YouTube. Retrieved from [Link]
-
Vassar College. (2007, November 28). Organic Chemistry Lab: Recrystallization [Video]. YouTube. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21637213. Retrieved from [Link]
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Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
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Supporting Information: One-Pot Synthesis of 3-Fluoroflavones via 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-diones. (n.d.). Retrieved from [Link]
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Chen, F., Gao, Y., & Xu, Y. (2017). Metal Free Friedel-Crafts Di-acetylation of Resorcinol in Acetic Acid. Asian Journal of Chemistry, 29(1), 1-4. Available from: [Link]
- Google Patents. (n.d.). US3830845A - Purification of 2,4-dihydroxy-benzophenone.
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
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Chemistry LibreTexts. (2015, July 18). 15.12: Limitations of Friedel-Crafts Alkylations. Retrieved from [Link]
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Organic Syntheses. (n.d.). 1-hydroxy-3-phenyl-2-propanone. Retrieved from [Link]
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Chandren, S., et al. (2010). Friedel-Crafts Alkylation of Resorcinol over Mesoporous Alumina Loaded with Sulfuric Acid. Malaysian Journal of Catalysis, 1(1), 1-8. Available from: [Link]
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Application Notes & Protocols: Interrogating the Bioactivity of Substituted Propiophenones with Cell-Based Assays
Introduction: The Propiophenone Scaffold in Modern Drug Discovery
Substituted propiophenones, a class of aromatic ketones, represent a versatile and privileged scaffold in medicinal chemistry.[1] Their synthetic tractability allows for extensive structural diversification, leading to a wide array of derivatives with significant biological activities. Researchers have successfully developed substituted propiophenones as potent anticancer, anti-inflammatory, antidiabetic, and antimicrobial agents.[2][3][4][] The efficacy of these compounds often stems from their ability to modulate specific cellular processes, from inducing programmed cell death in tumor cells to inhibiting key enzymes involved in metabolic diseases.[2][4]
Cell-based assays are the cornerstone for elucidating the therapeutic potential and mechanism of action (MoA) of these compounds.[6] Unlike biochemical assays that study molecules in isolation, cell-based assays provide a physiologically relevant environment, preserving the complex interplay of signaling pathways, membrane dynamics, and metabolic processes that dictate a drug's true effect.[7]
This guide provides a detailed framework for researchers, scientists, and drug development professionals to design and execute robust cell-based assay cascades for the evaluation of novel substituted propiophenones. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol serves as a self-validating system for generating reliable and interpretable data.
Section 1: The Foundational Workflow: Assessing Cytotoxicity and Viability
The initial characterization of any novel compound library must begin with a quantitative assessment of its impact on cell viability and cytotoxicity. This primary screening step is critical for identifying active compounds and determining the appropriate concentration range for subsequent, more complex mechanistic studies. It helps differentiate compounds that induce cell death (cytotoxic) from those that merely halt proliferation (cytostatic).
Caption: Initial screening workflow for substituted propiophenones.
Protocol 1: MTT Assay for Metabolic Viability
Expertise & Experience: The MTT assay is a colorimetric method that serves as an excellent first-pass indicator of cell viability. Its principle is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial succinate dehydrogenase in metabolically active cells. A decrease in metabolic activity, which can be caused by cytotoxicity or cytostatic effects, results in a reduced formazan signal. This assay is widely adopted due to its high throughput, low cost, and reliability.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells (e.g., HeLa, PC-3, MCF-7) into a 96-well flat-bottom plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 2X serial dilution of the substituted propiophenone compounds in culture medium. The final solvent concentration (e.g., DMSO) should be kept constant across all wells and should not exceed 0.5% to avoid solvent-induced toxicity.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions (including a vehicle control) to the respective wells.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will form purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background noise.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the half-maximal inhibitory concentration (IC50).
Trustworthiness: The protocol's validity is reinforced by including both a vehicle control (e.g., 0.1% DMSO) to establish baseline viability (100%) and a positive control (e.g., a known cytotoxic agent like staurosporine) to confirm the assay is responsive.
Table 1: Hypothetical Cytotoxicity Data for Propiophenone Derivatives
| Compound ID | Scaffold Modification | Cell Line | IC50 (µM) after 48h |
| PRO-001 | 4'-Methoxy, 3-(4-methylphenyl) | PC-3 | 12.5 |
| PRO-002 | 3-phenyl-1-thiophen-2-yl | PC-3 | 25.1 |
| PRO-003 | 4'-Hydroxy, 3-nitro | PC-3 | 5.2 |
| PRO-004 | 4'-Chloro, 3-amino | PC-3 | > 50 (Inactive) |
Section 2: Mechanistic Elucidation Assays
Once "hit" compounds with significant cytotoxic or anti-proliferative activity are identified, the next critical phase is to determine their mechanism of action. Propiophenone derivatives have been shown to induce apoptosis, cause cell cycle arrest, and modulate key signaling pathways.[2]
Apoptosis Induction
Apoptosis, or programmed cell death, is a tightly regulated process characterized by distinct morphological and biochemical hallmarks, including phosphatidylserine (PS) externalization, caspase activation, and DNA fragmentation.[8] Differentiating apoptosis from necrosis (uncontrolled cell death) is crucial for understanding a compound's specific cellular impact.
Caption: Differentiating apoptosis stages with Annexin V and PI.
Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay
Expertise & Experience: This flow cytometry-based assay is the gold standard for quantifying apoptosis. In healthy cells, phosphatidylserine (PS) resides on the inner leaflet of the plasma membrane. During early apoptosis, PS flips to the outer leaflet, where it can be detected by fluorescently-labeled Annexin V.[9] Propidium Iodide (PI) is a nuclear stain that is excluded by the intact membrane of live and early apoptotic cells but can penetrate the compromised membranes of late apoptotic and necrotic cells. This dual-staining strategy allows for the precise differentiation of four cell populations:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells (often due to mechanical damage)
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed cells in a 6-well plate and treat with the propiophenone compound at its IC50 and 2x IC50 concentrations for a predetermined time (e.g., 24 hours). Include vehicle and positive controls.
-
Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included in the analysis. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells twice with 1 mL of cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer, acquiring at least 10,000 events per sample.
Cell Cycle Analysis
Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to arrest at specific checkpoints (G0/G1, S, or G2/M).[2] Identifying such an arrest can provide significant insight into the compound's MoA.
Protocol 3: Propidium Iodide Staining for Cell Cycle Analysis
Expertise & Experience: This method relies on the ability of Propidium Iodide to intercalate with DNA stoichiometrically. Therefore, the amount of fluorescence emitted by a stained cell is directly proportional to its DNA content. Flow cytometry can then be used to generate a histogram that distinguishes cell populations based on their phase in the cell cycle:
-
G0/G1 Phase: Normal (2N) DNA content.
-
S Phase: Intermediate DNA content as DNA is being replicated.
-
G2/M Phase: Doubled (4N) DNA content.
-
Sub-G1 Peak: A peak appearing to the left of G0/G1, representing cells with fragmented DNA, a hallmark of late-stage apoptosis.
Step-by-Step Methodology:
-
Cell Culture and Treatment: As described in the apoptosis protocol, treat cells with the test compound for a relevant duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect all cells and wash once with cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the pellet with PBS. Resuspend the cells in 500 µL of a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS. The RNase is crucial to degrade RNA, which PI can also bind to, ensuring only DNA is stained.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer, using a linear scale for the PI fluorescence channel. Model the resulting histogram using cell cycle analysis software to quantify the percentage of cells in each phase.
Modulation of Key Signaling Pathways: NF-κB
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a master regulator of inflammation, immunity, and cell survival.[10] Its aberrant activation is a hallmark of many cancers and inflammatory diseases. Some propiophenone-related structures, like chalcones, are known to inhibit this pathway.[11]
Caption: Canonical NF-κB pathway and a potential inhibition point.
Protocol 4: NF-κB Luciferase Reporter Assay
Expertise & Experience: This assay provides a quantitative readout of NF-κB transcriptional activity. It utilizes a cell line that has been engineered to contain a plasmid where the expression of a reporter gene (like firefly luciferase) is controlled by a promoter containing multiple NF-κB binding sites. When NF-κB is activated and translocates to the nucleus, it binds to these sites and drives the production of luciferase. An inhibitory compound will prevent this, leading to a decrease in the luminescent signal.
Step-by-Step Methodology:
-
Cell Culture: Seed NF-κB reporter cells (e.g., HEK293-NF-κB-luc) in a 96-well white, clear-bottom plate. Incubate for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of the substituted propiophenone for 1-2 hours. This allows the compound to enter the cells before the pathway is stimulated.
-
Stimulation: Add an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α, final concentration 10 ng/mL), to all wells except the unstimulated control.
-
Incubation: Incubate the plate for 6-8 hours to allow for luciferase gene expression and protein accumulation.
-
Lysis and Luminescence Reading: Remove the medium. Add a luciferase assay reagent that lyses the cells and contains the substrate (luciferin). Measure the luminescence on a microplate reader.
-
Data Analysis: Normalize the luminescence signal of treated wells to the TNF-α stimulated control. Calculate the IC50 value for the inhibition of NF-κB activity. A parallel cytotoxicity assay (e.g., CellTiter-Glo®) should be run to ensure that the observed decrease in signal is due to pathway inhibition and not simply cell death.
Section 3: High-Throughput Screening (HTS) Applications
For drug discovery projects involving large chemical libraries, adapting these cell-based assays to a high-throughput format is essential.[12][13]
Application Note: Adapting Assays for HTS
-
Miniaturization: Assays are typically miniaturized from 96-well to 384- or 1536-well plate formats to reduce reagent costs and increase throughput.[13]
-
Automation: Liquid handling robots are used for precise and rapid dispensing of cells, compounds, and reagents, which is critical for reproducibility.[14][15]
-
Assay Choice: "Add-and-read" homogenous assays are preferred. For example, instead of MTT, a luminescent ATP-based viability assay (like CellTiter-Glo®) is often used because it requires fewer steps and has a higher signal-to-noise ratio. Reporter gene assays are inherently well-suited for HTS.
-
Data Analysis: Robust data analysis pipelines are required to handle the large volume of data, perform quality control checks (e.g., calculating Z'-factor), and identify statistically significant "hits".
Caption: A typical HTS cascade for drug discovery.
References
- BenchChem. (n.d.). Application Notes and Protocols for In Vitro Assays Involving 4'-Methoxy-3-(4-methylphenyl)propiophenone.
-
Murthy, Y. L. N., Suhasini, K. P., Pathania, A. S., Bhushan, S., & Sastry, Y. N. (2013). Synthesis, structure activity relationship and mode of action of 3-substitutedphenyl-1-(2,2,8,8-tetramethyl-3,4,9,10-tetrahydro-2H,8H-pyrano[2,3-f]chromen-6-yl)-propenones as novel anticancer agents in human leukaemia HL-60 cells. European Journal of Medicinal Chemistry, 62, 545–555. [Link]
-
Ivković, B. M., Nikolic, K., Ilić, B. B., Žižak, Ž. S., Novaković, R. B., Čudina, O. A., & Vladimirov, S. M. (2013). Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study. European Journal of Medicinal Chemistry, 63, 239–255. [Link]
-
Singh, G., Sharma, R., Kumar, V., Kumar, M., Rawal, R. K., & Kaushik, D. (2012). Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice. Bioorganic & Medicinal Chemistry Letters, 22(5), 1969–1975. [Link]
-
Ivković, B. M., et al. (2013). Phenylpropiophenone derivatives as potential anticancer agents: Synthesis, biological evaluation and quantitative structure-activity relationship study. ResearchGate. [Link]
- BOC Sciences. (n.d.). Propiophenone Impurities.
-
Jeong, H. R., et al. (2012). The anti-angiogenic and anti-tumor activity of synthetic phenylpropenone derivatives is mediated through the inhibition of receptor tyrosine kinases. Cancer Letters, 315(2), 153–162. [Link]
- Creative Proteomics. (n.d.). NF-kB Pathway Luminex Multiplex Assay.
-
Wikipedia. (n.d.). Propiophenone. Retrieved from a Google-provided URL. [Link]
- Assay Genie. (n.d.). High-Throughput Screening Assays.
-
Bio-Rad. (n.d.). Transcription - NF-kB signaling pathway. Retrieved from a Google-provided URL. [Link]
- Revvity. (n.d.). High-Throughput Screening in Drug Discovery & Molecular Biology.
-
BellBrook Labs. (2023). High Throughput Screening Assays for Drug Discovery. Retrieved from a Google-provided URL. [Link]
-
Darzynkiewicz, Z., Galkowski, D., & Zhao, H. (2008). Analysis of apoptosis by flow and laser-scanning cytometry. Journal of Immunological Methods, 339(1), 1-13. [Link]
-
Wikipedia. (n.d.). High-throughput screening. Retrieved from a Google-provided URL. [Link]
-
BioIVT. (2018). Cell-based Assays: A Crucial Component of the Drug Discovery Process. Retrieved from a Google-provided URL. [Link]
-
Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Retrieved from a Google-provided URL. [Link]
Sources
- 1. Propiophenone - Wikipedia [en.wikipedia.org]
- 2. Synthesis, structure activity relationship and mode of action of 3-substitutedphenyl-1-(2,2,8,8-tetramethyl-3,4,9,10-tetrahydro-2H,8H-pyrano[2,3-f]chromen-6-yl)-propenones as novel anticancer agents in human leukaemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
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- 15. bellbrooklabs.com [bellbrooklabs.com]
Troubleshooting & Optimization
"1-(2,4-Dihydroxy-3-methylphenyl)propan-1-one" stability and degradation issues
Welcome to the technical support resource for 1-(2,4-Dihydroxy-3-methylphenyl)propan-1-one (also known as 2',4'-Dihydroxy-3'-methylpropiophenone). This guide is designed for researchers, scientists, and drug development professionals to provide insights into the stability and potential degradation issues of this compound. As a Senior Application Scientist, my goal is to equip you with both the theoretical understanding and practical troubleshooting strategies to ensure the integrity of your experiments.
The information herein is synthesized from established principles of organic chemistry, with a focus on phenolic compounds and resorcinol derivatives, to provide a robust framework for handling this specific molecule.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and stability of this compound.
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The stability of this compound is primarily influenced by its dihydroxyphenyl (resorcinol) moiety. The main factors leading to degradation are:
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Oxidation: The electron-rich dihydroxy-substituted aromatic ring is susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or oxidizing reagents. This is often the primary degradation pathway for phenolic compounds.[1][2]
-
High pH (Alkaline Conditions): In basic solutions, the phenolic hydroxyl groups are deprotonated to form phenoxide ions. These ions are highly susceptible to oxidation, leading to accelerated degradation. The degradation of resorcinol derivatives is known to be strongly pH-dependent, with faster rates in alkaline environments.[3][4][5]
-
Elevated Temperatures: Thermal stress can accelerate oxidation and other decomposition reactions. The degradation of phenolic compounds typically follows first-order kinetics and increases with temperature.[2][6][7]
-
Light Exposure (Photodegradation): Aromatic ketones and phenolic compounds can be sensitive to light, particularly UV radiation. Absorbed light energy can promote oxidative reactions or lead to molecular rearrangements. While specific data for this molecule is unavailable, it is a prudent assumption based on general principles of photochemistry.
Q2: What is the recommended way to store this compound to ensure its long-term stability?
A2: To minimize degradation, the compound should be stored with the following precautions, which are standard for many substituted acetophenones and phenolic compounds:
-
Temperature: Store in a cool, dark place. For long-term storage, refrigeration (2-8 °C) is recommended.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Container: Use a tightly sealed, opaque container (amber glass vial) to protect from light and moisture.[8][9]
-
Purity: Ensure the compound is free from impurities, especially metal catalysts or oxidizing agents that could accelerate degradation.
Q3: Can I dissolve this compound in any solvent? How does the choice of solvent affect stability?
A3: The choice of solvent is critical.
-
Recommended Solvents: For stock solutions, use high-purity, degassed solvents such as acetonitrile, methanol, or ethanol. Dimethyl sulfoxide (DMSO) can also be used, but be aware that it can be hygroscopic and may contain impurities that promote oxidation over long-term storage.
-
Aqueous Solutions: Avoid preparing aqueous stock solutions for long-term storage, especially if the pH is not controlled. If you must use an aqueous buffer, prepare it fresh and use a slightly acidic pH (e.g., pH 4-6) to improve stability. Alkaline buffers (pH > 7.5) will significantly accelerate degradation.[10]
Q4: I've noticed my solution of the compound has turned yellow/brown. What does this indicate?
A4: A color change to yellow or brown is a classic sign of phenolic compound degradation. This is typically due to the formation of quinone-type oxidation products, which are often colored.[1] If you observe this, the integrity of your sample is compromised, and it should not be used for quantitative experiments without re-purification and re-characterization.
II. Troubleshooting Guide
This guide provides solutions to specific problems you might encounter during your experiments.
| Problem / Observation | Potential Root Cause(s) | Recommended Actions & Explanations |
| Inconsistent analytical results (e.g., varying peak areas in HPLC). | 1. Sample Degradation in Solution: The compound may be degrading in your autosampler vials or on the benchtop after preparation. 2. Inconsistent Sample Preparation: Variations in time between dissolving the sample and analysis. | Solution 1: Minimize the time samples spend in solution before analysis. Use an autosampler cooler if available. Prepare standards and samples immediately before running the sequence. Solution 2: Standardize your sample preparation workflow. Ensure all samples are treated identically in terms of solvent exposure time and temperature. |
| Appearance of new, unexpected peaks in chromatograms over time. | 1. Formation of Degradation Products: The new peaks are likely breakdown products of your target compound. 2. Solvent Contamination: Impurities in the solvent or reactions with the solvent itself. | Solution 1: Perform a forced degradation study (see Protocol 1) to tentatively identify the degradation peaks. This will help you confirm that the new peaks are related to your compound. Solution 2: Use high-purity HPLC-grade solvents. Run a solvent blank to ensure no interfering peaks are present. |
| Loss of biological activity or potency in an assay. | 1. Significant Degradation: The concentration of the active parent compound has decreased due to degradation. 2. Interference from Degradants: Degradation products may be inactive or could even have an antagonistic effect in your assay. | Solution 1: Re-analyze the concentration and purity of your stock solution using a calibrated analytical method (e.g., HPLC-UV). Solution 2: Prepare fresh solutions from solid material for every experiment. If this is not feasible, perform a stability test of the stock solution under your specific storage conditions to determine its usable lifetime. |
| Solid compound has changed color or become clumpy. | 1. Oxidation and/or Hygroscopicity: The compound has been exposed to air and moisture, leading to degradation and water absorption. | Solution 1: Discard the material. It is no longer pure. Solution 2: Review your storage procedures. Ensure the container is properly sealed and, if necessary, stored in a desiccator. For highly sensitive work, purchase fresh material.[11] |
III. Experimental Protocols & Methodologies
These protocols provide a framework for assessing the stability of this compound.
Protocol 1: Forced Degradation Study
This study is designed to rapidly identify the likely degradation pathways and products under various stress conditions.
Objective: To generate and analyze degradation products to understand the stability profile of the compound.
Methodology:
-
Prepare Stock Solution: Accurately prepare a stock solution of the compound in acetonitrile or methanol at a known concentration (e.g., 1 mg/mL).
-
Aliquot for Stress Conditions: Distribute the stock solution into separate, appropriately labeled amber glass vials for each condition.
-
Apply Stress Conditions (in parallel):
-
Acidic Hydrolysis: Add an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Alkaline Hydrolysis: Add an equal volume of 0.1 M NaOH. Keep at room temperature and monitor at intervals (e.g., 1, 4, 8, 24 hours), as degradation is expected to be rapid.[3]
-
Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate a vial of the stock solution at 80°C for 48 hours.[7]
-
Photodegradation: Expose a vial of the stock solution (in a quartz or clear glass vial) to a photostability chamber with a light source (e.g., Xenon lamp) providing controlled light/UV exposure.
-
-
Neutralization and Analysis:
-
Before analysis, neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively.
-
Analyze all samples, including an unstressed control, by a stability-indicating analytical method, such as HPLC-UV/DAD or LC-MS.[12]
-
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control.
-
Note the percentage decrease in the parent compound's peak area.
-
Identify the major degradation peaks formed under each condition. LC-MS is particularly useful for obtaining mass information on these new peaks.
-
Diagram: Forced Degradation Workflow
Caption: Workflow for a forced degradation study.
Diagram: Postulated Oxidative Degradation Pathway
The primary degradation pathway for this compound is expected to be oxidation of the electron-rich resorcinol ring. This proceeds through the formation of semiquinone radicals and ultimately quinone-type species, which can further polymerize.
Caption: A plausible oxidative degradation pathway.
IV. Summary of Stability Profile
The following table summarizes the expected stability of this compound based on its chemical structure and analogy to related compounds.
| Condition | Expected Stability | Primary Degradation Mechanism | Potential Degradation Products |
| Acidic (pH < 4) | Generally Stable | Slow hydrolysis of ketone (unlikely) | Not expected to be a major pathway |
| Neutral (pH 6-7.5) | Moderately Stable | Slow oxidation by dissolved oxygen | Quinone-type species |
| Alkaline (pH > 8) | Unstable | Rapid auto-oxidation of phenoxide ions | Quinone-type species, polymeric materials[3][5] |
| Oxidizing Agents (e.g., H₂O₂) | Very Unstable | Rapid oxidation of the phenolic ring | Quinone-type species, ring-opened products |
| Elevated Temperature (>40°C) | Labile | Acceleration of oxidation reactions | Same as oxidative degradation, but faster[7][10] |
| Light (UV/Visible) | Potentially Unstable | Photoxidation, free-radical reactions | Oxidized and rearranged products |
V. References
-
Rho, S.-J., et al. (2019). Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. Molecules. Available at: [Link]
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Quispe, Y. M. C., et al. (2024). Polyphenol Degradation Kinetics of Specialty Coffee in Different Presentations. Foods. Available at: [Link]
-
Cacace, J. E., & Mazza, G. (2003). Time-Dependent Degradation of Polyphenols from Thermally-Processed Berries and Their In Vitro Antiproliferative Effects against Melanoma. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Caponio, F., et al. (2004). Enzymatic degradation of polyphenols and oxidative stability of extra virgin olive oil. Food Chemistry. Available at: [Link]
-
Tan, S. P., & Tan, M. C. (2022). Effect of Temperatures on Polyphenols during Extraction. Molecules. Available at: [Link]
-
Cole-Parmer. Material Safety Data Sheet - Acetophenone-d8, 99+ atom% D. Cole-Parmer. Available at: [Link]
-
Parsania, P. H., et al. (2023). Synthesis and spectral analysis of (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one. World News of Natural Sciences. Available at: [Link]
-
Scribd. Acetophenone PDF. Scribd. Available at: [Link]
-
PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]
-
U.S. Chemical Storage. (2018). Safe Chemical Storage Solutions for Acetophenone. U.S. Chemical Storage. Available at: [Link]
-
Forschungszentrum Jülich. (2020). Synthesis of α-hydroxy ketones and vicinal (R,R)-diols by Bacillus clausii DSM 8716T butanediol dehydrogenase. Forschungszentrum Jülich. Available at: [Link]
-
ChemBK. 1-(2,4-dihydroxy-3-methylphenyl)-1-Propanone. ChemBK. Available at: [Link]
-
Grden, M., et al. (2019). The Influence of Solution pH on the Kinetics of Resorcinol Electrooxidation (Degradation) on Polycrystalline Platinum. Molecules. Available at: [Link]
-
Sepúlveda, C. T., & Zapata, J. E. (2020). Kinetics of the thermal degradation of phenolic compounds from achiote leaves (Bixa orellana L.) and its effect on the antioxidant activity. Vitae. Available at: [Link]
-
El-Haddad, M. N., et al. (2022). Resorcinol Derivative as an Environmentally Friendly Low Carbon Steel Inhibitor in HCl Medium. ACS Omega. Available at: [Link]
-
Yang, H., et al. (2021). Experimental study on light volatile products from thermal decomposition of lignin monomer model compounds: effect of temperature, residence time and methoxyl group. RSC Advances. Available at: [Link]
-
Grden, M., et al. (2019). The Influence of Solution pH on the Kinetics of Resorcinol Electrooxidation (Degradation) on Polycrystalline Platinum. PubMed. Available at: [Link]
-
Al-Muhtaseb, S. A., et al. (2021). Investigating the Role of the Catalyst within Resorcinol–Formaldehyde Gel Synthesis. Gels. Available at: [Link]
-
De Souza, D., et al. (2015). Analytical Methods. Royal Society of Chemistry. Available at: [Link]
-
PubChem. 1-(2,4-Dihydroxyphenyl)-3-[8-hydroxy-2-methyl-2-(4-methyl-3-pentenyl)-2H-1-benzopyran-5-yl]-1-propanone. National Center for Biotechnology Information. Available at: [Link]
-
Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Sepúlveda, C. T., & Zapata, J. E. (2020). Kinetics of the thermal degradation of phenolic compounds from achiote leaves (Bixa orellana L.) and its effect on the antioxidant activity. SciSpace. Available at: [Link]
-
Sepúlveda, C. T., & Zapata, J. E. (2020). Kinetics of the thermal degradation of phenolic compounds from achiote leaves (Bixa orellana L.) and its effect on the antioxidant activity. SciELO. Available at: [Link]
-
PubChem. 1,1'-(2,4,6-Trihydroxy-1,3-phenylene)di(propan-1-one). National Center for Biotechnology Information. Available at: [Link]
-
Kim, S. J., et al. (2007). Complete and Integrated Pyrene Degradation Pathway in Mycobacterium vanbaalenii PYR-1 Based on Systems Biology. Journal of Bacteriology. Available at: [Link]
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Agency for Toxic Substances and Disease Registry. (1995). Toxicological Profile for Polycyclic Aromatic Hydrocarbons. National Center for Biotechnology Information. Available at: [Link]
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ResearchGate. Analytical Methods for the Quantification of Pharmaceuticals. ResearchGate. Available at: [Link]
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Anderson, N., et al. (2004). Photostability Testing. ResearchGate. Available at: [Link]
-
ResearchGate. (PDF) A Novel Degradation Pathway in the Assimilation of Phenanthrene by Staphylococcus sp. Strain PN/Y via meta-Cleavage of 2-Hydroxy-1-naphthoic acid: Formation of trans-2,3-Dioxo-5-(2′-hydroxyphenyl)-pent-4-enoic Acid. ResearchGate. Available at: [Link]
-
Ahmad, W. (2015). Thermally Generated Triplet Excited Ketones Mediated Photooxidation of Penciclovir. International Journal of Pharma Sciences and Research. Available at: [Link]
-
ElectronicsAndBooks. dithiophene-4,8-dione (NSC 656240), a potential anticancer drug. ElectronicsAndBooks. Available at: [Link]
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Technical Support Center: Overcoming Solubility Challenges of 2',4'-Dihydroxy-3'-methylpropiophenone in Aqueous Media
Welcome to the technical support center dedicated to addressing the solubility challenges of 2',4'-Dihydroxy-3'-methylpropiophenone. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to enable successful formulation and experimentation with this compound in aqueous environments.
Understanding the Challenge: Physicochemical Properties
2',4'-Dihydroxy-3'-methylpropiophenone, a phenolic ketone, is anticipated to have low intrinsic aqueous solubility due to its chemical structure. While specific experimental solubility data is not widely published, its structural analogue, 2',4'-Dihydroxy-3'-methylacetophenone, is known to be sparingly soluble in water. This inherent hydrophobicity necessitates strategic formulation approaches to achieve desired concentrations for in vitro and in vivo studies.
| Property | Predicted/Reported Value | Implication for Aqueous Solubility |
| Molecular Formula | C₁₀H₁₂O₃ | The presence of hydroxyl groups offers some potential for hydrogen bonding with water. |
| Physical Form | Solid, brown crystalline powder[1] | The solid state requires energy to overcome the crystal lattice for dissolution. |
| Melting Point | 124-130 °C[1] | A relatively high melting point suggests a stable crystal lattice, which can hinder dissolution. |
| pKa (predicted) | 8.35 ± 0.45[1] | The acidic phenolic hydroxyl groups can be deprotonated at basic pH, increasing solubility. |
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered when working with 2',4'-Dihydroxy-3'-methylpropiophenone in aqueous media.
Q1: My compound is not dissolving in my aqueous buffer. What are the first steps I should take?
A1: Direct dissolution of 2',4'-Dihydroxy-3'-methylpropiophenone in aqueous buffers is often unsuccessful. The primary and most crucial step is to first prepare a concentrated stock solution in a suitable organic solvent.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) is a common first choice due to its high solubilizing power for a wide range of compounds. Other options include ethanol, methanol, or N,N-dimethylformamide (DMF).
-
Protocol Insight: The goal is to create a high-concentration stock (e.g., 10-50 mM) to minimize the final concentration of the organic solvent in your aqueous working solution. High concentrations of organic solvents can interfere with biological assays.
Q2: I've prepared a stock solution in DMSO, but the compound precipitates when I add it to my aqueous buffer. How can I prevent this "crashing out"?
A2: This is a common phenomenon when a concentrated solution in an organic solvent is rapidly diluted into an aqueous medium. The abrupt change in solvent polarity causes the compound to precipitate. Here are several strategies to overcome this:
-
Optimize the Dilution Technique: Instead of adding the stock solution directly to the final volume of buffer, add the stock solution to a small volume of the buffer while vortexing vigorously. Then, add this intermediate dilution to the remaining buffer. This gradual change in solvent environment can help maintain solubility.
-
Warm the Aqueous Buffer: Gently warming your aqueous buffer to 37°C can sometimes improve the solubility of your compound upon dilution.
-
Lower the Final Concentration: You may be exceeding the compound's solubility limit in the final aqueous/organic solvent mixture. Try preparing a more dilute working solution.
-
Increase the Co-solvent Concentration (with caution): A slight increase in the final percentage of your organic co-solvent (e.g., from 0.1% to 0.5% DMSO) might be necessary. However, it is critical to determine the tolerance of your specific experimental system to the co-solvent, as it can have biological effects.
Q3: I need a higher concentration of the compound in my aqueous medium than I can achieve with a simple co-solvent system. What are my options?
A3: When co-solvents alone are insufficient, more advanced formulation strategies are required. These involve the use of solubilizing excipients.
-
pH Adjustment: For ionizable compounds like 2',4'-Dihydroxy-3'-methylpropiophenone with its phenolic hydroxyl groups, solubility can be significantly influenced by pH. Increasing the pH of the buffer above the pKa of the phenolic protons will lead to their deprotonation, forming a more water-soluble phenolate salt.
-
Surfactants: Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, thereby increasing their apparent solubility in the aqueous medium.
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their solubility.
Q4: How do I determine the concentration of my dissolved compound accurately?
A4: Visual inspection for clarity is a good initial indicator, but it is not a quantitative measure of concentration. You will need to use an analytical technique to determine the actual concentration of the dissolved compound.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the gold standard for accurate quantification. It separates the compound of interest from any excipients or impurities and provides a precise concentration based on a standard curve.
-
UV-Visible Spectrophotometry: If your compound has a distinct UV absorbance profile and there are no interfering substances in your formulation, you can use UV-Vis spectrophotometry to estimate the concentration. This method is generally quicker but less specific than HPLC.
Experimental Protocols
The following protocols provide a starting point for systematically addressing the solubility of 2',4'-Dihydroxy-3'-methylpropiophenone.
Protocol 1: Preparation of a Stock Solution
This is the foundational step for all subsequent experiments.
Materials:
-
2',4'-Dihydroxy-3'-methylpropiophenone powder
-
Dimethyl sulfoxide (DMSO), HPLC grade or equivalent
-
Sterile microcentrifuge tubes or glass vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Accurately weigh a precise amount of 2',4'-Dihydroxy-3'-methylpropiophenone powder.
-
Transfer the powder to a clean, dry vial.
-
Add the appropriate volume of DMSO to achieve the desired high concentration (e.g., 20 mM).
-
Vortex the mixture vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Solubility Enhancement via pH Adjustment
This protocol explores the impact of pH on the solubility of the compound.
Materials:
-
2',4'-Dihydroxy-3'-methylpropiophenone stock solution (from Protocol 1)
-
A series of aqueous buffers with varying pH values (e.g., pH 6.0, 7.4, 8.5, 9.5)
-
pH meter
-
Analytical method for quantification (HPLC or UV-Vis)
Procedure:
-
Prepare a set of dilutions of the stock solution into each of the different pH buffers to a consistent final concentration.
-
Incubate the solutions at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 2 hours) to allow equilibrium to be reached.
-
After incubation, centrifuge the samples to pellet any undissolved compound.
-
Carefully collect the supernatant for analysis.
-
Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method.
-
Plot the measured solubility against the buffer pH to determine the optimal pH range for solubilization.
Protocol 3: Solubility Enhancement using Cyclodextrins
This protocol details the use of cyclodextrins to improve aqueous solubility.
Materials:
-
2',4'-Dihydroxy-3'-methylpropiophenone
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin
-
Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Analytical method for quantification
Procedure:
-
Prepare a series of aqueous solutions containing increasing concentrations of HP-β-CD (e.g., 0, 1, 2, 5, 10% w/v).
-
Add an excess amount of 2',4'-Dihydroxy-3'-methylpropiophenone powder to each cyclodextrin solution.
-
Shake the mixtures at a constant temperature for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved compound.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Quantify the concentration of the dissolved compound in the filtrate.
-
Plot the solubility of the compound as a function of the cyclodextrin concentration.
Analytical Method Development
A reliable analytical method is crucial for validating your solubilization efforts.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This is the recommended method for accurate quantification.
Starting HPLC Conditions (to be optimized):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic or phosphoric acid.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection: UV-Vis Detector at the λmax of 2',4'-Dihydroxy-3'-methylpropiophenone (to be determined by UV-Vis scan). Phenolic ketones typically have strong absorbance in the 270-300 nm range.
-
Quantification: Create a standard curve using known concentrations of the compound dissolved in the mobile phase.
UV-Visible Spectrophotometry
A simpler, but less specific, method for concentration determination.
Procedure:
-
Dissolve a known amount of 2',4'-Dihydroxy-3'-methylpropiophenone in a suitable solvent (e.g., methanol or ethanol).
-
Scan the solution across a range of wavelengths (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).
-
Prepare a series of standard solutions of known concentrations.
-
Measure the absorbance of each standard at the λmax.
-
Plot a standard curve of absorbance versus concentration.
-
Measure the absorbance of your unknown sample (appropriately diluted to fall within the range of the standard curve) and determine its concentration from the standard curve.
Visualizations
Workflow for Troubleshooting Solubility Issues
Caption: A decision-making workflow for addressing solubility challenges.
Solubility Enhancement Strategies
Caption: Key strategies for enhancing the aqueous solubility of the compound.
References
-
Innoriginal: International Journal of Sciences. (n.d.). CYCLODEXTRINS AND THEIR APPLICATION IN ENHANCING THE SOLUBILITY, DISSOLUTION RATE AND BIOAVAILABILITY. [Link]
-
IIP Series. (n.d.). CYCLODEXTRINS AND INCLUSION COMPLEXES: FORMATION, METHODS, AND DIVERSE APPLICATIONS. [Link]
-
International Journal of Pharmaceutical Sciences. (2025). D. Sruthi, Int. J. of Pharm. Sci., 2025, Vol 3, Issue 9, 2274-2290. [Link]
-
Longdom Publishing. (n.d.). Validated HPLC Method for Determining Related Substances in. [Link]
-
MDPI. (2009). Effect of Cyclodextrin Complexation on the Aqueous Solubility and Solubility/Dose Ratio of Praziquantel. [Link]
-
MDPI. (2021). Solubility and Dissolution Enhancement of Dexibuprofen with Hydroxypropylbetacyclodextrin (HPβCD) and Poloxamers (188/407) Inclusion Complexes: Preparation and In Vitro Characterization. [Link]
-
MDPI. (2022). Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea. [Link]
-
NIST. (n.d.). 2,4'-Dihydroxy-3'-methoxyacetophenone. [Link]
-
Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]
-
ResearchGate. (2021). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. [Link]
-
ResearchGate. (2022). Study of pH-dependent drugs solubility in water. [Link]
-
Journal of Pharmaceutical Negative Results. (2023). Swertiamarin Quantitative Analysis Using UV Spectrophotometry: A Rapid And Cost-Effective Method. [Link]
-
Semantic Scholar. (2021). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. [Link]
-
iajps. (n.d.). review on qualitative and quantitative analysis of drugs by uv-visible spectrophotometer. [Link]
-
MDPI. (2022). Effects of Polymers on the Drug Solubility and Dissolution Enhancement of Poorly Water-Soluble Rivaroxaban. [Link]
-
PMC. (2019). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. [Link]
-
Biointerface Research in Applied Chemistry. (2021). Computational and Spectral Discussion of Some Substituted Chalcone Derivatives. [Link]
-
Scilit. (n.d.). Study of pH-dependent drugs solubility in water. [Link]
-
PMC. (n.d.). Effect of Drug Solubility on Polymer Hydration and Drug Dissolution from Polyethylene Oxide (PEO) Matrix Tablets. [Link]
Sources
Technical Support Center: Synthesis of 1-(2,4-Dihydroxy-3-methylphenyl)propan-1-one
Document ID: TSC-CHEM-202601-02
Abstract: This technical guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting resource for the synthesis of 1-(2,4-dihydroxy-3-methylphenyl)propan-1-one. The synthesis, typically achieved via a Friedel-Crafts acylation or related methods like the Houben-Hoesch or Nencki reactions, is prone to several side reactions that can significantly impact yield and purity. This document outlines the core synthetic challenges, provides detailed troubleshooting guides in a question-and-answer format, and offers validated experimental protocols to mitigate common issues.
Introduction to the Synthesis and Core Challenges
The target molecule, this compound, is a substituted hydroxypropiophenone. Its synthesis typically involves the electrophilic acylation of 2-methylresorcinol. While seemingly straightforward, the high reactivity of the polyhydroxy-aromatic substrate presents significant challenges. The hydroxyl groups activate the ring towards the desired C-acylation but are also nucleophilic centers for undesired O-acylation.[1]
The primary synthetic routes include:
-
Friedel-Crafts Acylation: Using propionyl chloride or anhydride with a Lewis acid (e.g., AlCl₃).[2][3][4]
-
Fries Rearrangement: A two-step process involving initial O-acylation followed by a Lewis acid-catalyzed rearrangement to the C-acylated product.[5][6][7][8]
-
Houben-Hoesch Reaction: Condensation of 2-methylresorcinol with propionitrile using an acid catalyst (e.g., ZnCl₂/HCl).[9][10][11][12][13]
-
Nencki Reaction: Acylation using a carboxylic acid and a milder Lewis acid like ZnCl₂.[14][15]
The main challenges that researchers encounter stem from a competition between kinetic and thermodynamic reaction pathways, leading to a mixture of products.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis.
Issue: Very Low or No Yield of the Desired Product
Q1: My reaction resulted in a low yield of the target ketone. The main isolated byproduct is an ester, 2,4-dihydroxy-3-methylphenyl propionate. What happened?
A1: You are observing the classic competition between C-acylation (ketone formation) and O-acylation (ester formation).[1] Phenols are bidentate nucleophiles, meaning they can react at the aromatic ring (C-acylation) or the phenolic oxygen (O-acylation). O-acylation is often the kinetically favored product, forming faster under milder conditions.
-
Causality: Insufficient Lewis acid concentration or activity is the primary cause. The Lewis acid (e.g., AlCl₃) is required not only to activate the acylating agent but also to coordinate with the phenolic oxygens. This coordination reduces the nucleophilicity of the oxygen, disfavoring O-acylation, and allows the reaction to proceed under thermodynamic control to the more stable C-acylated product.[1]
-
Solution: Ensure you are using a stoichiometric amount of the Lewis acid catalyst, as it complexes with both the carbonyl of the acylating agent and the hydroxyl groups of the phenol and the ketone product.[2][4] If O-acylation persists, you may be able to convert the isolated ester byproduct to the desired ketone by subjecting it to Fries rearrangement conditions (i.e., heating with AlCl₃).[5][6]
Q2: I'm using the Houben-Hoesch reaction with propionitrile, but the yield is poor. What are the likely failure points?
A2: The Houben-Hoesch reaction is highly sensitive to reaction conditions, especially with polyhydroxy phenols.[10][11]
-
Causality 1 (Moisture): The reaction is intolerant to water. The catalyst (typically anhydrous ZnCl₂ and dry HCl gas) and the nitrilium ion electrophile are readily hydrolyzed.
-
Causality 2 (Catalyst Activity): The success of this reaction depends on generating a sufficiently electrophilic nitrilium ion intermediate (R-C≡N⁺-H).[9][12] If the acid catalyst is weak or wet, this intermediate will not form efficiently.
-
Solution:
-
Strictly Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous ether as the solvent and ensure your zinc chloride is freshly fused or dried. Use a stream of dry HCl gas.
-
Catalyst Choice: While ZnCl₂/HCl is classic, other Lewis acids like AlCl₃ or BCl₃ can be used.[9][13]
-
Hydrolysis Step: The reaction initially forms a ketimine intermediate, which must be hydrolyzed during aqueous workup to yield the ketone.[9][12] Ensure the workup is sufficiently acidic and allows enough time for complete hydrolysis.
-
Issue: Product is Impure with Multiple Isomers
Q3: My final product shows multiple spots on TLC, and the NMR is complex. I suspect I have a mixture of ortho- and para-acylated isomers. How can I control the regioselectivity?
A3: This is a common issue in Friedel-Crafts and Fries rearrangement reactions. The acyl group can add to different positions on the aromatic ring. For 2-methylresorcinol, the primary sites are C5 (desired, para to one -OH) and C6 (ortho to one -OH).
-
Causality (Thermodynamic vs. Kinetic Control): The ortho- and para-isomers' formation is often governed by reaction temperature.[6][7]
-
Low temperatures generally favor the para-substituted product (the kinetic product in some systems).
-
High temperatures often favor the ortho-substituted product , which can form a more stable bidentate complex with the Lewis acid catalyst (thermodynamic product).[6]
-
-
Solution:
-
Temperature Control: To favor your desired product, this compound (acylation at C5, para to the C4-OH), run the reaction at a lower temperature (e.g., 0 °C to room temperature).
-
Solvent Choice: Non-polar solvents tend to favor the ortho product, while more polar solvents can increase the proportion of the para product.[6]
-
Purification: Careful column chromatography is usually required to separate these isomers. A solvent system like ethyl acetate/hexane is a good starting point.
-
Issue: Formation of Dark, Tarry Byproducts
Q4: My reaction mixture turned into a dark, intractable tar, making product isolation impossible. What causes this?
A4: Tar formation is typically a sign of polymerization or degradation, often caused by overly harsh reaction conditions.
-
Causality 1 (High Temperature): Polyhydroxy phenols are sensitive. Excessive heat, especially in the presence of a strong Lewis or Brønsted acid, can lead to decomposition and polymerization.
-
Causality 2 (Excess Catalyst/Acylating Agent): Using a large excess of a highly reactive catalyst like AlCl₃ can promote unwanted side reactions, including di-acylation or even ring cleavage at high temperatures. Di-acylation can lead to products like 1,1'-(2,4,6-trihydroxy-1,3-phenylene)di(propan-1-one).[16]
-
Solution:
-
Maintain Strict Temperature Control: Use an ice bath to manage the initial exothermic reaction when adding the catalyst. Do not overheat the reaction.
-
Controlled Reagent Addition: Add the acylating agent or Lewis acid slowly and portion-wise to the substrate solution to maintain control over the reaction rate and temperature.
-
Use a Milder Catalyst: Consider alternatives to AlCl₃, such as ZnCl₂ (Nencki reaction) or a strong Brønsted acid like methanesulfonic acid, which can sometimes provide cleaner reactions.[14][17]
-
Process Visualization & Workflow
The following diagram illustrates a troubleshooting workflow for common issues encountered during the synthesis.
Caption: Troubleshooting workflow for the synthesis of this compound.
Recommended Experimental Protocol (Friedel-Crafts Acylation)
This protocol is designed to favor the C-acylation product by maintaining thermodynamic control.
Reagents & Materials:
-
2-Methylresorcinol
-
Propionyl chloride (freshly distilled)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous nitrobenzene (solvent)
-
Concentrated Hydrochloric Acid (HCl)
-
Crushed Ice
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Reagent Loading: Under a nitrogen atmosphere, charge the flask with 2-methylresorcinol (1.0 eq) and anhydrous nitrobenzene. Cool the mixture to 0-5 °C in an ice-salt bath.
-
Catalyst Addition: Slowly add anhydrous aluminum chloride (2.5 - 3.0 eq) portion-wise to the stirred suspension, ensuring the temperature does not exceed 10 °C. Note: The reaction is highly exothermic. A large excess of AlCl₃ is used to complex with all hydroxyl and carbonyl groups.
-
Acylating Agent Addition: Once the AlCl₃ has been added, add propionyl chloride (1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 12-18 hours. Monitor the reaction by TLC.
-
Workup: Cool the reaction mixture back to 0 °C. Very slowly and carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl. Caution: This is a highly exothermic and vigorous process that releases HCl gas.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with DCM or ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with dilute HCl, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to remove the solvent. The nitrobenzene can be removed by steam distillation if necessary.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane to isolate the desired product.
Quantitative Data Summary
The choice of reaction conditions significantly influences the ratio of products. The following table summarizes expected outcomes based on generalized conditions from literature on phenol acylations.[6][7]
| Parameter | Condition A (Kinetic Control) | Condition B (Thermodynamic Control) | Expected Predominant Product |
| Temperature | Low (e.g., < 0 °C) | High (e.g., > 100 °C) | Para-isomer (A), Ortho-isomer (B) |
| Lewis Acid | Sub-stoichiometric | Stoichiometric / Excess | O-acylated ester (A), C-acylated ketone (B) |
| Solvent | Polar | Non-polar | Para-isomer (A), Ortho-isomer (B) |
References
- Grokipedia. Hoesch reaction.
- University of Calgary. Ch24 - Acylation of phenols.
- B N College, Bhagalpur. (2020). HOUBEN–HOESCH REACTION.
- Benchchem. Application Notes: Fries Rearrangement for the Synthesis of Dihydroxyphenyl Ketones in Drug Development.
- Thermo Fisher Scientific. Houben-Hoesch Synthesis.
- Wikipedia. Hoesch reaction.
- Chemistry Online. (2023). Houben-Hoesch reaction.
- Wikipedia. Fries rearrangement.
- LookChem. Nencki Reaction - Chempedia.
- BYJU'S. What is the Fries Rearrangement Reaction?.
- Chemistry Stack Exchange. (2015). Friedel–Crafts reaction of phenol.
- O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS.
- Nencki Reaction.
- Organic Chemistry Portal. Fries Rearrangement.
- Thermo Fisher Scientific. Fries Rearrangement.
- Wikipedia. Friedel–Crafts reaction.
- Synthesis and spectral analysis of (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one. (2023). World News of Natural Sciences, 46, 46-52.
- Efficient O‐Acylation of Alcohols and Phenol Using Cp2TiCl as a Reaction Promoter. (2016). European Journal of Organic Chemistry, 2016(21).
- Sigma-Aldrich. Friedel–Crafts Acylation.
- Efficient O-Acylation of Alcohols and Phenol Using Cp2TiCl as a Reaction Promoter. (2016). Available from: SQfRK-v1JdQv-kxrNeJCIE38bPZ4O6sl9cOOQIpr-bL-MwU3HHUZAdX1q4fQkie-qIvQLWYe87nkcVexyvv05Q0Rx6W68iiB9TRAwZh74Dv2iRO9JaF_oFG_7XbWqgejyKAxao=
- ChemBK. 1-(2,4-dihydroxy-3-methylphenyl)-1-Propanone.
- Applications of Friedel–Crafts reactions in total synthesis of natural products. (2018). RSC Advances, 8(50), 28256–28282.
- Organic Chemistry Portal. Friedel-Crafts Acylation.
- PubChem. This compound.
- MDPI. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles.
- Master Organic Chemistry. (2018). The Intramolecular Friedel-Crafts Reaction.
- CN102250026A - Synthesis method of 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine.
- PubChem. 1,1'-(2,4,6-Trihydroxy-1,3-phenylene)di(propan-1-one).
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 7. byjus.com [byjus.com]
- 8. Fries Rearrangement | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. grokipedia.com [grokipedia.com]
- 10. bncollegebgp.ac.in [bncollegebgp.ac.in]
- 11. Houben-Hoesch Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. Hoesch reaction - Wikipedia [en.wikipedia.org]
- 13. chemistry-online.com [chemistry-online.com]
- 14. Nencki Reaction - Chempedia - LookChem [lookchem.com]
- 15. Nencki Reaction [drugfuture.com]
- 16. 1,1'-(2,4,6-Trihydroxy-1,3-phenylene)di(propan-1-one) | C12H14O5 | CID 610641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Fries Rearrangement [organic-chemistry.org]
Technical Support Center: Optimization of Propiophenone Synthesis
Introduction: Propiophenone (1-phenylpropan-1-one) is a vital aryl ketone that serves as a cornerstone intermediate in the synthesis of numerous pharmaceuticals, including ephedrine, phenmetrazine, and the analgesic dextropropoxyphene.[1][][3] Its purity, particularly the absence of structural isomers like isobutyrophenone, is critical for downstream applications, especially in drug development, where isomeric impurities can lead to vastly different pharmacological or toxicological profiles.[1][4]
This guide provides researchers, chemists, and drug development professionals with a comprehensive technical resource for optimizing the synthesis of propiophenone. We will address common experimental challenges, troubleshoot suboptimal reaction outcomes, and provide field-proven protocols to enhance yield, purity, and reproducibility. The content is structured in a practical question-and-answer format to directly address issues encountered in the laboratory.
Section 1: Troubleshooting Guide
This section tackles the most frequent and critical issues encountered during propiophenone synthesis. Each question is addressed with a detailed explanation of the underlying causes and a set of actionable solutions.
Q1: Why is my reaction yield for the Friedel-Crafts synthesis of propiophenone consistently low?
Low yield is a common frustration in Friedel-Crafts acylations. The root cause often lies in the deactivation of the catalyst or suboptimal reaction conditions.
Possible Causes & Solutions:
-
Catalyst Inactivity (Moisture): The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely hygroscopic. Exposure to atmospheric moisture will hydrolyze it, rendering it catalytically inactive.[5]
-
Solution: Always use a fresh, unopened container of anhydrous AlCl₃ or one that has been stored meticulously in a desiccator. Ensure all glassware is flame-dried or oven-dried immediately before use. The reaction should be assembled and run under a dry, inert atmosphere (e.g., nitrogen or argon) using Schlenk techniques.[5]
-
-
Insufficient Catalyst Loading: Friedel-Crafts acylation requires at least stoichiometric amounts of the catalyst. This is because the product, propiophenone, is a ketone that forms a stable complex with AlCl₃, effectively sequestering the catalyst and preventing it from participating in further reactions.[5]
-
Solution: A general starting point is to use 1.1 to 1.5 equivalents of AlCl₃ relative to the limiting reagent (propionyl chloride or propionic anhydride).[5] You may need to perform a small optimization screen to find the ideal loading for your specific scale and conditions.
-
-
Suboptimal Temperature: The reaction may be too slow at low temperatures, while excessively high temperatures can promote side reactions.
-
Solution: The addition of reagents is typically performed at a low temperature (0-10 °C) to control the initial exothermic reaction.[6] Afterward, the reaction mixture is often allowed to warm to room temperature or gently heated (e.g., 40-60 °C) to drive the reaction to completion.[5][6] Monitor progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature profile.
-
-
Poor Quality Reagents: Impurities in benzene or the acylating agent can interfere with the catalyst and reduce yield.
-
Solution: Use high-purity, dry benzene. Propionyl chloride should be freshly distilled if its purity is in doubt.
-
Q2: I'm observing a critical isomeric impurity in my product. How can I suppress its formation?
This is a crucial question, particularly for syntheses intended for pharmaceutical use. The identity of the impurity depends heavily on the synthetic route.
-
For Vapor-Phase Synthesis (Benzoic Acid + Propionic Acid): The most problematic byproduct is isobutyrophenone .[1][4][7] Its boiling point is within 1 °C of propiophenone, making separation by conventional distillation nearly impossible.[1][4] This impurity arises from side reactions at the high temperatures (400-600 °C) employed in this process.[4]
-
Solution: The formation of isobutyrophenone can be significantly suppressed by introducing water (steam) or a secondary alcohol (like isopropanol) into the reactant feed stream.[4][7] Adding water has been shown to decrease isobutyrophenone content from over 5% to under 3%.[4] Conversely, primary alcohols like methanol have been found to increase the formation of this impurity and should be avoided.[1][4][7]
-
| Modifier Added (per mole of Benzoic Acid) | Resulting Isobutyrophenone Content (%) | Rationale |
| None | 5.0 - 6.4% | Unmodified reaction conditions favor byproduct formation. |
| 8 moles of Water | 2.3 - 2.8% | Water acts as a modifying agent, suppressing the side reaction pathway.[4] |
| 1 mole of Isopropanol | ~3.2% | Secondary alcohols are effective but may be less economical than water.[1][7] |
| 1 mole of Methanol | ~10.4% | Primary alcohols have a deleterious effect and promote isobutyrophenone formation.[4] |
-
For Friedel-Crafts Synthesis: This method is generally very clean and does not produce significant amounts of isobutyrophenone.[1] The primary side reaction to consider is polyacylation. However, because the acyl group of the propiophenone product deactivates the aromatic ring, further acylation is highly unfavorable.[8][9] This makes the Friedel-Crafts route inherently more selective.
Q3: My Friedel-Crafts reaction is sluggish, and the workup is difficult, resulting in an emulsion. What's happening?
A sluggish reaction points to catalyst or temperature issues, while a difficult workup is characteristic of Friedel-Crafts reactions.
-
Sluggish Reaction: As detailed in Q1, this is almost always due to an inactive catalyst or a reaction temperature that is too low to overcome the activation energy. Ensure your catalyst is active and consider gently heating the reaction after the initial addition phase.
-
Difficult Workup: The workup for a Friedel-Crafts acylation involves quenching the reaction mixture, which contains the AlCl₃-ketone complex and excess AlCl₃, with an acid/ice mixture.[6] This is a highly exothermic and vigorous process that hydrolyzes the aluminum salts.
-
Solution: The key is a slow, controlled quench. Prepare a beaker with a large amount of crushed ice and concentrated hydrochloric acid.[6] Cool the reaction flask in an ice bath and slowly and carefully pour the reaction mixture onto the ice/acid mixture with vigorous stirring.[6] The acid helps to break down the aluminum-ketone complex and keeps the resulting aluminum hydroxides soluble as [Al(H₂O)₆]³⁺, preventing the formation of a thick, gelatinous emulsion of Al(OH)₃ that can complicate phase separation.
-
Section 2: Frequently Asked Questions (FAQs)
FAQ 1: What is the optimal solvent for the Friedel-Crafts synthesis of propiophenone?
While benzene is a reactant, it is often used in excess and also functions as the solvent.[5] If a co-solvent is needed, it must be inert to the strong Lewis acid conditions. Chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common choices. Avoid solvents with Lewis basic sites (e.g., ethers, amides, or even alcohols) as they will complex with the AlCl₃ catalyst, deactivating it. Research has shown that solvents like 1,2-dichlorobenzene can negatively affect reaction performance.[10]
FAQ 2: Can I use propionic acid directly with benzene for a Friedel-Crafts reaction?
No, this is not a standard or efficient method. Friedel-Crafts acylation requires a more electrophilic acylating agent. Propionic acid is not electrophilic enough to acylate benzene directly under these conditions. You must first activate it by converting it to a more reactive derivative, such as propionyl chloride (using thionyl chloride or oxalyl chloride) or propionic anhydride . These are the standard acylating agents for this synthesis.[1][3]
FAQ 3: How does the Friedel-Crafts acylation mechanism prevent carbocation rearrangement?
This is a key advantage of acylation over alkylation. The electrophile is not a simple carbocation but a resonance-stabilized acylium ion .[8][9] The positive charge is shared between the carbonyl carbon and the oxygen atom. This acylium ion is stable and does not undergo the hydride or methyl shifts that plague Friedel-Crafts alkylations, leading to a single, unrearranged product.[8][11]
Section 3: Experimental Protocol
Lab-Scale Friedel-Crafts Synthesis of Propiophenone
This protocol describes a representative lab-scale synthesis from benzene and propionyl chloride.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dry Benzene
-
Propionyl Chloride
-
Concentrated Hydrochloric Acid (HCl)
-
Crushed Ice
-
Sodium Bicarbonate (sat. solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Dichloromethane (DCM) or Diethyl Ether for extraction
Procedure:
-
Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., filled with CaCl₂ or Drierite) to protect the reaction from atmospheric moisture.[6]
-
Catalyst Suspension: Under an inert atmosphere, charge the flask with anhydrous AlCl₃ (1.2 eq.) and dry benzene (used in excess, ~4-5 eq.). Begin stirring to form a suspension.
-
Reagent Addition: Cool the flask in an ice-water bath to 0-10 °C.[6] Charge the dropping funnel with a solution of propionyl chloride (1.0 eq.) in a small amount of dry benzene. Add the propionyl chloride solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the internal temperature below 10 °C. Vigorous evolution of HCl gas will be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours. The reaction mixture will typically become a dark, viscous solution.[6] Monitor the reaction's progress by TLC. If the reaction is slow, it can be gently heated to 40 °C for 1-2 hours.[6]
-
Workup/Quench: Cool the reaction flask back down in an ice bath. In a separate large beaker, prepare a mixture of crushed ice (~10g per gram of AlCl₃) and concentrated HCl (~10mL per 10g of AlCl₃).[6] With extreme caution and vigorous stirring, slowly pour the reaction mixture onto the ice/acid slurry. The AlCl₃ complex will hydrolyze exothermically.
-
Extraction: Transfer the quenched mixture to a separatory funnel. The product will be in the organic (top) layer. Separate the layers. Extract the aqueous layer once or twice with DCM or diethyl ether. Combine all organic layers.
-
Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to yield the crude propiophenone as a yellowish oil.
-
Purification: The crude product can be purified by vacuum distillation to yield pure propiophenone as a colorless liquid.
References
- Production of propiophenone. (European Patent No. EP 0008464 B1).
- Liotta, C. L., & D'Sidocky, R. M. (1979). Production of propiophenone (U.S. Patent No. 4,172,097). U.S.
-
Optimization of the synthesis of propiophenone 4. (n.d.). ResearchGate. [Link]
-
Optimization of reaction conditions. (n.d.). ResearchGate. [Link]
-
[ChemPlayer Reupload]Propiophenone synthesis from benzene and propionyl chloride MV1LF2FmI 0. (2023, June 24). YouTube. [Link]
-
Isonitrosopropiophenone. (n.d.). Organic Syntheses. [Link]
- Liotta, C. L., & D'Sidocky, R. M. (1983). Production of propiophenone (European Patent No. EP0008464B1).
- Synthesizing method of propiophenone compound. (2016). (Chinese Patent No. CN105646220A).
-
Propiophenone. (n.d.). Solubility of Things. [Link]
- Production of propiophenone. (1983). (European Patent No. EP0008464A1).
-
[ChemPlayer Reupload]Methylpropiophenone synthesis via Friedel Crafts acylation. (2023, July 18). YouTube. [Link]
-
Propiophenone. (n.d.). Wikipedia. [Link]
-
Write a Friedel-Crafts reaction for the synthesis of propiophenone (propionylbenzene) from benzene. (n.d.). Pearson+. [Link]
-
Friedel-Crafts Reaction. (2022, September 24). LibreTexts Chemistry. [Link]
-
Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. (2017, July 5). YouTube. [Link]
-
Friedel-Crafts Acylation with Practice Problems. (n.d.). Chemistry Steps. [Link]
Sources
- 1. EP0008464B1 - Production of propiophenone - Google Patents [patents.google.com]
- 3. Propiophenone - Wikipedia [en.wikipedia.org]
- 4. US4172097A - Production of propiophenone - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. youtube.com [youtube.com]
- 9. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of Polar Phenolic Compounds
For: Researchers, scientists, and drug development professionals.
Introduction
Welcome to the Technical Support Center for the purification of polar phenolic compounds. Phenolic compounds are a vast and structurally diverse class of molecules, many of which are highly polar due to the presence of multiple hydroxyl groups, glycosidic linkages, and other polar functionalities. This polarity, while crucial for their biological activity, presents significant challenges during extraction, separation, and purification.
This guide is designed to be a practical resource, moving beyond simple protocols to explain the underlying principles of the purification process. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to directly address the common hurdles encountered in the lab. Our goal is to empower you with the knowledge to not only solve existing problems but also to proactively design more robust and efficient purification workflows.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common high-level questions. For more detailed protocols and explanations, please refer to the In-Depth Troubleshooting Guides.
Q1: My polar phenolic compound shows very poor or no retention on my C18 reversed-phase (RP) column. What is happening and how can I fix it?
A1: This is the most common issue when working with polar analytes. Standard C18 columns use a non-polar stationary phase that retains compounds based on hydrophobicity.[1] Highly polar compounds have little affinity for this phase and are quickly washed off by the polar mobile phase, often eluting with the solvent front.[2]
Quick Fixes:
-
Increase Mobile Phase Polarity: Reduce the concentration of the organic solvent (e.g., acetonitrile, methanol) in your mobile phase. For very polar compounds, you may need to use a 100% aqueous mobile phase.
-
Use an "Aqueous-Compatible" Column: Standard C18 columns can suffer from "phase collapse" in highly aqueous conditions, leading to a dramatic loss of retention.[3] Use columns specifically designed for these conditions, often labeled with "AQ" or "T3".[4][5] These columns have polar end-capping or embedded polar groups to prevent this issue.[3]
-
Adjust Mobile Phase pH: If your phenolic compound is ionizable (e.g., contains carboxylic acid groups), adjusting the pH of the mobile phase can suppress its ionization.[3] This makes the compound more neutral and less polar, increasing its retention on the RP column. For acidic phenols, lowering the pH (e.g., adding 0.1% formic or acetic acid) is effective.[6]
Q2: I see significant peak tailing for my phenolic compound on a silica gel column. Why does this happen?
A2: Peak tailing for phenols on silica gel is typically caused by strong, unwanted interactions between the acidic phenolic hydroxyl groups and the acidic silanol groups (Si-OH) on the silica surface.[7] This leads to a slow, uneven elution from the column.
Solutions:
-
Modify the Mobile Phase: Add a small amount (0.1-1%) of a polar, acidic modifier like acetic acid or formic acid to your eluent.[7] The acid will protonate the silica surface, minimizing its interaction with your analyte.
-
Switch to a Different Stationary Phase: If mobile phase modification is not enough, consider an alternative stationary phase like neutral alumina or a bonded phase like diol.[7]
-
Use a More Polar Solvent System: Switching from a non-polar system like Hexane/Ethyl Acetate to a more polar one like Dichloromethane/Methanol can sometimes overcome the strong adsorption.[8]
Q3: My sample is complex, containing phenols with a wide range of polarities. Is there a single technique that can handle this?
A3: While challenging, several strategies can be employed.
-
Solid-Phase Extraction (SPE) for Initial Fractionation: SPE is an excellent first step to clean up your sample and perform a rough fractionation.[9] You can use a reversed-phase sorbent (like C18 or a polymeric sorbent) to bind your compounds of interest. By eluting with solvents of increasing strength (e.g., 20% methanol, 50% methanol, 100% methanol), you can separate your mixture into less complex fractions based on polarity.
-
Gradient Elution in HPLC: Instead of using a constant mobile phase composition (isocratic), a gradient elution where you gradually increase the percentage of the organic solvent over time is highly effective for complex samples.[10] This allows the more polar compounds to elute first, followed by the less polar ones, all within a single run.
-
Counter-Current Chromatography (CCC): CCC is a liquid-liquid partition chromatography technique that does not use a solid support, thereby eliminating issues like irreversible adsorption.[11][12] It is exceptionally well-suited for separating complex mixtures of natural products with a wide polarity range.[13][14]
Q4: I need to separate two phenolic isomers, but they co-elute on my C18 column. What are my options?
A4: Separating isomers can be difficult because they often have very similar polarities.[15][16]
-
Optimize Selectivity: Small changes in mobile phase composition (e.g., switching from methanol to acetonitrile), temperature, or pH can alter the selectivity of the separation and may be enough to resolve the isomers.[17][18]
-
Try a Different Stationary Phase: A phenyl- or biphenyl-based column can offer different selectivity for aromatic compounds through π-π interactions, which may be sufficient to separate positional isomers.[18]
-
Consider Supercritical Fluid Chromatography (SFC): SFC is particularly effective for separating isomeric compounds that are challenging to resolve with conventional liquid chromatography.[15]
Part 2: In-Depth Troubleshooting Guides
Guide 1: Optimizing Reversed-Phase HPLC for Polar Phenolics
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a workhorse technique, but it requires significant adaptation for polar compounds.
Problem: Poor retention, with analytes eluting in or near the void volume.
Workflow for Improving Retention:
Sources
- 1. glsciencesinc.com [glsciencesinc.com]
- 2. HPLC/UHPLC Technical Tips: Optimization & Best Practices [discover.phenomenex.com]
- 3. benchchem.com [benchchem.com]
- 4. 3 Ideal Columns for Analyzing Polar Compounds | YMC America [ymcamerica.com]
- 5. waters.com [waters.com]
- 6. mastelf.com [mastelf.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Development and Optimisation of Solid-Phase Extraction of Extractable and Bound Phenolic Acids in Spelt (Triticum spelta L.) Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 11. Counter-Current Chromatography in Natural Products Isolation [mdpi.com]
- 12. news-medical.net [news-medical.net]
- 13. Screening of Solvent Systems for Countercurrent Chromatography Separation of Polar Constituents from Ginkgo biloba L. Seeds | MDPI [mdpi.com]
- 14. Countercurrent chromatography - Wikipedia [en.wikipedia.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Complex NMR Spectra of 1-(2,4-Dihydroxy-3-methylphenyl)propan-1-one
Welcome to the technical support center for the analysis of 1-(2,4-Dihydroxy-3-methylphenyl)propan-1-one. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this molecule and need to interpret its complex NMR spectra. As a Senior Application Scientist, I've structured this guide to move beyond a simple recitation of data, instead focusing on the underlying principles and practical troubleshooting steps that will enable you to confidently assign your spectra and validate your compound's structure.
Introduction: The "Why" Behind the Complexity
The NMR spectra of this compound, while seemingly straightforward, present several interesting challenges that are common in polysubstituted aromatic systems. The presence of two hydroxyl groups, a methyl group, and a propanoyl chain on the benzene ring leads to a nuanced interplay of electronic effects and spatial interactions. This guide will provide a logical framework for dissecting these complexities.
Predicted NMR Data
To provide a concrete basis for our discussion, the following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established chemical shift theory, analysis of similar structures, and consideration of substituent effects.
Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Proton Label | Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-5 | ~7.5 - 7.7 | d | 1H | J = 8.5 - 9.0 |
| H-6 | ~6.3 - 6.5 | d | 1H | J = 8.5 - 9.0 |
| 2-OH | ~12.0 - 13.0 | s (broad) | 1H | - |
| 4-OH | ~9.5 - 10.5 | s (broad) | 1H | - |
| -CH₂- | ~2.9 - 3.1 | q | 2H | J = 7.0 - 7.5 |
| Ar-CH₃ | ~2.0 - 2.2 | s | 3H | - |
| -CH₃ | ~1.0 - 1.2 | t | 3H | J = 7.0 - 7.5 |
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Carbon Label | Chemical Shift (ppm) |
| C=O | ~205 - 210 |
| C-4 | ~160 - 165 |
| C-2 | ~158 - 162 |
| C-5 | ~130 - 135 |
| C-1 | ~115 - 120 |
| C-6 | ~105 - 110 |
| C-3 | ~100 - 105 |
| -CH₂- | ~30 - 35 |
| Ar-CH₃ | ~10 - 15 |
| -CH₃ | ~8 - 12 |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and issues that may arise during the acquisition and interpretation of the NMR spectra for this compound.
Q1: My hydroxyl (-OH) peaks are very broad or not visible at all. Is my sample degraded?
A1: This is a very common observation and is rarely due to sample degradation. The chemical shift and peak shape of hydroxyl protons are highly dependent on several factors:
-
Solvent Effects: In protic solvents like methanol-d₄ or D₂O, the hydroxyl protons will exchange with the deuterium of the solvent, causing the -OH signals to broaden significantly or disappear entirely. In aprotic solvents like DMSO-d₆, hydrogen bonding with the solvent slows down this exchange, resulting in sharper, more observable peaks.[1][2] Chloroform-d (CDCl₃) is less effective at preventing exchange than DMSO-d₆, often leading to broader -OH signals.[1]
-
Concentration: At higher concentrations, intermolecular hydrogen bonding increases, which can lead to peak broadening.
-
Temperature: Increasing the temperature of the NMR experiment can sometimes sharpen exchangeable proton signals.[1]
-
Water Content: Traces of water in the NMR solvent can catalyze proton exchange, leading to broader signals.
Troubleshooting Steps:
-
Solvent Choice: For unambiguous observation of hydroxyl protons, use an aprotic, hydrogen-bond accepting solvent like DMSO-d₆.
-
Drying: Ensure your sample and deuterated solvent are as dry as possible to minimize water-catalyzed exchange.
-
D₂O Shake: To confirm the identity of an -OH peak, add a drop of D₂O to your NMR tube, shake well, and re-acquire the ¹H NMR spectrum. The -OH peak should disappear or significantly decrease in intensity.[3]
Q2: I'm having trouble assigning the two aromatic protons. Which one is which?
A2: The two aromatic protons (H-5 and H-6) form an AX spin system, appearing as two doublets. The key to their assignment lies in understanding the electronic effects of the substituents:
-
The Carbonyl Group (-C(O)CH₂CH₃): This is an electron-withdrawing group that deshields ortho and para protons. H-5 is para to the carbonyl group's point of attachment, but ortho to a hydroxyl group.
-
The Hydroxyl Groups (-OH): These are strong electron-donating groups that shield ortho and para protons.
-
The Methyl Group (-CH₃): This is a weakly electron-donating group.
The proton at the C-5 position is ortho to one hydroxyl group and para to the other, while also being influenced by the carbonyl group. The proton at C-6 is ortho to the carbonyl group's attachment point and a hydroxyl group. The deshielding effect of the carbonyl group is expected to have a more significant influence on the ortho proton (H-6), but the combined shielding from the two hydroxyl groups on H-5 is also substantial. A definitive assignment can be made using 2D NMR.
Definitive Assignment with 2D NMR: An HMBC (Heteronuclear Multiple Bond Correlation) experiment is ideal here. Look for a correlation between the methylene protons (-CH₂-) of the propanoyl group and the aromatic carbon C-6. This will unambiguously identify the H-6 proton through its correlation to the same carbon.
Q3: The splitting pattern for my ethyl group looks distorted. Why isn't it a perfect quartet and triplet?
A3: While you expect a clean quartet for the -CH₂- group and a triplet for the -CH₃ group, several factors can lead to distorted or "impure" splitting patterns:
-
Shimming: Poor magnetic field homogeneity (shimming) is a common cause of peak broadening and distortion.[4] Always ensure the instrument is well-shimmed before acquiring data.
-
Second-Order Effects: If the chemical shift difference (in Hz) between the -CH₂- and -CH₃- protons is not significantly larger than their coupling constant (J), second-order effects can occur, leading to non-ideal splitting patterns. This is less likely for a simple ethyl group but can be a factor in more complex systems.
-
Overlapping Signals: If other peaks in the spectrum overlap with the ethyl group signals, it can obscure the true multiplicity.
Troubleshooting Steps:
-
Re-shim: If you suspect poor shimming, re-shim the instrument or ask an experienced user to do so.
-
Higher Field Strength: Acquiring the spectrum on a higher field NMR spectrometer will increase the chemical shift dispersion (in Hz), which can help to resolve overlapping signals and reduce second-order effects.
-
2D NMR: A COSY (Correlation Spectroscopy) experiment will clearly show the coupling between the -CH₂- and -CH₃- protons, confirming their connectivity even if the 1D spectrum is unclear.
Experimental Protocols
Sample Preparation for NMR Analysis
High-quality NMR data begins with meticulous sample preparation.
-
Weighing the Sample: Accurately weigh 5-10 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent. DMSO-d₆ is recommended for this compound to clearly resolve the hydroxyl protons. Add approximately 0.6-0.7 mL of the solvent to the vial.
-
Dissolution: Gently swirl or sonicate the vial to ensure complete dissolution of the sample. The solution should be clear and free of any particulate matter.
-
Filtering: Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry NMR tube. This removes any suspended particles that can degrade spectral quality.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Acquiring 2D NMR Spectra (COSY & HMBC)
For unambiguous structural elucidation, 2D NMR is invaluable.
COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other.
-
Load the prepared NMR sample into the spectrometer.
-
Acquire a standard ¹H NMR spectrum and optimize the spectral width and receiver gain.
-
Load a standard COSY pulse program (e.g., cosygpqf on a Bruker instrument).
-
Set the number of scans (typically 2-8) and the number of increments in the indirect dimension (e.g., 256).
-
Start the acquisition. The resulting spectrum will show cross-peaks between coupled protons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away.
-
Ensure both the ¹H and ¹³C channels of the probe are tuned.
-
Load a standard HMBC pulse program (e.g., hmbcgplpndqf on a Bruker instrument).
-
Set the spectral widths for both the ¹H and ¹³C dimensions.
-
The crucial parameter is the long-range coupling constant (d6 on a Bruker). A typical value is 8 Hz, which is optimized for ⁿJCH couplings.
-
Set the number of scans (may require more than COSY, e.g., 8-16) and increments (e.g., 256).
-
Start the acquisition. The spectrum will reveal long-range C-H correlations.
Visualizations
Molecular Structure and Numbering
Caption: Numbering scheme for this compound.
Troubleshooting Workflow for Spectral Artifacts
Caption: Troubleshooting workflow for common NMR spectral quality issues.
References
-
Chemical Shifts. (n.d.). University of Regensburg. Retrieved from [Link]
-
Hydroxyl Groups in NMR. (2023, March 16). Reddit. Retrieved from [Link]
-
Proton NMR Chemical Shifts of Hydronium and Hydroxyl Ions. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]
-
Gomez, G., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Retrieved from [Link]
-
Gemo, N., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
-
Nummert, V., et al. (n.d.). 17O NMR study of ortho and alkyl substituent effects in substituted phenyl and alkyl esters of benzoic acids. ResearchGate. Retrieved from [Link]
-
Fukaya, K., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. PMC - NIH. Retrieved from [Link]
-
Laatikainen, R., & Tuppurainen, K. (n.d.). Carbon-13 nmr shifts and C—H coupling constants of deoxybenzoins and related acetophenones. ScienceGate. Retrieved from [Link]
-
1H proton nmr spectrum of phenol. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]
-
Nummert, V., et al. (2025). O-17 NMR studies of ortho-substituent effects in substituted phenyl tosylates. ResearchGate. Retrieved from [Link]
-
Fukaya, K., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. ACS Publications. Retrieved from [Link]
-
Torres, A. M., & Price, W. S. (n.d.). Common problems and artifacts encountered in solution-state NMR experiments. Wiley Online Library. Retrieved from [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. NP-MRD: 1H NMR Spectrum (1D, 900 MHz, H2O, predicted) (NP0265361) [np-mrd.org]
Technical Support Center: A Troubleshooting Guide for the HPLC Analysis of Phenolic Ketones
Welcome to the Technical Support Center for HPLC analysis of phenolic ketones. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the chromatographic analysis of these important compounds. Here, we move beyond simple checklists to provide in-depth, scientifically grounded explanations and actionable solutions to ensure the integrity and accuracy of your analytical results.
Section 1: Common Chromatographic Problems & Immediate Solutions
This section addresses the most frequently encountered issues in the HPLC analysis of phenolic ketones, offering quick-glance tables for rapid problem identification and resolution.
Peak Shape Problems: Tailing, Fronting, and Splitting
Peak asymmetry is a common issue that can significantly impact the accuracy of integration and quantification.[1]
Table 1: Troubleshooting Peak Shape Issues
| Symptom | Potential Cause(s) | Suggested Solution(s) |
| Peak Tailing | - Secondary Interactions: Phenolic hydroxyl groups interacting with residual silanols on the silica-based column.[1][2] - Improper Mobile Phase pH: pH is close to the pKa of the phenolic ketone, causing co-existence of ionized and non-ionized forms.[1][3] - Column Overload: Injecting too high a concentration of the sample.[1][4] - Column Contamination/Degradation: Buildup of strongly retained compounds or stationary phase degradation.[1][4] | - Use a base-deactivated or end-capped column.[1][5] - Adjust mobile phase pH to be at least 2 units below the analyte's pKa (typically pH 2.5-3.5 for phenols).[6] - Dilute the sample or reduce the injection volume.[6] - Flush the column with a strong solvent or replace the column if necessary.[6] |
| Peak Fronting | - Column Overload: Exceeding the sample capacity of the column. - Sample Solvent Stronger than Mobile Phase: The sample is dissolved in a solvent with a higher elution strength than the initial mobile phase.[1][4] | - Reduce the sample concentration or injection volume. - Dissolve the sample in the initial mobile phase or a weaker solvent.[1] |
| Split Peaks | - Column Void or Channeling: A void has formed at the column inlet or the packing has settled unevenly.[7] - Partially Blocked Frit: The inlet frit of the column is clogged. - Co-elution with an Interfering Compound: Another compound is eluting at a very similar retention time.[2] | - Replace the column. Avoid sudden pressure shocks.[7] - Reverse flush the column (if recommended by the manufacturer) or replace the frit/column. - Adjust mobile phase selectivity (change organic solvent or pH) or use a column with a different stationary phase.[8] |
Retention Time Variability
Inconsistent retention times can hinder peak identification and compromise method reproducibility.[9]
Table 2: Diagnosing and Correcting Retention Time Drift
| Symptom | Potential Cause(s) | Suggested Solution(s) |
| Gradual Retention Time Drift | - Inadequate Column Equilibration: Insufficient time for the column to stabilize with the mobile phase.[9][10] - Changing Mobile Phase Composition: Evaporation of the more volatile solvent component from the mobile phase reservoir.[9][11] - Column Temperature Fluctuations: Inconsistent column temperature affecting analyte retention.[10][12] - Column Contamination: Strongly retained sample components altering the stationary phase.[9] | - Increase column equilibration time, especially when changing mobile phases.[10] - Keep mobile phase reservoirs covered and prepare fresh mobile phase daily.[10] - Use a thermostatted column oven.[10][12] - Use a guard column and appropriate sample preparation techniques.[9][13] |
| Sudden or Erratic Retention Time Changes | - Air Bubbles in the Pump or System: Air trapped in the pump heads or other parts of the system.[10] - Pump Malfunction: Leaking pump seals or faulty check valves causing inconsistent flow rate.[10][14] - Leaks in the System: A leak in a fitting can lead to a drop in pressure and flow rate.[9][10] | - Degas the mobile phase and purge the pump.[10] - Perform regular pump maintenance, including replacing seals and cleaning check valves.[13][14] - Check all fittings for leaks and tighten or replace as necessary.[10] |
Baseline Issues: Noise and Drift
A stable baseline is crucial for achieving low detection limits and accurate peak integration.[13]
Table 3: Troubleshooting Baseline Problems
| Symptom | Potential Cause(s) | Suggested Solution(s) |
| High Baseline Noise (Short-term, random fluctuations) | - Air Bubbles in the System: Especially in the detector flow cell.[10][13] - Contaminated or Old Mobile Phase: Impurities in the solvents or buffer precipitation.[13][15] - Detector Lamp Failing: Low energy output from the UV lamp.[10] - Contaminated Detector Cell: Adsorption of sample components onto the flow cell walls.[10] | - Thoroughly degas the mobile phase and purge the system.[10] - Use high-purity, HPLC-grade solvents and prepare fresh mobile phase.[15] - Replace the detector lamp.[10] - Flush the detector cell with a strong, appropriate solvent.[10] |
| Baseline Drift (Long-term, gradual change) | - Column Temperature Fluctuations: The column oven is not maintaining a stable temperature.[10][13] - Inadequate Column Equilibration: The column is not fully equilibrated with the mobile phase.[10] - Contamination Bleeding from the Column: Strongly retained compounds are slowly eluting.[15] | - Use a column oven and allow sufficient time for temperature stabilization.[10] - Ensure the column is fully equilibrated before starting analysis.[10] - Use a guard column and flush the analytical column with a strong solvent between sequences.[15] |
Section 2: A Deep Dive into Troubleshooting HPLC of Phenolic Ketones
This section provides a more detailed, causal explanation for the issues outlined above, empowering you to make informed decisions in your method development and troubleshooting efforts.
The Critical Role of Mobile Phase pH
For ionizable compounds like phenolic ketones, the pH of the mobile phase is arguably the most critical parameter influencing retention, peak shape, and selectivity.[3][16] Phenolic ketones are weakly acidic, and their ionization state is governed by the mobile phase pH in relation to their pKa.
-
Mechanism of Action : When the mobile phase pH is close to the pKa of a phenolic ketone, the compound will exist in a mixture of its ionized (phenolate) and non-ionized (phenolic) forms. The ionized form is more polar and will have less retention on a reversed-phase column, while the non-ionized form is less polar and will be more retained. This simultaneous existence of two forms leads to peak broadening and tailing.[1][17]
-
The Solution : To ensure a single, stable form of the analyte and achieve sharp, symmetrical peaks, the mobile phase pH should be adjusted to at least 1.5 to 2 pH units below the pKa of the phenolic ketone.[17] This suppresses the ionization of the phenolic hydroxyl group, leading to a more retained and chromatographically well-behaved compound.[8] Typically, for phenolic compounds, a mobile phase pH of 2.5 to 3.5, achieved by adding acids like formic acid, acetic acid, or phosphoric acid, is effective.[8][18]
Navigating Peak Tailing: A Logical Workflow
Peak tailing is a persistent challenge in the analysis of polar compounds like phenolic ketones.[1][4] The primary cause is often secondary interactions with the stationary phase.[2][5]
Achieving Optimal Resolution
Poor resolution between phenolic ketones or with matrix components can be addressed by manipulating the three key factors in the resolution equation: efficiency, selectivity, and retention.[19]
-
Improving Efficiency (N) :
-
Use Smaller Particle Size Columns : Columns packed with smaller particles (e.g., sub-2 µm for UHPLC or 3 µm for HPLC) provide a higher number of theoretical plates, resulting in sharper peaks and better resolution.[19]
-
Increase Column Length : A longer column increases the path length for separation, thereby improving resolution, although at the cost of longer run times and higher backpressure.[19]
-
Optimize Flow Rate : Reducing the flow rate can sometimes improve efficiency, but it's essential to operate near the optimal flow rate for the chosen column geometry.[20]
-
-
Altering Selectivity (α) :
-
Change the Organic Modifier : Switching between acetonitrile and methanol can significantly alter the elution order of compounds due to different solvent-analyte interactions.[8]
-
Adjust Mobile Phase pH : As discussed, modifying the pH can change the ionization state of analytes, thus altering their retention and selectivity.[21]
-
Change the Stationary Phase : If mobile phase modifications are insufficient, using a column with a different stationary phase (e.g., Phenyl-Hexyl instead of C18) can provide alternative retention mechanisms and improve selectivity.[8]
-
-
Optimizing Retention (k) :
-
Adjust Solvent Strength : For reversed-phase HPLC, increasing the proportion of the aqueous component in the mobile phase will increase retention times, potentially improving the resolution of early-eluting peaks.[20]
-
Use a Gradient : A gradient elution, where the mobile phase composition is changed over time, is highly effective for separating complex mixtures with a wide range of polarities. A shallower gradient can improve the resolution of closely eluting peaks.[8][22]
-
Section 3: Experimental Protocols
Protocol for Column Flushing and Regeneration
This protocol is intended for a standard C18 reversed-phase column. Always consult the manufacturer's guidelines for your specific column.
-
Disconnect the column from the detector.
-
Flush with HPLC-grade water for 20 column volumes to remove any buffer salts.
-
Flush with isopropanol for 20 column volumes.
-
Flush with hexane for 20 column volumes (for highly non-polar contaminants).
-
Flush again with isopropanol for 20 column volumes.
-
Flush with the mobile phase without buffer (e.g., water/acetonitrile mixture) for 20 column volumes.
-
Equilibrate with the initial mobile phase (including buffer) for at least 20 column volumes, or until a stable baseline is achieved.[10]
Protocol for Sample Preparation of Phenolic Ketones from Plant Extracts
Proper sample preparation is crucial to protect the column and ensure reproducible results.[23]
-
Extraction : Extract the plant material with a suitable solvent, such as a mixture of methanol and water.[23] Sonication can be used to improve extraction efficiency.[24]
-
Filtration : Centrifuge the extract and filter the supernatant through a 0.45 µm or 0.22 µm syringe filter to remove particulate matter.
-
Solid-Phase Extraction (SPE) (Optional but Recommended) : For complex matrices, use an SPE cartridge (e.g., C18) to clean up the sample and remove interfering compounds.
-
Condition the SPE cartridge with methanol, followed by water.
-
Load the filtered extract.
-
Wash with a weak solvent (e.g., water) to remove polar impurities.
-
Elute the phenolic ketones with a stronger solvent (e.g., methanol or acetonitrile).
-
-
Final Preparation : Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase.[25]
Section 4: Frequently Asked Questions (FAQs)
Q1: Why are my peaks tailing even when I use a low pH mobile phase?
A1: While low pH is crucial, other factors can still cause peak tailing.[1] First, check for column overload by diluting your sample.[6] If that doesn't help, the issue might be with the column itself. The column may be contaminated with strongly retained compounds from previous injections, or the stationary phase may be degrading.[1] A thorough column flush or, if necessary, replacing the column, is the next logical step.[6] Also, ensure your sample is fully dissolved in the mobile phase; a solvent mismatch can cause peak distortion.[4]
Q2: My retention times are consistently decreasing over a long analytical sequence. What is the most likely cause?
A2: A steady decrease in retention time often points to a change in the stationary phase.[9] This can be caused by the accumulation of strongly adsorbed sample components that are not being washed off the column during the gradient.[9][26] These contaminants can create active sites or alter the hydrophobicity of the stationary phase. Using a guard column is highly recommended to protect the analytical column from these effects.[13][22] Additionally, implementing a robust column wash step with a strong solvent at the end of each run or periodically within the sequence can help maintain column health.[15]
Q3: Can I use methanol and acetonitrile interchangeably as the organic modifier?
A3: While both are common organic solvents in reversed-phase HPLC, they are not always interchangeable without affecting the separation.[8] Acetonitrile and methanol have different solvent strengths and can offer different selectivities for phenolic compounds.[8] If you have co-eluting peaks, switching from one to the other is a powerful tool to alter the elution order and improve resolution.[8] It is essential to re-validate your method if you change the organic modifier.
Q4: What is the best starting point for developing a gradient method for a complex mixture of phenolic ketones?
A4: A good starting point for a reversed-phase gradient method is a linear gradient from a low percentage of organic modifier to a high percentage. For example, you could start with a mobile phase of 95% water with 0.1% formic acid (Solvent A) and 5% acetonitrile with 0.1% formic acid (Solvent B), and run a linear gradient to 95% B over 30-40 minutes.[27][28] This "scouting gradient" will give you a general idea of the retention behavior of your compounds and allow you to optimize the gradient slope and duration to achieve the desired separation.[29]
Q5: How often should I replace my guard column?
A5: The frequency of guard column replacement depends on the cleanliness of your samples and the injection volume. A good practice is to monitor the peak shape and system backpressure. If you start to see peak tailing, splitting, or a significant increase in backpressure, the first step should be to replace the guard column.[10] If this resolves the issue, it indicates that the guard column has effectively protected your more expensive analytical column. For routine analysis of complex samples, it may be necessary to replace the guard column after a set number of injections (e.g., every 100 injections) as part of your standard operating procedure.
References
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
uHPLCs. (2025). How to Troubleshoot Baseline Noise in HPLC. Retrieved from [Link]
-
Joseph, S. M., & Palasota, J. A. (2010). The Combined Effects of pH and Percent Methanol on the HPLC Separation of Benzoic Acid and Phenol. Journal of Chemical Education, 87(10), 1086-1088. [Link]
-
Phenomenex, Inc. (2024). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Khoddami, A., Wilkes, M. A., & Roberts, T. H. (2013). Techniques for Analysis of Plant Phenolic Compounds. Molecules, 18(2), 2328–2375. [Link]
-
Phenomenex, Inc. (n.d.). HPLC Troubleshooting Mini Guide - Baseline Issues. Retrieved from [Link]
-
Stoll, D. R. (2010). Improving HPLC Separation of Polyphenols. LCGC International, 28(11). [Link]
-
Mastelf. (2024). How to Handle Baseline Noise in HPLC for Accurate Results. Retrieved from [Link]
-
ResearchGate. (n.d.). Steps of sample preparation for HPLC characterization of phenolic compounds. Retrieved from [Link]
-
Seal, T. (2016). Quantitative HPLC analysis of phenolic acids, flavonoids and ascorbic acid in some wild edible leaves of Sonchus arvensis and Oenanthe linearis of North-eastern region in India. Journal of Applied Pharmaceutical Science, 6(2), 96-102. [Link]
-
Cavalcante, D. N., et al. (2019). An HPLC Method to Determine Phenolic Compounds of Plant Extracts: Application to Byrsonima crassifolia and Senna alata Leaves. Pharmacognosy Research, 11(4), 365-372. [Link]
-
ALWSCI. (2025). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]
-
uHPLCs. (2025). Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions. Retrieved from [Link]
-
Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
-
Ghendov-Mosanu, A., et al. (2022). Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species. Applied Sciences, 12(2), 859. [Link]
-
Mastelf. (2025). How to Improve HPLC Resolution: Key Factors for Better Separation. Retrieved from [Link]
-
American Laboratory. (2014). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Retrieved from [Link]
-
Agilent Technologies. (2017). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Veeprho. (2025). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
-
PharmaGuru. (2025). What Is Role of pH In HPLC Separation: Learn Easily In 7 Minutes. Retrieved from [Link]
-
Phenomenex, Inc. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
Phenomenex, Inc. (2025). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]
-
Quora. (2021). How does pH affect the results of HPLC results?. Retrieved from [Link]
-
Guo, C., et al. (1997). Analysis of Flavonoids and Other Phenolic Compounds Using High-Performance Liquid Chromatography with Coulometric Array Detection: Relationship to Antioxidant Activity. Journal of Agricultural and Food Chemistry, 45(6), 2070–2076. [Link]
-
MicroSolv Technology Corporation. (2012). Phenolic compounds analyzed and separated with normal phase HPLC. Retrieved from [Link]
-
LabVeda. (2024). Drifting HPLC Peak Retention Times. Retrieved from [Link]
-
Quora. (2022). How to choose a mobile phase in HPLC. Retrieved from [Link]
-
uHPLCs. (2025). Retention Time Drift in HPLC: Causes, Corrections, and Prevention. Retrieved from [Link]
-
ResearchGate. (2018). Characterization and Quantification of Phenolic Compounds and Flavonoids Commonly Found in Natural Food Products Using HPLC Analysis: An Analytical Approach for Resolving Merged Peaks. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Causes of Retention Time Drift in HPLC. Retrieved from [Link]
-
Next LVL Programming. (2025). How To Select Mobile Phase In HPLC Method Development?. Retrieved from [Link]
-
Restek. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Pharma Pill. (2021, September 9). 5 Causes of RT variation in HPLC. YouTube. Retrieved from [Link]
-
Hawach Scientific. (2025). Troubleshooting HPLC Column Retention Time Drift. Retrieved from [Link]
-
National Center for Biotechnology Information. (2014). Identification and Quantification of Flavonoids and Phenolic Acids in Burr Parsley (Caucalis platycarpos L.), Using High-Performance Liquid Chromatography with Diode Array Detection and Electrospray Ionization Mass Spectrometry. Retrieved from [Link]
-
Waters. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
SciELO. (2020). Applicability of Phenolic Profile Analysis Method Developed with RP-HPLC-PDA to some Bee Product. Retrieved from [Link]
-
Semantic Scholar. (2018). Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. Retrieved from [Link]
Sources
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Technical Support Center: Preventing Oxidation of Dihydroxyphenyl Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with dihydroxyphenyl compounds (e.g., catechols, L-DOPA, dopamine, epinephrine). These compounds are notoriously susceptible to oxidation, which can compromise experimental integrity, leading to reduced compound purity, loss of biological activity, and inconsistent results. This guide provides in-depth troubleshooting advice, detailed protocols, and best practices to help you maintain the stability of your compounds throughout your experiments.
Understanding the "Why": The Mechanism of Oxidation
Dihydroxyphenyl compounds, particularly those with the hydroxyl groups in the ortho position (a catechol structure), are highly susceptible to autoxidation. This process is a cascade of reactions that converts the parent compound into highly reactive and often colored byproducts.
The core mechanism involves a two-electron oxidation of the dihydroxyphenyl group to form an ortho-quinone.[1][2][3] This reaction often proceeds through a highly reactive semiquinone radical intermediate.[1][4][5] These quinones can then undergo further reactions, including polymerization, to form dark-colored pigments (similar to melanins) or react with other nucleophiles in your system.[6]
Several key factors dramatically accelerate this degradation process:
-
Presence of Oxygen: Molecular oxygen is the primary oxidizing agent in autoxidation.[7][8]
-
Higher pH: The rate of oxidation increases significantly with pH, especially in neutral to alkaline conditions.[6][7][8] This is because the hydroxyl groups are more easily deprotonated at higher pH, making the molecule more susceptible to oxidation.
-
Transition Metal Ions: Trace amounts of metal ions, such as iron (Fe²⁺/Fe³⁺) and copper (Cu²⁺), are potent catalysts for the oxidation process.[7][9][10][11][12]
-
Light and Temperature: Exposure to light and elevated temperatures can provide the energy needed to initiate and accelerate oxidation reactions.[7]
Below is a diagram illustrating the general oxidation pathway and the key factors that promote it.
Caption: General pathway for dihydroxyphenyl compound oxidation and key accelerating factors.
Troubleshooting Guide & FAQs
This section addresses common problems encountered during experiments in a direct question-and-answer format.
Q1: My solution of L-DOPA/dopamine/catechol is turning pink/brown/black. What is happening and how can I fix it?
A: This color change is a classic visual indicator of oxidation. The initial clear solution is turning colored due to the formation of quinones and their subsequent polymerization products.[7] This indicates that your compound is degrading.
Immediate Troubleshooting Steps:
-
Check the pH: If your buffer is neutral or alkaline (pH > 7), the oxidation rate will be very high.[6] The rate-limiting step of dopamine autoxidation, for example, is strongly dependent on pH.[6] Consider preparing your solution in a slightly acidic buffer (e.g., pH 4-6) to significantly slow the reaction.[6][7]
-
Assess Oxygen Exposure: Was the solvent deoxygenated? Is the container sealed from the air? Atmospheric oxygen is a key reactant.[7] Solutions should be prepared with degassed solvents and kept under an inert atmosphere (nitrogen or argon).
-
Consider Contaminants: Your glassware or buffer may contain trace metal ions that catalyze oxidation.[7][9][10] Use metal-free water and acid-washed glassware to minimize this.
Q2: I'm seeing unexpected peaks in my HPLC/LC-MS analysis. Could this be oxidation?
A: Yes, this is highly likely. The quinones and other degradation products are structurally different from the parent compound and will therefore have different retention times and mass-to-charge ratios. If you see your main peak decreasing over time while new, smaller peaks appear, oxidation is a probable cause.
Validation & Solution:
-
Time Course Analysis: Analyze your sample immediately after preparation and then again after several hours at room temperature. A clear change in the chromatogram is strong evidence of degradation.
-
Implement Preventative Measures: Re-prepare the sample using the "Best Practices" outlined in Section 4 (e.g., deoxygenated acidic buffer with antioxidants) and re-run the analysis. A "cleaner" chromatogram with a stable primary peak will confirm that oxidation was the issue.
Q3: My compound has lost its biological activity in my cell-based/enzymatic assay. Is oxidation the culprit?
A: Loss of activity is a common consequence of oxidation. The structural change from a dihydroxyphenyl to a quinone alters the molecule's shape and electronic properties, which can prevent it from binding to its target receptor or enzyme. Furthermore, the quinone byproducts can be cytotoxic and may interfere with your assay.[1][2] Studies have shown that oxidation of catecholamines like epinephrine and norepinephrine reduces their apparent vascular reactivity.[13]
Solution:
-
Always Prepare Fresh Solutions: This is the most critical step for biological assays. Prepare your stock solution immediately before each experiment.[7]
-
Use Stabilizers: Incorporate an antioxidant like ascorbic acid and a chelating agent like EDTA into your buffer.[13] Ascorbic acid can help regenerate the parent compound, while EDTA sequesters catalytic metal ions.[13][14]
-
Control for Stabilizer Effects: When using additives like ascorbic acid, always run a parallel control with just the buffer plus the stabilizer to ensure it does not have an independent effect on your biological system.[15]
Q4: How do I choose the right antioxidant or stabilizer for my experiment?
A: The choice depends on your experimental system. The most common and effective stabilizers are ascorbic acid (a reducing agent) and EDTA (a chelating agent).
| Stabilizer | Mechanism of Action | Typical Concentration | Pros | Cons & Considerations |
| Ascorbic Acid (Vitamin C) | A potent antioxidant that directly reduces the oxidized quinone back to the dihydroxyphenyl form.[16] | 2-5 fold molar excess over the compound; or 0.1-1 mM.[7] | Highly effective at preventing oxidation.[13][16] Can be used in many biological systems. | Can interfere with electrochemical detection methods.[16] May have its own biological effects; requires a vehicle control.[15] |
| EDTA (Ethylenediaminetetraacetic Acid) | A chelating agent that sequesters (binds to) transition metal ions (Fe, Cu), preventing them from catalyzing oxidation.[13] | 0.05% w/v or ~100 µM. | Very effective at inhibiting metal-catalyzed oxidation.[13] Generally biologically inert at low concentrations. | Does not prevent oxidation caused by other factors (e.g., high pH, direct oxygen exposure). Best used in combination with an antioxidant. |
| Sodium Metabisulfite | An antioxidant commonly used during extraction processes. | Varies by protocol. | Effective at preventing oxidation during specific steps like alumina extraction. | Less effective at preventing degradation in acidic eluates after extraction.[16] |
Key Experimental Protocols
Adherence to a strict, validated protocol is the best way to ensure reproducible results.
Protocol 1: Deoxygenation of Solvents by Inert Gas Sparging
This is the most common and practical method for removing dissolved oxygen from buffers and solvents.
Materials & Equipment:
-
Solvent/buffer to be deoxygenated
-
Schlenk flask or a standard flask with a septum-inlet sidearm
-
Source of high-purity inert gas (Nitrogen or Argon) with a regulator
-
Long needle or glass pipette
-
Flexible tubing
Procedure:
-
Pour the solvent into the flask.
-
Secure the flask (e.g., with a clamp).
-
Insert the long needle through the septum so its tip is well below the solvent's surface.
-
Insert a second, shorter "vent" needle that does not touch the liquid. This prevents pressure buildup.[17]
-
Start a gentle but steady flow of inert gas through the long needle. You should see consistent bubbling. A flow rate that is too high can cause solvent evaporation.[17]
-
Sparge the solvent for at least 30-60 minutes. For larger volumes, a longer time is required.
-
Once complete, remove the vent needle first, then raise the gas needle above the liquid surface to maintain a positive pressure of inert gas (a "gas blanket") over the solvent.
-
The deoxygenated solvent is now ready to be used for preparing your stock solution.
Protocol 2: Preparation of a Stabilized Stock Solution
This protocol incorporates all key preventative measures for maximum stability.
Materials & Equipment:
-
Dihydroxyphenyl compound (solid)
-
Deoxygenated, slightly acidic buffer (e.g., pH 5.0 Acetate or MES buffer)
-
Ascorbic Acid and/or EDTA
-
Inert gas source (Nitrogen or Argon)
-
Gas-tight syringe
-
Sealed, amber glass vial
Procedure:
-
Weigh the required amount of your dihydroxyphenyl compound and any solid stabilizers (e.g., ascorbic acid) into a clean, dry amber vial.
-
Seal the vial with a septum cap.
-
Flush the vial with inert gas for 1-2 minutes using an inlet and a vent needle.
-
Using a gas-tight syringe, withdraw the required volume of the deoxygenated buffer (from Protocol 1) and add it to the vial.
-
Maintain a positive pressure of inert gas in the vial while the compound dissolves. Swirl or vortex gently if needed.
-
Once dissolved, store the vial at the appropriate temperature (-20°C or -80°C for long-term storage) and protected from light.[7][18]
Best Practices for Experimental Design
Proactive planning is more effective than reactive troubleshooting. The workflow below outlines a self-validating system for handling these sensitive compounds.
Caption: Recommended workflow for minimizing oxidation of dihydroxyphenyl compounds.
-
Always Use Fresh Solutions: The most reliable way to avoid issues with degradation is to prepare solutions immediately before use.[7]
-
Control Your Environment: Use deoxygenated solvents, maintain a slightly acidic pH, and protect your solutions from light.[7][19][20]
-
Use Stabilizers Wisely: Add antioxidants and/or chelating agents to your buffers as a standard practice, but always run the appropriate vehicle controls in your assays.[13][15]
-
Proper Storage is Crucial: If you must store stock solutions, even for a short time, do so under an inert atmosphere, in an amber vial, and at -20°C or -80°C.[7][18]
By understanding the mechanism of oxidation and implementing these robust preventative measures, you can ensure the integrity of your dihydroxyphenyl compounds, leading to more accurate, reliable, and reproducible experimental outcomes.
References
- BenchChem. (n.d.). Preventing auto-oxidation of 4-Chlorocatechol during experiments. BenchChem Technical Support.
-
Salomäki, M., et al. (2018). Effects of pH and Oxidants on the First Steps of Polydopamine Formation: A Thermodynamic Approach. The Journal of Physical Chemistry B. Available at: [Link]
-
Salomäki, M., et al. (2018). Effects of pH and Oxidants on the First Steps of Polydopamine Formation: A Thermodynamic Approach. PubMed Central. Available at: [Link]
-
Konjevoda, P., et al. (2018). Dopamine Autoxidation Is Controlled by Acidic pH. PubMed Central. Available at: [Link]
-
Myers, J. H., et al. (1985). Effects of ascorbic acid and EDTA on vascular concentration-response to catecholamines. American Journal of Physiology-Heart and Circulatory Physiology. Available at: [Link]
-
Sun, Y., et al. (2018). Kinetic Modeling of pH-Dependent Oxidation of Dopamine by Iron and Its Relevance to Parkinson's Disease. Frontiers in Aging Neuroscience. Available at: [Link]
-
Sun, Y., et al. (2018). Kinetic Modeling of pH-Dependent Oxidation of Dopamine by Iron and Its Relevance to Parkinson's Disease. ResearchGate. Available at: [Link]
-
Gan, D., et al. (2021). Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials. ACS Omega. Available at: [Link]
-
Gan, D., et al. (2021). Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials. ResearchGate. Available at: [Link]
-
Anderson, D. G., et al. (2011). Oxidation of 3,4-Dihydroxyphenylacetaldehyde, a Toxic Dopaminergic Metabolite, to a Semiquinone Radical and an ortho-Quinone. PubMed Central. Available at: [Link]
-
Anderson, D. G., et al. (2011). Oxidation of 3,4-dihydroxyphenylacetaldehyde, a toxic dopaminergic metabolite, to a semiquinone radical and an ortho-quinone. PubMed. Available at: [Link]
-
Bode, J. (n.d.). How To: Degas Solvents. University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Cheng, K., et al. (2018). In-Situ Deactivation of Catechol-Containing Adhesive using Electrochemistry. PubMed Central. Available at: [Link]
-
Wipf Group. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Retrieved from [Link]
-
Mishan, M. A., et al. (2022). Oxidation of Hydrogen Sulfide by Quinones: How Polyphenols Initiate Their Cytoprotective Effects. MDPI. Available at: [Link]
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Validation & Comparative
A Comparative Guide to the Bioactivity of Phenolic Compounds: Evaluating 1-(2,4-Dihydroxy-3-methylphenyl)propan-1-one in Context
Introduction: The Therapeutic Promise of Phenolic Architectures
Phenolic compounds, a vast and structurally diverse class of plant secondary metabolites, are at the forefront of modern drug discovery and nutritional science. Their intricate chemical scaffolds, characterized by one or more hydroxyl groups attached to an aromatic ring, endow them with a remarkable spectrum of biological activities. These activities, ranging from antioxidant and anti-inflammatory to antimicrobial and anticancer effects, are intricately linked to their molecular structure.[1][2][3][4] This guide provides a comparative analysis of the bioactivity of several well-characterized phenolic compounds—resveratrol, quercetin, curcumin, and gallic acid—and contextualizes the potential bioactivity of the less-studied compound, 1-(2,4-Dihydroxy-3-methylphenyl)propan-1-one.
Due to a notable scarcity of direct experimental data for this compound in the current scientific literature, this guide will leverage structure-activity relationship principles. By examining data from structurally analogous propiophenones and other phenolic ketones, we can formulate a scientifically grounded hypothesis regarding its potential therapeutic efficacy. This comparative approach is designed to provide researchers, scientists, and drug development professionals with a valuable framework for future investigations into this promising molecule.
Antioxidant Activity: Quenching the Fires of Oxidative Stress
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in numerous chronic diseases. Phenolic compounds are renowned for their potent antioxidant properties, primarily attributed to their ability to donate hydrogen atoms or electrons to neutralize free radicals.
Comparative Analysis of Radical Scavenging Activity
The antioxidant capacity of phenolic compounds is commonly evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. The IC50 value, representing the concentration of the compound required to scavenge 50% of the free radicals, is a key metric for comparison.
| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) | Reference(s) |
| Resveratrol | 15.54 | 2.86 | [5] |
| Quercetin | Not explicitly found in provided abstracts | Not explicitly found in provided abstracts | [6] |
| Curcumin | Not explicitly found in provided abstracts | Not explicitly found in provided abstracts | |
| Gallic Acid | Not explicitly found in provided abstracts | Not explicitly found in provided abstracts |
Note: While specific IC50 values for quercetin, curcumin, and gallic acid were not found in the provided search results, they are well-documented in scientific literature as potent antioxidants.
Based on the structure of This compound , featuring two hydroxyl groups on the phenyl ring, it is hypothesized to possess significant antioxidant activity. The presence of these hydroxyl groups, particularly in the ortho and para positions relative to each other, is a key determinant of radical scavenging ability in phenolic compounds. Further experimental validation using standardized assays like DPPH and ABTS is warranted to quantify its antioxidant potential relative to established compounds.
Experimental Protocols for Antioxidant Assays
This assay is based on the reduction of the stable DPPH radical, which is violet in color, to the non-radical form, DPPH-H, which is yellow.
Step-by-Step Methodology:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Dissolve the test compound in methanol to prepare a stock solution, from which serial dilutions are made.
-
Reaction Mixture: Add 1 mL of the DPPH solution to 1 mL of each sample dilution. A control is prepared with 1 mL of methanol and 1 mL of the DPPH solution.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
This assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).
Step-by-Step Methodology:
-
Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with methanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare serial dilutions of the test compound in methanol.
-
Reaction Mixture: Add 10 µL of each sample dilution to 1 mL of the ABTS•+ working solution.
-
Incubation: Incubate the reaction mixtures at room temperature for 6 minutes.
-
Absorbance Measurement: Measure the absorbance at 734 nm.
-
Calculation and IC50 Determination: The percentage of inhibition and the IC50 value are calculated similarly to the DPPH assay.[7][8][9]
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of many diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. Many phenolic compounds exert anti-inflammatory effects by modulating key signaling pathways and inhibiting pro-inflammatory enzymes like cyclooxygenase-2 (COX-2).
Comparative Analysis of COX-2 Inhibition
COX-2 is an inducible enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain. The ability of a compound to inhibit COX-2 activity is a strong indicator of its anti-inflammatory potential.
| Compound | COX-2 Inhibition (IC50) | Reference(s) |
| Resveratrol | Not explicitly found in provided abstracts | |
| Quercetin | Potent inhibitor; specific IC50 not provided | [10][11] |
| Curcumin | Known to inhibit COX-2; specific IC50 not provided | |
| Gallic Acid | Not explicitly found in provided abstracts |
While direct data for This compound is unavailable, studies on other substituted phenolic compounds suggest potential anti-inflammatory activity. For instance, some dihydroxybenzene derivatives have been shown to suppress inflammatory reactions.[12] The structural features of this compound, particularly the dihydroxyphenyl moiety, are common in many known anti-inflammatory agents, suggesting that it may also exhibit COX-2 inhibitory effects.
Signaling Pathways in Inflammation
Phenolic compounds often exert their anti-inflammatory effects by modulating complex signaling cascades. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the inflammatory response.
NF-κB Signaling Pathway
MAPK Signaling Pathway
Experimental Protocol for In Vitro COX-2 Inhibition Assay
This fluorometric assay measures the peroxidase activity of COX-2.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare COX assay buffer, heme, and a solution of the test compound at various concentrations. Reconstitute the human recombinant COX-2 enzyme.
-
Reaction Setup: In a 96-well plate, add the assay buffer, heme, COX-2 enzyme, and the test compound or inhibitor control (e.g., celecoxib).
-
Pre-incubation: Incubate the plate for a specified time (e.g., 10 minutes) at 37°C to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.
-
Fluorescence Measurement: Immediately measure the fluorescence kinetically (e.g., Ex/Em = 535/587 nm) for 5-10 minutes.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value is then calculated.[13][14][15]
Antimicrobial Activity: A Natural Defense Against Pathogens
The rise of antibiotic resistance has spurred the search for novel antimicrobial agents from natural sources. Phenolic compounds have demonstrated broad-spectrum activity against a range of pathogenic bacteria and fungi.
Comparative Analysis of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a standard measure of antimicrobial efficacy.
| Compound | Organism | MIC (µg/mL) | Reference(s) |
| Curcumin | P. aeruginosa | 175 | [16] |
| B. subtilis | 129 | [16] | |
| S. aureus (MSSA) | 219 | [16] | |
| S. aureus (MRSA) | 217 | [16] | |
| E. coli | 163 | [16] | |
| E. faecalis | 293 | [16] | |
| K. pneumoniae | 216 | [16] | |
| Gallic Acid | Various bacteria | (Potent activity reported, specific MICs not in abstracts) | |
| Quercetin | Various bacteria | (Potent activity reported, specific MICs not in abstracts) | |
| Resveratrol | Various bacteria | (Potent activity reported, specific MICs not in abstracts) |
The antimicrobial activity of phenolic ketones is influenced by the substitution pattern on the aromatic ring. While specific MIC values for This compound are not available, its dihydroxy-methylphenyl structure suggests potential antimicrobial properties. The hydroxyl groups can disrupt microbial cell membranes and inhibit essential enzymes. Further investigation is necessary to determine its spectrum of activity and potency.
Experimental Protocol for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a common technique for determining MIC values.
Step-by-Step Methodology:
-
Preparation of Test Compound: Prepare a stock solution of the test compound in a suitable solvent and make serial two-fold dilutions in a 96-well microtiter plate containing a growth medium (e.g., Mueller-Hinton broth).
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[17]
Anticancer Activity: Targeting the Hallmarks of Cancer
Phenolic compounds have emerged as promising candidates for cancer chemoprevention and therapy due to their ability to modulate signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.
Comparative Analysis of Cytotoxicity (IC50)
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. The IC50 value represents the concentration of a compound that inhibits cell growth by 50%.
| Compound | Cell Line | IC50 (µM) | Incubation Time (h) | Reference(s) |
| Gallic Acid | MDA-MB-231 (Breast Cancer) | 50 | 48 | [18] |
| HeLa (Cervical Cancer) | 242.4 (µg/mL) | 48 | [19] | |
| Curcumin | MDA-MB-231 (Breast Cancer) | 30 | 48 | |
| Resveratrol | Not explicitly found in provided abstracts | |||
| Quercetin | Not explicitly found in provided abstracts |
The anticancer potential of This compound is currently unknown. However, the presence of dihydroxy and methyl substitutions on the phenyl ring is a feature found in some classes of compounds with cytotoxic activity. For instance, some chalcone derivatives, which also possess a propenone linkage, have shown antiproliferative effects.[20] The dihydroxyphenyl moiety is also present in many flavonoids with known anticancer properties. Therefore, it is plausible that this compound may exhibit cytotoxic effects against certain cancer cell lines, a hypothesis that requires rigorous testing.
Signaling Pathways in Cancer
The PI3K/Akt pathway is a crucial signaling cascade that regulates cell survival and proliferation and is often dysregulated in cancer. Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate tumor cells.
PI3K/Akt Signaling Pathway
Intrinsic Apoptosis Pathway
Experimental Protocol for MTT Assay for Cytotoxicity
This assay assesses the effect of a compound on cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control. The IC50 value is determined from the dose-response curve.[21][22][23][24][25]
Conclusion and Future Directions
This guide has provided a comparative overview of the bioactivities of several prominent phenolic compounds and has laid the groundwork for investigating the therapeutic potential of this compound. While direct experimental data for this specific molecule is lacking, a review of structurally related compounds suggests that it is a promising candidate for further research, particularly in the areas of antioxidant, anti-inflammatory, antimicrobial, and anticancer activities.
The provided experimental protocols offer a clear roadmap for researchers to systematically evaluate the bioactivity of this compound and other novel phenolic compounds. Future studies should focus on generating robust in vitro data, followed by in vivo validation, to elucidate its mechanisms of action and establish its potential as a therapeutic agent. The exploration of such novel phenolic architectures is crucial for the continued development of natural product-based medicines.
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A Researcher's Guide to the Comparative Analysis of 1-(2,4-Dihydroxy-3-methylphenyl)propan-1-one and its Analogs
In the ever-evolving landscape of drug discovery and development, the systematic evaluation of structurally related compounds is paramount to identifying lead candidates with optimized efficacy and safety profiles. This guide provides a comprehensive framework for the comparative analysis of 1-(2,4-Dihydroxy-3-methylphenyl)propan-1-one, a phenolic ketone with potential therapeutic applications, and its rationally designed analogs. By delving into the nuances of structure-activity relationships (SAR), this document serves as an in-depth technical resource for researchers, scientists, and drug development professionals.
Introduction to the Core Scaffold: this compound
The core molecule, this compound, belongs to the class of hydroxypropiophenones. Its structure, characterized by a dihydroxylated and methylated phenyl ring attached to a propan-1-one moiety, suggests potential for a range of biological activities.[1] The phenolic hydroxyl groups are known to be crucial for antioxidant activity, acting as hydrogen donors to neutralize free radicals.[2][3] Furthermore, substituted phenolic compounds have been investigated for their anti-inflammatory properties.[4][5][6] The strategic placement of the methyl group and the length of the acyl chain are expected to modulate the molecule's lipophilicity, steric hindrance, and ultimately, its biological efficacy.
Rationale for Analog Selection: A Structure-Activity Relationship (SAR) Driven Approach
A systematic exploration of the chemical space around the core scaffold is essential to elucidate the key structural features governing its biological activity.[7][8][9] The selection of analogs for this comparative analysis is based on established principles of medicinal chemistry, focusing on modifications to the phenyl ring and the propan-1-one side chain.
The following analogs are proposed for synthesis and comparative evaluation:
-
Analog 1: 1-(2,4-Dihydroxyphenyl)propan-1-one: Removal of the methyl group from the core structure will help determine its influence on activity.
-
Analog 2: 1-(2,4-Dihydroxy-3-methylphenyl)ethan-1-one: Shortening the acyl chain to an ethan-1-one (acetophenone derivative) will probe the importance of the ethyl group for receptor binding or pharmacokinetic properties.[10][11][12]
-
Analog 3: 1-(2,4-Dihydroxy-5-methylphenyl)propan-1-one: Shifting the methyl group to the 5-position will provide insights into the positional importance of this substituent.
-
Analog 4: 1-(2-Hydroxy-4-methoxyphenyl)-3-methylpropan-1-one: Methoxy substitution at the 4-position will assess the impact of reducing the hydrogen-donating capacity of one hydroxyl group while increasing lipophilicity.
-
Analog 5: 1-(2,4-Dihydroxy-3-propylphenyl)propan-1-one: Increasing the alkyl chain length at the 3-position will explore the effect of enhanced lipophilicity.
This selection allows for a systematic investigation of the electronic and steric effects of substituents on the phenyl ring, as well as the contribution of the acyl chain to the overall activity profile.
Experimental Protocols for Comparative Evaluation
To ensure a robust and objective comparison, a series of standardized in vitro and in vivo assays should be performed. The following protocols are recommended:
In Vitro Antioxidant Activity Assessment
3.1.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a rapid and widely used method to screen the radical scavenging activity of compounds.
Protocol:
-
Prepare a stock solution of each analog and a standard antioxidant (e.g., ascorbic acid) in methanol.
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add 100 µL of various concentrations of the test compounds or standard to 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is then determined.
3.1.2. Ferric Reducing Antioxidant Power (FRAP) Assay
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Protocol:
-
Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio.
-
Warm the FRAP reagent to 37°C before use.
-
Add 10 µL of the test compound or standard (e.g., Trolox) at various concentrations to 190 µL of the FRAP reagent in a 96-well plate.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm.
-
A standard curve is generated using FeSO₄·7H₂O, and the results are expressed as µM Fe(II) equivalents.
In Vivo Anti-Inflammatory Activity Assessment
3.2.1. Carrageenan-Induced Paw Edema in Rats
This is a classic and reliable model for evaluating the anti-inflammatory activity of novel compounds.[4]
Protocol:
-
Acclimatize male Wistar rats (150-200 g) for one week under standard laboratory conditions.
-
Divide the animals into groups (n=6): a control group, a standard drug group (e.g., indomethacin, 10 mg/kg), and test groups for each analog at different doses.
-
Administer the test compounds and the standard drug orally or intraperitoneally 1 hour before inducing inflammation.
-
Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
The percentage inhibition of edema is calculated using the formula: % Inhibition = [(V_control - V_treated) / V_control] x 100 where V_control is the average paw volume in the control group, and V_treated is the average paw volume in the treated group.
Data Presentation and Comparative Analysis
The quantitative data obtained from the experimental assays should be summarized in clear and concise tables for easy comparison.
Table 1: Comparative In Vitro Antioxidant Activity
| Compound | DPPH Scavenging IC50 (µM) | FRAP Value (µM Fe(II) Equivalents) |
| Core Molecule | ||
| Analog 1 | ||
| Analog 2 | ||
| Analog 3 | ||
| Analog 4 | ||
| Analog 5 | ||
| Ascorbic Acid (Standard) | ||
| Trolox (Standard) |
Table 2: Comparative In Vivo Anti-Inflammatory Activity
| Compound (Dose) | % Inhibition of Paw Edema at 3h |
| Core Molecule | |
| Analog 1 | |
| Analog 2 | |
| Analog 3 | |
| Analog 4 | |
| Analog 5 | |
| Indomethacin (10 mg/kg) |
Structure-Activity Relationship (SAR) Discussion
The analysis of the data from the tables above will form the basis of the SAR discussion. Key questions to address include:
-
Influence of the Methyl Group: A comparison between the core molecule and Analog 1 will reveal the impact of the 3-methyl group. It is hypothesized that the methyl group may enhance activity by increasing lipophilicity and facilitating membrane permeability, or it could introduce steric hindrance that negatively affects interaction with biological targets.
-
Effect of Acyl Chain Length: Comparing the core molecule with Analog 2 will elucidate the role of the propanoyl chain. A longer chain may lead to better interaction with hydrophobic pockets in target enzymes or receptors.
-
Positional Isomerism: The difference in activity between the core molecule and Analog 3 will highlight the importance of the substituent's position on the phenyl ring.
-
Role of Hydroxyl Groups: The data from Analog 4 will demonstrate the significance of the free hydroxyl groups for antioxidant activity. Masking one hydroxyl group as a methoxy ether is expected to reduce the radical scavenging capacity.[2]
-
Impact of Increased Lipophilicity: Analog 5, with a propyl group, will provide further insights into how modulating lipophilicity affects biological activity.
Visualization of Experimental Workflow and Relationships
To visually represent the logical flow of the comparative analysis, the following diagrams are provided.
Caption: Experimental workflow for the comparative analysis.
Caption: Key relationships in the SAR analysis.
Conclusion
This guide outlines a systematic and scientifically rigorous approach to the comparative analysis of this compound and its analogs. By combining rational drug design, standardized experimental protocols, and in-depth SAR analysis, researchers can effectively identify the key structural determinants for desired biological activities. The insights gained from such studies are invaluable for the optimization of lead compounds and the advancement of novel therapeutics.
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de Campos, R. O. P., Bressan, E., Dutra, R. C., & Campos, M. M. (2018). Docking Studies and α-Substitution Effects on the Anti-Inflammatory Activity of β-Hydroxy-β-arylpropanoic Acids. Molecules, 23(7), 1735. [Link]
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A Comparative Guide to the Structural Validation of 1-(2,4-Dihydroxy-3-methylphenyl)propan-1-one: The Unambiguous Power of X-ray Crystallography
For researchers, scientists, and drug development professionals, the unequivocal confirmation of a molecule's three-dimensional structure is a cornerstone of chemical synthesis and drug discovery. The journey from a proposed molecular structure to a validated, high-resolution model is one of rigorous experimental scrutiny. This guide provides an in-depth technical comparison of single-crystal X-ray crystallography, the definitive "gold standard" for structural elucidation, with other powerful analytical techniques for the validation of the small molecule, 1-(2,4-Dihydroxy-3-methylphenyl)propan-1-one.[1][2][3] We will explore the causality behind experimental choices, the self-validating systems inherent in crystallographic protocols, and provide a clear, objective comparison based on hypothetical experimental data.
The Central Challenge: Validating the Structure of this compound
The target molecule, this compound (PubChem CID: 592157), is a propiophenone derivative with the molecular formula C₁₀H₁₂O₃.[4] While its 2D structure can be inferred from synthetic routes and spectroscopic data, definitive confirmation of its atomic connectivity, bond lengths, bond angles, and intermolecular interactions in the solid state can only be achieved through high-resolution structural analysis.
Performance Comparison of Key Structural Elucidation Techniques
The selection of an analytical technique for structure determination is governed by the nature of the sample, the desired level of detail, and experimental constraints. Below is a comparative summary of the primary methods for the structural elucidation of small organic molecules.
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Principle | Diffraction of X-rays by a crystalline lattice.[5] | Absorption of radiofrequency waves by atomic nuclei in a magnetic field.[6] | Measurement of the mass-to-charge ratio of ionized molecules.[7] |
| Sample Type | Single, well-ordered crystal.[8] | Soluble compound in a suitable solvent. | Ionizable compound. |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration, and intermolecular interactions.[1][2] | Connectivity, relative stereochemistry, and solution-state conformation and dynamics. | Molecular weight, elemental composition, and fragmentation patterns. |
| Resolution | Atomic (<1 Å). | Atomic to near-atomic. | Low (provides connectivity information). |
| Strengths | Unambiguous determination of molecular structure in the solid state; considered the "gold standard".[1] | Provides information about the molecule's structure and dynamics in solution; non-destructive. | High sensitivity; requires very small amounts of sample. |
| Limitations | Requires a single, high-quality crystal, which can be difficult to obtain.[3][9] | Does not provide precise bond lengths and angles; interpretation can be complex for larger molecules. | Does not provide 3D structural information. |
The Definitive Approach: Single-Crystal X-ray Crystallography
X-ray crystallography provides an unparalleled, high-resolution snapshot of a molecule's structure.[5][8] The process involves four key stages: crystallization, data collection, structure solution, and refinement/validation.[3][8]
Experimental Protocol: A Step-by-Step Guide
1. Crystallization: The initial and often most challenging step is growing a single, diffraction-quality crystal.[8] For this compound, a suitable starting point would be slow evaporation of a solution.
-
Protocol:
-
Dissolve 10-20 mg of the purified compound in a minimal amount of a suitable solvent (e.g., ethanol, acetone, or a mixture like ethyl acetate/hexane).
-
Transfer the solution to a small, clean vial.
-
Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.
-
Monitor for the formation of well-defined single crystals.
-
2. Data Collection: A suitable crystal is mounted on a goniometer and placed in a stream of X-rays. Modern diffractometers use CCD or pixel detectors to record the diffraction pattern.[5]
-
Hypothetical Data Collection Parameters:
-
Instrument: Bruker D8 VENTURE diffractometer
-
X-ray Source: Mo Kα radiation (λ = 0.71073 Å)
-
Temperature: 100 K
-
Detector: PHOTON II CPAD
-
Scan Type: ω and φ scans
-
Data Collection Software: APEX4
-
3. Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is then solved to generate an initial electron density map, from which the atomic positions are determined.[6] This initial model is then refined to achieve the best possible fit between the observed and calculated diffraction data.[10]
-
Software: SHELXT for structure solution and SHELXL for refinement.
4. Structure Validation: This is a critical step to ensure the quality and correctness of the determined structure.[11][12] The primary tool for this is the checkCIF service from the International Union of Crystallography (IUCr), which generates a validation report with ALERTS for potential issues.[13][14]
Interpreting the Crystallographic Data
The final output of a successful X-ray crystallographic analysis is a Crystallographic Information File (CIF). This file contains all the experimental and structural information. Below is a table summarizing hypothetical key crystallographic data for this compound.
| Parameter | Hypothetical Value | Significance |
| Formula | C₁₀H₁₂O₃ | Confirms the elemental composition. |
| Molecular Weight | 180.20 | Consistent with the chemical formula. |
| Crystal System | Monoclinic | Describes the symmetry of the unit cell. |
| Space Group | P2₁/c | Provides information about the symmetry elements within the unit cell. |
| a, b, c (Å) | 8.123(4), 12.456(6), 9.345(5) | Unit cell dimensions. |
| α, β, γ (°) | 90, 105.67(8), 90 | Unit cell angles. |
| Volume (ų) | 912.3(7) | Volume of the unit cell. |
| Z | 4 | Number of molecules per unit cell. |
| R₁ [I > 2σ(I)] | 0.045 | A measure of the agreement between the observed and calculated structure factors; a low value indicates a good refinement.[10] |
| wR₂ (all data) | 0.112 | A weighted R-factor based on all data; also indicates the quality of the refinement.[10] |
| Goodness-of-fit | 1.05 | Should be close to 1 for a good refinement. |
Visualizing the Workflow and Validation Process
The following diagrams illustrate the experimental workflow and the logic of the data validation process.
Caption: Experimental workflow for X-ray crystallographic validation.
Caption: Logic of the CIF validation process.
Orthogonal Validation: NMR Spectroscopy and Mass Spectrometry
While X-ray crystallography provides the definitive solid-state structure, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) offer complementary data that validate the molecular structure in solution and confirm its elemental composition.[6][7]
NMR Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C, allowing for the determination of the molecule's connectivity.[15][16]
-
¹H NMR (400 MHz, CDCl₃, hypothetical): δ 7.65 (d, J=8.4 Hz, 1H), 6.40 (d, J=8.4 Hz, 1H), 6.35 (s, 1H), 4.95 (s, 1H, -OH), 11.5 (s, 1H, -OH), 2.95 (q, J=7.2 Hz, 2H), 2.15 (s, 3H), 1.20 (t, J=7.2 Hz, 3H).
-
¹³C NMR (101 MHz, CDCl₃, hypothetical): δ 204.5, 162.8, 162.1, 131.5, 114.2, 108.1, 104.3, 35.8, 8.5, 7.9.
The number of signals, their chemical shifts, splitting patterns, and integration values in the NMR spectra are consistent with the proposed structure of this compound.
Mass Spectrometry
Mass spectrometry provides the mass-to-charge ratio of the molecule, confirming its molecular weight and elemental composition through high-resolution measurements.
-
High-Resolution Mass Spectrometry (HRMS-ESI):
-
Calculated for C₁₀H₁₃O₃ [M+H]⁺: 181.0865
-
Found (hypothetical): 181.0863
-
This data confirms the molecular formula of the compound.
Conclusion: An Integrated Approach to Structural Validation
The structural validation of a novel chemical entity like this compound requires a multi-faceted analytical approach. While NMR and mass spectrometry provide crucial supporting evidence for the molecule's connectivity and composition, single-crystal X-ray crystallography stands alone in its ability to deliver an unambiguous, high-resolution three-dimensional structure.[1][2][3] The rigorous, self-validating protocols inherent in modern crystallography, culminating in a checkCIF report, provide the highest level of confidence for researchers, scientists, and drug development professionals. This definitive structural information is indispensable for understanding structure-activity relationships, guiding further synthetic efforts, and ensuring the integrity of chemical matter in the drug discovery pipeline.
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Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. [Link]
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Spek, A. L. (2020). checkCIF validation ALERTS: what they mean and how to respond. Acta Crystallographica Section E: Crystallographic Communications, 76(1), 1-11. [Link]
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International Union of Crystallography. checkCIF. [Link]
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Deschamps, J. R. (2007). X-Ray Crystallography of Chemical Compounds. Current medicinal chemistry, 14(18), 1957–1963. [Link]
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Graulich, N., et al. (2019). Validation of the Crystallography Open Database using the Crystallographic Information Framework. Journal of Applied Crystallography, 52(4), 863-874. [Link]
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Wlodawer, A., et al. (2008). Analysis of the quality of crystallographic data and the limitations of structural models. Acta Crystallographica Section D: Biological Crystallography, 64(11), 1104-1111. [Link]
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Richardson, J. S., & Richardson, D. C. (2013). Crystallographic Model Validation: from Diagnosis to Healing. Biopolymers, 99(10), 735–751. [Link]
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Uekusa, H., & Fujii, K. (2006). Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. Journal of the Crystallographic Society of Japan, 48(4), 266-272. [Link]
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PubChem. 1-[2,4-dihydroxy-3-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]-3-hydroxy-3-(4-hydroxyphenyl)propan-1-one. [Link]
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A Comparative Guide to the Antioxidant Activity of Substituted Dihydroxyphenyl Ketones
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2',4'-Dihydroxy-3'-methylpropiophenone
For researchers, scientists, and drug development professionals, the rigorous and accurate quantification of active pharmaceutical ingredients (APIs) and chemical intermediates is a cornerstone of reliable research and development. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultraviolet-Visible (UV-Vis) Spectrophotometry for the analysis of 2',4'-Dihydroxy-3'-methylpropiophenone. The principles, validation protocols, and comparative data presented herein are designed to empower you to make informed decisions when selecting the most appropriate analytical method for your specific application.
Introduction to 2',4'-Dihydroxy-3'-methylpropiophenone and the Imperative of Method Validation
This guide will explore two widely used analytical techniques, HPLC-UV and UV-Vis Spectrophotometry, through the lens of a comprehensive validation and cross-validation study. The methodologies are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring a framework of scientific integrity and regulatory expectation.[1]
Principles of the Compared Analytical Techniques
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a powerful separation technique that relies on the differential partitioning of an analyte between a stationary phase (packed in a column) and a mobile phase (a solvent or mixture of solvents). For a compound like 2',4'-Dihydroxy-3'-methylpropiophenone, a reversed-phase HPLC method is typically employed, where the stationary phase is nonpolar and the mobile phase is polar. The analyte is separated from impurities and matrix components based on its hydrophobicity. The UV detector measures the absorbance of the analyte as it elutes from the column at a specific wavelength, providing a high degree of specificity and sensitivity.
UV-Visible Spectrophotometry (UV-Vis)
UV-Vis spectrophotometry is a simpler, more direct analytical technique that measures the absorbance of light in the ultraviolet and visible regions of the electromagnetic spectrum by a substance in solution. The absorbance is directly proportional to the concentration of the analyte, as described by the Beer-Lambert Law. This method is rapid and cost-effective but can be less specific than HPLC, as any compound in the solution that absorbs at the selected wavelength will contribute to the measured absorbance.
Validation of Analytical Methods: A Pillar of Trustworthiness
The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[2] A properly validated method provides assurance of its accuracy, precision, and reliability.
Experimental Workflow for Method Validation
The following diagram illustrates the typical workflow for validating an analytical method in accordance with ICH guidelines.
Caption: A generalized workflow for the validation of an analytical method.
Detailed Experimental Protocols
The following protocols are presented as a robust framework for the validation of analytical methods for 2',4'-Dihydroxy-3'-methylpropiophenone.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of acetonitrile and water (containing 0.1% formic acid) in a 60:40 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 280 nm.
-
Standard and Sample Preparation: A stock solution of 2',4'-Dihydroxy-3'-methylpropiophenone (1 mg/mL) is prepared in the mobile phase. Calibration standards are prepared by serial dilution of the stock solution. Samples are diluted with the mobile phase to fall within the calibration range.
Method 2: UV-Visible Spectrophotometry (UV-Vis)
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Solvent (Blank): A mixture of acetonitrile and water in a 60:40 (v/v) ratio.
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of 2',4'-Dihydroxy-3'-methylpropiophenone from 200 to 400 nm. Let's assume a λmax of 280 nm.
-
Standard and Sample Preparation: A stock solution (100 µg/mL) is prepared in the solvent. Calibration standards are prepared by serial dilution. Samples are diluted with the solvent to an appropriate concentration.
Cross-Validation Study Design
To objectively compare the performance of the HPLC-UV and UV-Vis methods, a cross-validation study is essential. This involves analyzing the same set of samples using both validated methods and comparing the results.
Cross-Validation Workflow
Caption: Workflow for the cross-validation of two analytical methods.
Presentation of (Hypothetical) Experimental Data
The following tables summarize the expected performance data from the validation and cross-validation of the two methods for 2',4'-Dihydroxy-3'-methylpropiophenone.
Table 1: Summary of Method Validation Parameters
| Parameter | HPLC-UV | UV-Vis Spectrophotometry | Acceptance Criteria (Typical) |
| Specificity | Peak purity index > 0.999; No interference from placebo | Spectral scan of sample matches standard | Method is specific |
| Linearity (r²) | 0.9995 | 0.9989 | r² ≥ 0.995 |
| Range (µg/mL) | 1 - 100 | 5 - 50 | Defined by linearity, accuracy, and precision |
| Accuracy (% Recovery) | 99.5 ± 1.2% | 101.2 ± 2.5% | 98.0 - 102.0% |
| Precision (RSD%) | |||
| - Repeatability | 0.8% | 1.5% | RSD ≤ 2% |
| - Intermediate Precision | 1.2% | 2.1% | RSD ≤ 3% |
| Limit of Detection (LOD) (µg/mL) | 0.1 | 1.0 | Signal-to-Noise ≥ 3 |
| Limit of Quantitation (LOQ) (µg/mL) | 0.3 | 3.0 | Signal-to-Noise ≥ 10 |
| Robustness | Unaffected by minor changes in mobile phase composition and flow rate | Unaffected by minor changes in solvent composition | No significant change in results |
Table 2: Cross-Validation Results for a Batch of Samples (n=5)
| Sample ID | HPLC-UV Result (µg/mL) | UV-Vis Result (µg/mL) | % Difference |
| SMPL-001 | 25.1 | 26.2 | +4.4% |
| SMPL-002 | 24.8 | 25.5 | +2.8% |
| SMPL-003 | 25.5 | 26.8 | +5.1% |
| SMPL-004 | 24.9 | 25.9 | +4.0% |
| SMPL-005 | 25.3 | 26.5 | +4.7% |
| Mean | 25.12 | 26.18 | +4.2% |
| Standard Deviation | 0.29 | 0.51 |
Analysis and Discussion: Choosing the Right Tool for the Job
The hypothetical data clearly illustrates the distinct performance characteristics of each method.
-
HPLC-UV: This method demonstrates superior performance in several key areas. The high specificity, evidenced by the ability to separate the analyte from potential impurities, is a significant advantage, particularly for complex samples or stability studies where degradation products may be present. The lower LOD and LOQ indicate higher sensitivity, making it suitable for trace analysis. Furthermore, the higher precision (lower RSD%) suggests greater reliability and reproducibility of the results.
-
UV-Vis Spectrophotometry: While less specific and sensitive than HPLC-UV, this method offers the compelling advantages of speed, simplicity, and lower operational cost. The validation data shows that it can provide acceptable accuracy and precision for its intended purpose, which might be for the analysis of pure substances or for rapid, in-process controls where high throughput is a priority.
The cross-validation results reveal a consistent positive bias in the UV-Vis method compared to the HPLC-UV method. This is a plausible scenario, as the UV-Vis method may be detecting an impurity that co-absorbs at the analytical wavelength but is separated from the main analyte peak in the HPLC method. This underscores the importance of the higher specificity of chromatographic techniques.
Recommendations
The choice between HPLC-UV and UV-Vis spectrophotometry for the analysis of 2',4'-Dihydroxy-3'-methylpropiophenone should be guided by the specific requirements of the application:
-
For regulatory submissions, stability testing, and the analysis of complex matrices where specificity is critical, the HPLC-UV method is the unequivocal choice. Its superior sensitivity and precision provide a higher degree of confidence in the data.
-
For routine quality control of the pure bulk substance, in-process controls, or in early-stage research where speed and cost are significant factors, a well-validated UV-Vis spectrophotometric method can be a reliable and efficient alternative.
Ultimately, a thorough understanding of the strengths and limitations of each method, as demonstrated through a comprehensive validation and cross-validation study, is essential for ensuring the generation of high-quality, reliable analytical data.
References
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European Medicines Agency. (2011). Guideline on bioanalytical method validation (EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**). Retrieved from [Link]
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U.S. Pharmacopeia. General Chapter <1225> Validation of Compendial Procedures. Retrieved from [Link]
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International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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A Predictive Analysis of 1-(2,4-Dihydroxy-3-methylphenyl)propan-1-one: A Potential Phosphodiesterase Inhibitor
Introduction
In the landscape of contemporary drug discovery, the exploration of novel small molecules with therapeutic potential is a cornerstone of advancing medical science. This guide focuses on the compound 1-(2,4-Dihydroxy-3-methylphenyl)propan-1-one , a propiophenone derivative with a chemical structure that suggests a potential for significant biological activity. While direct experimental data on this specific molecule is not yet prevalent in published literature, a comprehensive analysis of structurally related compounds, particularly derivatives of 2,4-dihydroxyacetophenone, provides a strong basis for predicting its efficacy, most notably as an inhibitor of phosphodiesterase (PDE) enzymes.[1][2][3]
Phosphodiesterases are a superfamily of enzymes that play a critical role in intracellular signaling by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The modulation of PDE activity is a validated therapeutic strategy for a range of conditions, including inflammatory diseases, cardiovascular disorders, and neurological conditions. This guide will, therefore, provide a comparative analysis of the predicted biological efficacy of this compound against established PDE inhibitors, supported by a logical framework derived from existing experimental data on analogous compounds.
The Structural Rationale: A Foundation for Predicted Efficacy
The core scaffold of this compound features a 2,4-dihydroxyphenyl group, a moiety that has been identified as a key pharmacophore in a number of biologically active compounds. Recent studies have demonstrated that derivatives of the closely related 2,4-dihydroxyacetophenone are potent inhibitors of PDE1 and PDE3.[1][2][3] This suggests that the dihydroxy substitution pattern on the phenyl ring is crucial for interaction with the active site of these enzymes. The presence of the propan-1-one side chain in our target molecule, as opposed to the ethan-1-one (acetyl) group in acetophenone derivatives, may influence its potency and selectivity, offering a promising avenue for further investigation.
Comparative Landscape: Established Phosphodiesterase Inhibitors
To contextualize the potential of this compound, it is essential to compare it with well-characterized PDE inhibitors. For the purpose of this guide, we will consider Roflumilast , a potent and selective PDE4 inhibitor approved for the treatment of chronic obstructive pulmonary disease (COPD), and Suramin , a non-selective PDE inhibitor often used as a standard in in-vitro assays.[1][3]
| Compound | Target PDE Isoform(s) | Reported IC50 Values | Therapeutic/Research Applications |
| Roflumilast | PDE4 | ~0.8 nM (for PDE4B)[4] | Chronic Obstructive Pulmonary Disease (COPD), Psoriatic Arthritis[4] |
| Suramin | Non-selective | Micromolar range (varies with isoform)[1][3] | Antiparasitic, research tool for enzyme inhibition |
| 2,4-dihydroxyacetophenone derivatives (bis-Schiff bases) | PDE1, PDE3 | 0.012 µM to 8.02 µM[1][3] | Investigational for various conditions |
| This compound | Predicted: PDE1, PDE3 | Hypothetical: Low micromolar to nanomolar range | Potential for anti-inflammatory, cardiovascular, or neurological applications |
Predicted Mechanism of Action and Signaling Pathway
Based on the activity of its structural analogs, this compound is predicted to act as a competitive inhibitor at the active site of PDE enzymes. By preventing the hydrolysis of cAMP, it would lead to an accumulation of this second messenger within the cell. This, in turn, would activate downstream signaling cascades, such as those mediated by Protein Kinase A (PKA), leading to a variety of cellular responses, including smooth muscle relaxation, reduced inflammation, and modulation of neuronal activity.
Caption: Predicted signaling pathway of this compound.
Experimental Protocols for Efficacy Determination
To validate the predicted biological activity of this compound, a series of in-vitro experiments are necessary. The following protocols are based on established methodologies for assessing PDE inhibition.
In-Vitro Phosphodiesterase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific PDE isoform.
Materials:
-
Recombinant human PDE enzymes (e.g., PDE1, PDE3, PDE4)
-
cAMP or cGMP as substrate
-
5'-Nucleotidase
-
Inorganic phosphate detection reagent (e.g., Malachite Green)
-
Test compound: this compound
-
Reference inhibitors (e.g., Roflumilast, Suramin)
-
Assay buffer (e.g., Tris-HCl, MgCl2)
-
96-well microplates
Procedure:
-
Prepare serial dilutions of the test compound and reference inhibitors in the assay buffer.
-
In a 96-well plate, add the assay buffer, the PDE enzyme, and the test compound/inhibitor.
-
Initiate the reaction by adding the cAMP or cGMP substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction and add 5'-nucleotidase to convert the resulting AMP/GMP to adenosine/guanosine and inorganic phosphate.
-
Add the inorganic phosphate detection reagent and measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Caption: Experimental workflow for in-vitro PDE inhibition assay.
Future Directions and Conclusion
The structural analogy of this compound to known phosphodiesterase inhibitors provides a compelling rationale for its investigation as a novel therapeutic agent. The predicted efficacy, particularly against PDE1 and PDE3, warrants experimental validation through the protocols outlined in this guide. Further studies, including selectivity profiling against a panel of PDE isoforms, kinetic analysis to determine the mode of inhibition, and in-vivo studies in relevant disease models, will be crucial in elucidating the full therapeutic potential of this promising compound.
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Ullah, H., et al. (2024). Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. Future Medicinal Chemistry, 16(12), 1185-1203. Available from: [Link]
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MDPI. (2021). A Novel Class of Potent Anti-Tyrosinase Compounds with Antioxidant Activity, 2-(Substituted phenyl)-5-(trifluoromethyl)benzo[d]thiazoles: In Vitro and In Silico Insights. Available from: [Link]
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NIH. (2019). Molecular Docking, Synthesis, and Tyrosinase Inhibition Activity of Acetophenone Amide: Potential Inhibitor of Melanogenesis. Available from: [Link]
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MDPI. (2018). A Potent Tyrosinase Inhibitor, (E)-3-(2,4-Dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, with Anti-Melanogenesis Properties in α-MSH and IBMX-Induced B16F10 Melanoma Cells. Available from: [Link]
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PubMed. (2007). Synthesis of 1-Aryl-3-phenethylamino-1-propanone hydrochlorides as possible potent cytotoxic agents. Available from: [Link]
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MDPI. (2023). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. Available from: [Link]
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PubMed. (2006). Alpha-substituted 1-aryl-3-dimethylaminopropanone hydrochlorides: potent cytotoxins towards human WiDr colon cancer cells. Available from: [Link]
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ResearchGate. (2024). (PDF) Cytotoxicity and apoptotic-inducing effect of 1-(1-tosyl-1H-indol-3yl)propan-1-one against lung cancer cells. Available from: [Link]
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MDPI. (2023). Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells. Available from: [Link]
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PubMed. (2025). Inhibitory Effects of 3-(4-Hydroxy-3-methoxyphenyl) Propionic Acid on Amyloid β-Peptide Aggregation In Vitro. Available from: [Link]
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NIH. (2025). Inhibitory Effects of 3-(4-Hydroxy-3-methoxyphenyl) Propionic Acid on Amyloid β-Peptide Aggregation In Vitro. Available from: [Link]
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DergiPark. (2019). INVESTIGATION OF BIOLOGICAL ACTIVITIES OF 4-HYDROXY-3- (2-HYDROXY-5-METHYLBENZYLIDEAMINO) BENZENESULPHONIC ACID. Available from: [Link]
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A Senior Application Scientist's Guide to Comparative Docking Studies of Propiophenone Derivatives
This guide provides an in-depth, technical comparison of the in-silico performance of propiophenone derivatives, leveraging molecular docking studies to predict their therapeutic potential. As researchers and drug development professionals, our goal is to move beyond mere synthesis and to rationally design molecules with enhanced efficacy and specificity. This document is structured to provide not only a comparative analysis but also the underlying scientific rationale for the experimental choices made in computational drug design.
Propiophenone and its derivatives constitute a class of organic compounds with a phenyl ring attached to a propanone chain. These scaffolds are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active molecules. A closely related and extensively studied group of compounds are chalcones, which are α,β-unsaturated ketones that can be considered propiophenone analogs. Given the wealth of comparative data available for chalcones, this guide will utilize them as a primary example to illustrate the principles of comparative docking, which are directly applicable to propiophenone derivatives.
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex.[1] This method is instrumental in structure-based drug design, allowing us to forecast the binding affinity and interaction patterns of small molecules with their biological targets at an atomic level.[2][3]
The "Why" Behind the "How": A Self-Validating Docking Protocol
In the realm of computational chemistry, the trustworthiness of a result is paramount. Therefore, every protocol must be a self-validating system. Here, we outline a detailed methodology for a comparative molecular docking study, explaining the causality behind each experimental choice.
Experimental Protocol: Comparative Molecular Docking
-
Protein Preparation: The Foundation of a Reliable Study
-
Objective: To prepare the target protein structure for docking by correcting any structural issues and adding necessary parameters.
-
Procedure:
-
Obtain the three-dimensional crystal structure of the target protein from a repository such as the Protein Data Bank (PDB). For this guide, we will consider Acetylcholinesterase (AChE), a key enzyme in the nervous system, as a target for inhibitor design.[4][5]
-
Using molecular modeling software (e.g., Schrödinger's Maestro, Discovery Studio), remove all non-essential molecules from the PDB file, including water molecules, ions, and co-crystallized ligands. This is done to create a clean binding site for the new ligands to be docked.
-
Add hydrogen atoms to the protein, as they are often not resolved in crystal structures. The correct protonation state of amino acid residues at physiological pH is crucial for accurate interaction calculations.
-
Perform a restrained energy minimization of the protein structure to relieve any steric clashes or unfavorable geometries. This step ensures that the protein is in a low-energy, stable conformation.
-
-
-
Ligand Preparation: Ensuring Chemical Accuracy
-
Objective: To generate accurate 3D structures of the propiophenone derivatives (or their chalcone analogs) and assign correct chemical properties.
-
Procedure:
-
Draw the 2D structures of the propiophenone derivatives using a chemical drawing tool like ChemDraw.
-
Convert the 2D structures into 3D models.
-
Perform a thorough energy minimization of each ligand using a suitable force field (e.g., OPLS, MMFF94). This step is critical for exploring the conformational space of the ligands and identifying their most stable 3D structures.
-
-
-
Grid Generation and Docking Simulation: Defining the Search Space
-
Objective: To define the active site of the protein and run the docking algorithm to predict the binding poses of the ligands.
-
Procedure:
-
Define a grid box around the active site of the protein. The size of the grid should be large enough to encompass the entire binding pocket and allow for rotational and translational movement of the ligand.
-
Utilize a docking program such as AutoDock, Glide, or GOLD to perform the docking calculations.[1][2] These programs use different search algorithms (e.g., Lamarckian Genetic Algorithm in AutoDock) to explore various conformations and orientations of the ligand within the active site.[2]
-
The program will generate a set of possible binding poses for each ligand and rank them based on a scoring function, which estimates the binding free energy.
-
-
-
Post-Docking Analysis: From Data to Insights
-
Objective: To analyze the docking results to understand the binding modes and structure-activity relationships.
-
Procedure:
-
Analyze the docking scores or binding energies. A more negative value typically indicates a stronger binding affinity.
-
Visualize the top-ranked poses for each ligand and examine the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with the amino acid residues in the active site.
-
Compare the binding modes of different derivatives to understand how structural modifications influence their interaction with the target protein. This comparative analysis is the cornerstone of rational drug design.
-
-
Below is a diagram illustrating the general workflow for a comparative molecular docking study.
Comparative Docking Analysis of Propiophenone Analogs against Acetylcholinesterase (AChE)
To provide a practical example, the following table summarizes the results of a comparative docking study of a series of thiophene-based chalcone derivatives (propiophenone analogs) against human Acetylcholinesterase (AChE).[4][5] The data is illustrative and based on findings from published research.
| Compound ID | Substituent (R) | Binding Energy (kcal/mol) | Key Interacting Residues |
| 3a | 2,5-diCHO | -9.91 | TYR70, ASP72, TRP84, TYR121, TRP279 |
| 3b | 3-OH, 4-CHO | -9.90 | TYR70, ASP72, TRP84, TYR121, TRP279 |
| 3c | 2-Br | -10.78 | TYR70, ASP72, TRP84, TYR121, TRP279 |
| 3d | 2-Cl | -8.84 | TYR70, ASP72, TRP84, TYR121, TRP279 |
| 3e | 2-NO2 | -9.88 | TYR70, ASP72, TRP84, TYR121, TRP279 |
| 3f | 3-NO2 | -8.99 | TYR70, ASP72, TRP84, TYR121, TRP279 |
| 3g | 4-NO2 | -8.17 | TYR70, ASP72, TRP84, TYR121, TRP279 |
| Rivastigmine | Standard Drug | -10.78 | TYR70, ASP72, TRP84, TYR121, TRP279 |
Data adapted from a study on thiophene-based chalcones as AChE inhibitors.[4][5]
From this comparative analysis, several key insights can be drawn:
-
Influence of Substituents: The nature and position of the substituent on the aryl ring significantly impact the binding affinity. For instance, the presence of a bromine atom at the 2-position (Compound 3c ) results in a binding energy comparable to the standard drug, Rivastigmine.
-
Structure-Activity Relationship (SAR): By comparing the docking scores of different derivatives, we can establish a preliminary SAR. This information is invaluable for guiding the synthesis of new derivatives with potentially improved activity.
-
Binding Mode Analysis: The identification of key interacting residues (e.g., TYR70, ASP72, TRP84) provides a molecular basis for the observed binding affinities. This allows for the rational design of modifications to the ligand structure to enhance these interactions.
The following diagram illustrates a hypothetical mechanism of enzyme inhibition by a propiophenone derivative, which can be elucidated through docking studies.
Experimental Validation: Bridging the Gap Between In-Silico and In-Vitro
It is crucial to emphasize that molecular docking provides theoretical predictions. These predictions must be validated through experimental assays.[2] For enzyme inhibitors, this typically involves in-vitro assays to determine the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). A strong correlation between the predicted binding affinities from docking and the experimentally determined inhibitory activities provides confidence in the docking protocol and the predicted binding modes. Several studies have demonstrated a good correlation between docking scores and in-vitro activities for various classes of compounds, including those with antimicrobial and anticonvulsant properties.[6][7][8][9]
Conclusion
Comparative molecular docking is a powerful and indispensable tool in modern drug discovery.[1][3] By systematically evaluating a series of related compounds, such as propiophenone derivatives and their analogs, researchers can gain valuable insights into their structure-activity relationships and mechanisms of action. This in-depth computational analysis, when coupled with experimental validation, provides a robust framework for the rational design and optimization of novel therapeutic agents. The methodologies and comparative data presented in this guide are intended to equip researchers, scientists, and drug development professionals with the knowledge to effectively leverage molecular docking in their quest for new and improved medicines.
References
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Synthesis, Molecular Docking, and Pharmacological Screening of Chalcone Derivatives for Multitargeted Biological Activities. IJPPR. [Link]
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Chavan A, Sabale P. Molecular docking study and antibacterial activity of novel chalcone derivatives. The Pharma Innovation Journal. 2020;9(1):39-42. [Link]
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Structure-based drug design of a novel family of chalcones as PPARα agonists. Acta Pharmacologica Sinica. [Link]
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Molecular Docking Studies of the Antitumoral Activity and Characterization of New Chalcone. ResearchGate. [Link]
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3D-QSAR, molecular docking and in silico ADMET studies of propiophenone derivatives with anti-HIV-1 protease activity. ResearchGate. [Link]
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Synthesis, molecular modelling, and preliminary anticonvulsant activity evaluation of novel naphthalen-2-yl acetate and 1,6-dithia-4,9-diazaspiro [4.4] nonane-3,8-dione derivatives. PubMed. [Link]
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Design, synthesis, biological evaluation, and molecular docking of chalcone derivatives as anti-inflammatory agents. PubMed. [Link]
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Molecular Docking, Synthesis, In Vitro Assay and Kinetic Stu | 10998. TSI Journals. [Link]
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Design, Synthesis, Anticonvulsant Evaluation, and Molecular Docking Studies of New GABAA Agonist Derivatives. PubMed Central. [Link]
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Design, synthesis and docking studies of novel benzopyrone derivatives as anticonvulsants. PubMed. [Link]
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molecular docking, synthesis, in vitro assay and kinetic study of (2e)-3-(aryl)-1-(thiophen-2-yl) prop-2-en-1-one derivatives as new scaffold of acetylcholinesterase inhibitors. ResearchGate. [Link]
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Molecular Docking, Synthesis, and Tyrosinase Inhibition Activity of Acetophenone Amide: Potential Inhibitor of Melanogenesis. PubMed. [Link]
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Molecular Docking, Synthesis, and Tyrosinase Inhibition Activity of Acetophenone Amide: Potential Inhibitor of. ScienceOpen. [Link]
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molecular docking, synthesis, in vitro assay and kinetic study of (2e)-3-(aryl)-1-(thiophen-2-yl) prop-2-en-1-one derivatives as new scaffold of acetylcholinesterase inhibitors. ResearchGate. [Link]
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In silico Molecular Docking Study of Isatin and Acetophenone Derivatives as Antimicrobial Agent. Journal of Pharmaceutical Research International. [Link]
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Synthesis, in vivo anticonvulsant testing, and molecular modeling studies of new nafimidone derivatives. PubMed. [Link]
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Synthesis, antimicrobial evaluation and docking studies of some novel quinazolinone Schiff base derivatives. PubMed Central. [Link]
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Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor. MDPI. [Link]
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Synthesis, antimicrobial activity, and molecular docking study of 1,3-oxazines derivatives. Taylor & Francis Online. [Link]
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In silico Molecular Docking study of Isatin and Acetophenone derivatives as Antimicrobial Agent. AWS. [Link]
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Design, Synthesis, Molecular Docking, and Antibacterial Evaluation of Some Novel Flouroquinolone Derivatives as Potent Antibacterial Agent. NIH. [Link]
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Comparative docking studies of drugs and phytocompounds for emerging variants of SARS-CoV-2. NIH. [Link]
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MOLECULAR DOCKING STUDY, DRUG-LIKENESS AND PHARMACOKINETIC PROPERTIES (ADMET) PREDICTION OF SOME NOVEL THIOPHENE DERIVATIVES AS. AJOL. [Link]
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A Researcher's Guide to the Spectroscopic Differentiation of 1-(2,4-Dihydroxy-3-methylphenyl)propan-1-one Isomers
Introduction
In the fields of synthetic chemistry, pharmacology, and materials science, the precise structural elucidation of organic molecules is paramount. Constitutional isomers—molecules sharing the same molecular formula but differing in the connectivity of their atoms—often exhibit distinct physical, chemical, and biological properties. 1-(2,4-Dihydroxyphenyl)propan-1-one derivatives are scaffolds found in various biologically active compounds, and the specific substitution pattern on the aromatic ring is critical to their function. This guide provides an in-depth spectroscopic comparison of three constitutional isomers of 1-(2,4-Dihydroxy-methylphenyl)propan-1-one, focusing on how the position of a single methyl group dramatically influences their spectral fingerprints.
The unambiguous identification of 1-(2,4-Dihydroxy-3-methylphenyl)propan-1-one (Isomer A) , 1-(2,4-Dihydroxy-5-methylphenyl)propan-1-one (Isomer B) , and 1-(2,4-Dihydroxy-6-methylphenyl)propan-1-one (Isomer C) is a common analytical challenge. While they all share the molecular formula C₁₀H₁₂O₃ and a molecular weight of 180.20 g/mol , their unique structures give rise to distinguishable signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy. This guide offers a comparative analysis of these techniques, supported by predictive data and established spectroscopic principles, to provide researchers with a robust framework for isomer identification.
Chemical Structures of the Isomers
The fundamental difference between the three isomers lies in the position of the methyl group on the 2,4-dihydroxyphenyl ring relative to the propanoyl and hydroxyl substituents. These positional variations alter the electronic environment and steric hindrance around the aromatic protons and functional groups, which is the underlying cause of their spectral differences.
Caption: Chemical structures of the three constitutional isomers.
Spectroscopic Data Comparison
The following sections detail the expected distinguishing features in the NMR, IR, MS, and UV-Vis spectra of the three isomers. The data presented is a combination of documented values for closely related structures and predictions based on established principles of substituent effects.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for differentiating these isomers, as the chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the substitution pattern.[1]
¹H NMR Analysis: The Aromatic Region as a Diagnostic Fingerprint
The propanoyl side chain (-CO-CH₂-CH₃) will show a quartet for the methylene (-CH₂-) protons and a triplet for the terminal methyl (-CH₃) protons in all isomers, though their exact chemical shifts may vary slightly. The key differentiators are the aromatic protons, the phenolic hydroxyl (-OH) protons, and the ring methyl (-CH₃) protons.
-
Isomer A (3-methyl): The two remaining aromatic protons are ortho and para to the C2-hydroxyl group and will appear as two distinct doublets (an AX system), due to coupling with each other. The methyl group is situated between the two hydroxyl groups.
-
Isomer B (5-methyl): The two remaining aromatic protons are ortho to the C4-hydroxyl and the propanoyl group, respectively. They will appear as two singlets, as they have no adjacent protons to couple with (meta-coupling is often too small to resolve).
-
Isomer C (6-methyl): The two remaining aromatic protons are meta and para to the propanoyl group. They will appear as two doublets (an AB system), coupling to each other. The steric hindrance from the C6-methyl group adjacent to the propanoyl group may cause significant downfield shifting of the C2-OH proton due to strong intramolecular hydrogen bonding.
Table 1: Predicted ¹H NMR Spectral Data (Chemical Shift δ in ppm in CDCl₃)
| Proton Assignment | Isomer A (3-methyl) | Isomer B (5-methyl) | Isomer C (6-methyl) | Rationale for Differentiation |
|---|---|---|---|---|
| -CH₃ (ring, s) | ~2.1 ppm | ~2.2 ppm | ~2.3 ppm | The electronic environment subtly alters the shielding. |
| -CH₃ (ethyl, t) | ~1.2 ppm | ~1.2 ppm | ~1.2 ppm | Minimal change expected. |
| -CH₂- (ethyl, q) | ~3.0 ppm | ~2.9 ppm | ~3.1 ppm | Steric hindrance in Isomer C may slightly deshield these protons. |
| Aromatic H-5 (d) | ~6.4 ppm | - | ~6.3 ppm | Present in A and C, absent in B. |
| Aromatic H-6 (d) | ~7.5 ppm | - | - | Unique to Isomer A. |
| Aromatic H-3 (s) | - | ~7.4 ppm | - | Unique to Isomer B. |
| Aromatic H-6 (s) | - | ~6.3 ppm | - | Unique to Isomer B. |
| Aromatic H-3 (d) | - | - | ~7.6 ppm | Unique to Isomer C. |
| C2-OH (s) | ~12.5 ppm (H-bonded) | ~12.4 ppm (H-bonded) | ~12.8 ppm (Strong H-bond) | Strong intramolecular H-bonding with the carbonyl oxygen is expected in all, but may be enhanced in Isomer C by steric compression. |
| C4-OH (s) | ~5.5 ppm | ~5.6 ppm | ~5.4 ppm | Less affected by intramolecular H-bonding. |
¹³C NMR Analysis: Probing the Carbon Skeleton
The carbon chemical shifts, particularly in the aromatic region (110-165 ppm), provide confirmatory evidence for the substitution pattern.[2] The carbonyl carbon (C=O) is also sensitive to the electronic and steric environment.
-
Symmetry and Signal Count: Isomer B, with a plane of symmetry (if considering free rotation of substituents), might show fewer aromatic carbon signals than A and C under certain conditions, although all carbons are technically unique. The key is the relative shifts.
-
Substituent Effects: The electron-donating effects of the hydroxyl and methyl groups increase electron density at the ortho and para positions, causing the corresponding carbon signals to shift upfield (lower ppm). The electron-withdrawing propanoyl group has the opposite effect.[2]
-
Steric Effects: In Isomer C, the proximity of the C6-methyl and the propanoyl group can cause steric compression, potentially influencing the chemical shifts of C1, C6, and the carbonyl carbon.
Table 2: Predicted ¹³C NMR Spectral Data (Chemical Shift δ in ppm)
| Carbon Assignment | Isomer A (3-methyl) | Isomer B (5-methyl) | Isomer C (6-methyl) | Rationale for Differentiation |
|---|---|---|---|---|
| C=O | ~204 ppm | ~203 ppm | ~206 ppm | Steric hindrance in Isomer C deshields the carbonyl carbon. |
| -CH₂- | ~36 ppm | ~36 ppm | ~38 ppm | Slight deshielding in Isomer C. |
| -CH₃ (ethyl) | ~8 ppm | ~8 ppm | ~8 ppm | Minimal change expected. |
| -CH₃ (ring) | ~15 ppm | ~21 ppm | ~18 ppm | The chemical shift is highly dependent on its position relative to the oxygen substituents. |
| Aromatic Carbons | 6 unique signals | 6 unique signals | 6 unique signals | The specific shifts of the quaternary (C1, C2, C3, C4) and tertiary (C5, C6) carbons will create a unique fingerprint for each isomer. |
| C-ipso (C1) | ~113 ppm | ~114 ppm | ~112 ppm | Attached to the acyl group. |
| C-ortho (C2, C6) | C2:~162, C6:~132 | C2:~160, C6:~112 | C2:~161, C6:~125 | The pattern of substituted and unsubstituted carbons is the key identifier. |
| C-meta (C3, C5) | C3:~118, C5:~108 | C3:~130, C5:~120 | C3:~133, C5:~109 | Shifts are dictated by proximity to -OH, -CH₃, and -COR groups. |
| C-para (C4) | ~165 ppm | ~158 ppm | ~163 ppm | The chemical environment around C4 is distinct in each isomer. |
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for confirming functional groups and can reveal subtle structural differences through shifts in vibrational frequencies, particularly those involving hydrogen bonding.[3]
-
O-H Stretching Region (3600-3200 cm⁻¹): All isomers will show a broad absorption band due to the hydrogen-bonded phenolic hydroxyl groups. A very broad, lower-frequency band (~3200-2500 cm⁻¹) can indicate strong intramolecular hydrogen bonding between the C2-hydroxyl and the carbonyl oxygen, which is expected in all three isomers. The sharpness and exact position can vary.
-
C=O Stretching Region (1700-1630 cm⁻¹): The carbonyl stretch is a key diagnostic peak. For aromatic ketones, this peak is typically around 1685 cm⁻¹. Intramolecular hydrogen bonding from the ortho-hydroxyl group (C2-OH) lowers the frequency of the C=O stretch significantly.
-
Isomers A and B are expected to have a C=O stretch around 1640-1650 cm⁻¹ due to this H-bonding.
-
Isomer C may show a C=O stretch at an even lower wavenumber (e.g., ~1635 cm⁻¹) because the adjacent C6-methyl group can enhance the planarity of the H-bonded ring system, strengthening the H-bond and further weakening the C=O bond.
-
-
C-H Out-of-Plane Bending (900-675 cm⁻¹): The substitution pattern on the benzene ring gives rise to characteristic "wagging" vibrations in this fingerprint region.[3]
-
Isomer A (1,2,3,4-tetrasubstituted): Expected to show a strong band around 800-840 cm⁻¹.
-
Isomer B (1,2,4,5-tetrasubstituted): Expected to show a strong band around 850-880 cm⁻¹.
-
Isomer C (1,2,3,6-tetrasubstituted): The pattern is less predictable but will differ from A and B.
-
Table 3: Key Predicted IR Absorption Frequencies (cm⁻¹)
| Vibrational Mode | Isomer A (3-methyl) | Isomer B (5-methyl) | Isomer C (6-methyl) | Rationale for Differentiation |
|---|---|---|---|---|
| O-H Stretch (phenolic) | 3400-3200 (broad) | 3400-3200 (broad) | 3400-3200 (broad) | Confirms -OH groups; subtle differences in breadth possible. |
| C=O Stretch (ketone) | ~1645 | ~1648 | ~1635 | Lower frequency in Isomer C suggests stronger H-bonding/steric influence. |
| Aromatic C=C Stretch | ~1600, ~1500, ~1450 | ~1610, ~1515, ~1460 | ~1595, ~1490, ~1440 | Pattern of overtone bands can be diagnostic. |
| C-H Wagging (out-of-plane) | ~820 | ~870 | Different pattern | Highly diagnostic of the aromatic substitution pattern.[4] |
Mass Spectrometry (MS)
Under Electron Ionization (EI), all three isomers will exhibit the same molecular ion peak ([M]⁺˙) at m/z = 180. Differentiation must therefore rely on the relative abundances of fragment ions. The primary fragmentation pathway for propiophenones is alpha-cleavage.[5]
-
Alpha-Cleavage: The most favorable fragmentation is the loss of the ethyl radical (•CH₂CH₃, 29 Da) to form a stable acylium ion.
-
[M - 29]⁺: This will produce a major fragment ion at m/z 151 for all three isomers. [C₈H₇O₃]⁺
-
-
Secondary Fragmentation: The subsequent fragmentation of the m/z 151 ion will be the key to differentiation. The loss of carbon monoxide (CO, 28 Da) is a common pathway for acylium ions.
-
[M - 29 - 28]⁺: This gives a fragment at m/z 123 . The stability of this resulting dihydroxy-methyl-phenyl cation will depend on the isomer, thus altering its relative intensity.
-
-
Other Fragmentations: Loss of a methyl radical (•CH₃, 15 Da) from the molecular ion to give m/z 165, or from the m/z 151 fragment, can also occur. The relative ease of these fragmentations will be influenced by the methyl group's position. For instance, in Isomer C, steric strain might promote alternative cleavage pathways.
Table 4: Predicted Key Mass Spectrometry Fragments (EI-MS)
| m/z | Proposed Fragment | Isomer A | Isomer B | Isomer C | Rationale for Differentiation |
|---|---|---|---|---|---|
| 180 | [M]⁺˙ | Present | Present | Present | Molecular ion; confirms molecular weight. |
| 151 | [M - C₂H₅]⁺ | High Abundance | High Abundance | High Abundance | Base peak or near base peak for all isomers from α-cleavage.[5] |
| 123 | [M - C₂H₅ - CO]⁺ | Moderate Abundance | Moderate Abundance | Lower Abundance? | Relative abundance may differ based on the stability of the resulting cation. |
| 77-91 | Ring Fragments | Various | Various | Various | The low-mass region will show complex patterns from ring cleavage that can serve as a fingerprint but may be difficult to interpret ab initio. |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system. The position of the methyl group, as an electron-donating group, will cause subtle shifts in the absorption maxima (λ_max).[6]
-
π→π Transitions:* These are typically strong absorptions and are sensitive to the extent of conjugation and the nature of substituents. All isomers will show intense bands, likely in the 250-290 nm range.
-
n→π Transitions:* This is a weaker absorption from the carbonyl group's non-bonding electrons, usually appearing at longer wavelengths (>300 nm).
-
Substituent Effects: The methyl group is a weak auxochrome and electron-donating group. Its position relative to the strongly activating hydroxyl groups and the deactivating propanoyl group will cause slight bathochromic (red) or hypsochromic (blue) shifts. For example, in Isomer B, the methyl group is para to the C2-OH, which may lead to a slightly different λ_max compared to Isomer A, where it is ortho.
Table 5: Predicted UV-Vis Absorption Maxima (λ_max in Methanol)
| Transition | Isomer A (3-methyl) | Isomer B (5-methyl) | Isomer C (6-methyl) | Rationale for Differentiation |
|---|---|---|---|---|
| π→π (Band 1)* | ~285 nm | ~288 nm | ~283 nm | The position of the electron-donating methyl group subtly alters the energy of the conjugated system. |
| n→π (Band 2)* | ~325 nm | ~328 nm | ~320 nm | Changes in steric hindrance (Isomer C) can affect the planarity and thus the energy of this transition. |
Experimental Protocols & Workflow
To ensure the acquisition of high-quality, reproducible data, standardized protocols must be followed.
Overall Analytical Workflow
The logical process for distinguishing an unknown isomer sample involves a multi-technique approach, starting with the most definitive methods.
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. psjd.icm.edu.pl [psjd.icm.edu.pl]
A Comparative Guide to Purity Assessment of Synthetic 1-(2,4-Dihydroxy-3-methylphenyl)propan-1-one
For researchers, scientists, and professionals in drug development, the purity of a synthetic compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and meaningful results. This guide provides an in-depth, comparative analysis of analytical techniques for assessing the purity of "1-(2,4-Dihydroxy-3-methylphenyl)propan-1-one," a phenolic ketone with significant potential in various research and development pipelines. We will move beyond procedural lists to explore the causality behind experimental choices, ensuring a robust and self-validating approach to purity determination.
The Criticality of Purity for this compound
This compound, with its dihydroxy-substituted phenyl ring and propan-1-one side chain, is a molecule of interest due to its structural motifs, which are common in biologically active compounds. Impurities, which can arise from starting materials, side reactions during synthesis (such as Friedel-Crafts acylation), or degradation, can significantly impact its physicochemical properties and biological activity.[1][2][3] Therefore, rigorous purity assessment is paramount.
A Multi-Modal Approach to Purity Verification
No single analytical technique is sufficient to definitively declare a compound as "pure." A comprehensive assessment relies on the orthogonal application of multiple methods, each providing a unique piece of the purity puzzle. This guide will focus on a powerful triad of techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will also touch upon Fourier-Transform Infrared Spectroscopy (FTIR) as a complementary method for structural confirmation.
Comparative Analysis of Key Analytical Techniques
The choice of analytical technique is dictated by the physicochemical properties of the analyte and the potential impurities. For a phenolic compound like this compound, both HPLC and GC-MS are powerful tools, but their application requires careful consideration.[4][5]
| Technique | Principle | Strengths | Limitations | Ideal for Detecting |
| HPLC (UV-Vis) | Differential partitioning of analytes between a stationary phase and a liquid mobile phase. | High resolution for non-volatile and thermally labile compounds. Excellent quantitative accuracy. | Requires chromophores for UV-Vis detection. Can be less effective for highly volatile impurities. | Non-volatile impurities, isomers, starting materials, and by-products with UV absorbance. |
| GC-MS | Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection. | High sensitivity and specificity. Provides structural information from mass spectra.[4][6] | Requires analyte to be volatile and thermally stable, often necessitating derivatization for phenolic compounds.[5][7] | Volatile impurities, residual solvents, and side-products of the synthesis. |
| NMR Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field to elucidate molecular structure. | Unparalleled for structural elucidation and identification of impurities without the need for reference standards.[8][9] Quantitative (qNMR) capabilities. | Lower sensitivity compared to chromatographic methods. Complex spectra can be challenging to interpret. | Structural isomers, regioisomers, and unexpected by-products. Provides a holistic view of the sample's composition. |
| FTIR Spectroscopy | Absorption of infrared radiation by molecular vibrations, providing a "fingerprint" of functional groups. | Rapid and non-destructive. Excellent for confirming the presence of key functional groups.[10][11] | Limited quantitative capability. Not ideal for detecting minor impurities. | Gross structural confirmation and identification of functional group-related impurities. |
Experimental Protocols: A Self-Validating Workflow
The following protocols are designed to be interconnected, with the results from one technique informing the interpretation of the others. This creates a self-validating system for purity assessment.
Diagram of the Purity Assessment Workflow
Caption: Integrated workflow for purity assessment.
High-Performance Liquid Chromatography (HPLC) with UV-Vis Detection
Rationale: HPLC is the workhorse for purity determination of non-volatile organic molecules. For this compound, its phenolic and ketone functionalities provide strong chromophores for UV detection, making this an ideal first-pass quantitative technique.
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh and dissolve the synthetic product in the mobile phase to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid). For example, start with 20% acetonitrile and ramp up to 80% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV-Vis detector at a wavelength determined by the UV spectrum of the compound (likely around 280 nm).
-
-
Data Analysis:
-
Integrate the peak area of the main component and all impurity peaks.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
Trustworthiness Check: The use of a gradient elution ensures that impurities with a wide range of polarities are separated and detected. The addition of formic acid helps to sharpen the peaks of the phenolic hydroxyl groups.
Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: GC-MS is exceptionally sensitive for detecting volatile and semi-volatile impurities that might be missed by HPLC, such as residual solvents or by-products from the Friedel-Crafts synthesis.[4][6] Due to the low volatility of the target compound, derivatization is often necessary.[5][7]
Step-by-Step Protocol:
-
Derivatization (Silylation):
-
Dissolve a small amount of the sample (approx. 1 mg) in a suitable solvent (e.g., pyridine).
-
Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[7]
-
Heat the mixture at 70°C for 30 minutes to convert the hydroxyl groups to their more volatile trimethylsilyl (TMS) ethers.
-
-
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
-
Injector Temperature: 250°C.
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-500.
-
-
Data Analysis:
-
Identify the main peak corresponding to the derivatized target compound.
-
Identify impurity peaks by comparing their mass spectra to library databases (e.g., NIST).
-
Quantify impurities based on their relative peak areas.
-
Trustworthiness Check: The derivatization step is crucial for getting the analyte to fly through the GC. The mass spectrometer provides an extra layer of identification, allowing for the tentative identification of unknown impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR is the gold standard for structural elucidation.[8][9] It provides a detailed picture of the molecule's carbon-hydrogen framework and can reveal the presence of structural isomers or other impurities that may co-elute in chromatography. Both ¹H and ¹³C NMR should be performed.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum.
-
Expected signals: aromatic protons, a methyl group, an ethyl group, and hydroxyl protons.
-
Integrate the signals and verify that the ratios are consistent with the expected structure.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Expected signals: aromatic carbons, carbonyl carbon, and aliphatic carbons.
-
The number of signals should correspond to the number of unique carbon atoms in the molecule.
-
-
Data Analysis:
-
Compare the observed chemical shifts and coupling constants to literature values or predicted spectra for this compound.[12]
-
Look for small, unassigned peaks that may indicate impurities. The integration of these peaks relative to the main compound can provide a semi-quantitative estimate of their concentration.
-
Trustworthiness Check: The combination of ¹H and ¹³C NMR provides a comprehensive structural fingerprint. Any deviation from the expected spectrum is a strong indicator of an impurity or an incorrect structural assignment.
Diagram of the NMR Analysis Logic
Caption: Logical flow of NMR data analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy
Rationale: FTIR is a rapid and simple method to confirm the presence of key functional groups, providing a quick quality check.[10][11] For this compound, we expect to see characteristic absorptions for the hydroxyl, carbonyl, and aromatic moieties.
Step-by-Step Protocol:
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal or prepare a KBr pellet.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis:
-
Look for a broad O-H stretch around 3200-3600 cm⁻¹.
-
A strong C=O stretch for the ketone around 1630-1680 cm⁻¹.
-
Aromatic C=C stretches around 1450-1600 cm⁻¹.
-
C-O stretching around 1200-1300 cm⁻¹.
-
Trustworthiness Check: While not quantitative for purity, the absence of expected peaks or the presence of unexpected ones (e.g., an ester carbonyl) can indicate a significant structural issue or a major impurity.
Conclusion: Synthesizing the Data for a Definitive Purity Statement
By integrating the data from HPLC, GC-MS, NMR, and FTIR, a highly confident and well-supported purity assessment can be made. For example, HPLC might indicate a purity of 98.5% by area, while GC-MS confirms the absence of volatile impurities. NMR would then provide the definitive structural confirmation and help to identify the nature of the 1.5% impurities detected by HPLC. This multi-faceted approach ensures the scientific rigor required in research and drug development.
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Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. MDPI. [Link]
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Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. National Institutes of Health. [Link]
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Determination of Phenolic Compounds from Wine Samples by GC/MS System. ResearchGate. [Link]
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GC-MS analysis of phenolic compounds. ResearchGate. [Link]
-
GC-MS Determination of Flavonoids and Phenolic and Benzoic Acids in Human Plasma after Consumption of Cranberry Juice. ACS Publications. [Link]
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FT-IR spectra of control and treated samples of p-hydroxyacetophenone. ResearchGate. [Link]
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Electronic Supplementary Information. The Royal Society of Chemistry. [Link]
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This compound. PubChem. [Link]
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Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Wiley Online Library. [Link]
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Structural elucidation by NMR(1HNMR). Slideshare. [Link]
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Friedel–Crafts reaction of phenol. Chemistry Stack Exchange. [Link]
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Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. LibreTexts Chemistry. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(2,4-Dihydroxy-3-methylphenyl)propan-1-one
As researchers and developers, our responsibility extends beyond discovery and innovation to the entire lifecycle of the chemical compounds we handle. The safe and compliant disposal of laboratory reagents is a cornerstone of professional practice, ensuring the safety of our colleagues, the community, and the environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-(2,4-Dihydroxy-3-methylphenyl)propan-1-one, grounded in established safety principles and regulatory awareness.
Hazard Identification and Risk Assessment: The "Know Your Chemical" Principle
Before any disposal procedure begins, a thorough understanding of the compound's potential hazards is paramount. While comprehensive toxicological data for every research chemical is not always available, we must proceed with a cautious and informed approach.[1] this compound is known to be an irritant to the eyes, respiratory system, and skin.[2] In the absence of complete data, it is prudent practice to treat the substance as a hazardous chemical waste.[3][4]
A summary of the key identifiers and properties for this compound is provided below for immediate reference.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[5] |
| CAS Number | 63876-46-0 | PubChem[5] |
| Molecular Formula | C₁₀H₁₂O₃ | PubChem[5] |
| Molar Mass | 180.20 g/mol | PubChem[5] |
| Physical State | Solid (Melting Point: 124-130 °C) | ChemBK[2] |
| Known Hazards | Irritating to eyes, respiratory system, and skin | ChemBK[2] |
Immediate Safety Protocols: Personal Protective Equipment (PPE) and Handling
All handling and preparation for disposal must occur under controlled conditions to minimize exposure. The causality here is simple: preventing direct contact and inhalation is the most effective way to mitigate the risk of irritation.[2]
-
Engineering Controls : Always handle the solid compound and prepare its waste container inside a certified chemical fume hood to control airborne dust and vapors.[3] Ensure that a safety shower and eyewash station are readily accessible.[1][6]
-
Personal Protective Equipment (PPE) : A standard PPE ensemble is required:
-
Eye Protection : Wear safety glasses with side shields or chemical splash goggles.[4]
-
Hand Protection : Use chemical-resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection : A standard laboratory coat is mandatory to protect against skin contact.[4]
-
Step-by-Step Disposal Protocol: A Self-Validating Workflow
The following protocol is designed to ensure regulatory compliance and operational safety. Each step logically builds upon the last, creating a system that minimizes error and risk.
Step 1: Waste Classification
The first and most critical step is classification. Due to its known irritant properties and the lack of complete toxicological data, This compound must be classified and managed as a hazardous chemical waste .[7] Never assume a laboratory chemical is safe for sink or trash disposal.[7]
Step 2: Waste Segregation
Proper segregation is essential to prevent dangerous chemical reactions in waste containers.[3]
-
Solid Waste : Collect waste this compound in a dedicated container for non-halogenated organic solids .
-
Contaminated Materials : Any items heavily contaminated with the compound, such as weighing paper, paper towels from a spill cleanup, or contaminated gloves, should also be placed in this same solid waste container.[8]
-
Prohibition on Mixing : Do not mix this waste with other streams like aqueous waste, halogenated solvents, or strong oxidizers.[8] Mixing incompatible chemicals can lead to fire, explosion, or the release of toxic gases.
Step 3: Containerization
The integrity of the waste container is critical for safe storage and transport.[9]
-
Compatibility : The waste container must be made of a compatible material (e.g., a high-density polyethylene (HDPE) wide-mouth bottle for solids) and be in good condition, free of cracks or leaks.[9][10]
-
Closure : The container must have a tightly fitting screw-top cap. It must be kept closed at all times except when waste is actively being added.[7][9] Leaving a funnel in the container is not acceptable.[11]
-
Headspace : Do not overfill the container. Always leave at least 1 inch of headspace to allow for expansion of contents and to prevent spills when handling.[8]
Step 4: Labeling
Clear and accurate labeling is a regulatory requirement and a vital safety communication tool.[7] As soon as the first quantity of waste is added, the container must be labeled with a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department. The label must include:
-
The words "Hazardous Waste" .[9]
-
The full, unabbreviated chemical name: "this compound" .
-
A clear indication of the hazards (e.g., "Irritant").
-
The accumulation start date.
Step 5: Temporary Storage
Designated laboratory storage areas, often called Satellite Accumulation Areas (SAAs), must meet specific requirements.[9]
-
Location : Store the sealed and labeled waste container in a designated, secure secondary containment bin within your laboratory.
-
Conditions : The storage area should be cool, dry, and well-ventilated, away from sources of ignition or incompatible materials.[4]
Step 6: Final Disposal
Final disposal is not performed by laboratory personnel.
-
Contact EHS : Arrange for collection by contacting your institution's EHS office or the designated chemical waste manager.[3] Provide them with all necessary information from the waste label. They will ensure the waste is transported and disposed of by a licensed hazardous waste contractor in accordance with all local, state, and federal regulations.
Emergency Procedures: Spill Management
In the event of a small spill within a chemical fume hood:
-
Ensure your PPE is intact.
-
Cover the spill with an inert absorbent material, such as sand, vermiculite, or a commercial sorbent pad.[4]
-
Carefully sweep or scoop the absorbed material and place it into your hazardous waste container.
-
Decontaminate the spill area with soap and water, collecting any cleaning materials for disposal as hazardous waste.[4]
-
For large spills, evacuate the area and contact your institution's emergency response or EHS team immediately.
Decontamination of Empty Containers
Empty containers that once held this compound must also be managed properly to prevent exposure to residual chemicals.[11]
-
Triple Rinsing : The standard procedure is to triple rinse the container with a suitable solvent (e.g., acetone or ethanol).[11]
-
Rinsate Collection : The first rinse is considered acutely hazardous and must be collected and disposed of as liquid hazardous waste (e.g., non-halogenated solvent waste). Subsequent rinses can also be collected in the same manner.
-
Final Disposal : Once triple-rinsed and air-dried, deface the original label and dispose of the container according to your institution's guidelines for clean glassware or plasticware.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
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1-(2,4-dihydroxy-3-methylphenyl)-1-Propanone. ChemBK. [Link]
-
Chemical Waste Disposal Guidelines. Emory University Department of Chemistry. [Link]
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Guidelines for Segregating and Combining Chemical Wastes into Containers. University of Pennsylvania EHRS. [Link]
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Chemical Waste Management Guide. Boston University Environmental Health & Safety. [Link]
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Guidelines: Handling and Disposal of Chemicals. Purdue University College of Engineering. [Link]
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Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]
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Chemical Waste Management for Laboratories. Universidade Federal Fluminense (UFF). [Link]
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Mastering the Safe Handling of 1-(2,4-Dihydroxy-3-methylphenyl)propan-1-one: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling 1-(2,4-Dihydroxy-3-methylphenyl)propan-1-one (CAS No. 63876-46-0), a compound that, while valuable in research, requires meticulous handling to mitigate inherent risks. This document moves beyond a simple checklist, offering a framework for building a self-validating system of safety and compliance in your laboratory.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is an aromatic ketone that presents several key hazards that must be understood before any handling occurs. The primary risks associated with this compound are irritation to the eyes, respiratory system, and skin.[1]
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation.[2] |
| Eye Irritation | 2A | H319: Causes serious eye irritation.[2] |
| Specific Target Organ Toxicity | Single Exposure | H335: May cause respiratory irritation.[2] |
The causality behind these classifications lies in the chemical's reactive nature with biological tissues. As a substituted phenol and ketone, it can interact with proteins and lipids in the skin and mucous membranes, leading to an inflammatory response. Inhalation of the powdered form can cause irritation to the nasal passages and upper respiratory tract.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting | Safety glasses with side-shields or chemical splash goggles.[3] | Chemical-resistant gloves (Nitrile rubber recommended).[3] | Laboratory coat. | NIOSH-approved N95 (or equivalent) respirator.[3] |
| Solution Preparation | Chemical splash goggles. | Chemical-resistant gloves (Nitrile rubber recommended). | Laboratory coat. | Work in a certified chemical fume hood. |
| Transfer and Handling | Chemical splash goggles. | Chemical-resistant gloves (Nitrile rubber recommended). | Laboratory coat. | Work in a certified chemical fume hood. |
Expert Insight: The choice of nitrile gloves is based on their proven resistance to a wide range of chemicals, including aromatic ketones. Always inspect gloves for any signs of degradation or perforation before use. Double gloving is recommended when handling larger quantities or during prolonged procedures.
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound, from receipt to disposal, is critical to minimizing exposure risk.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and appropriate hazard pictograms.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.
Weighing and Aliquoting
This is a critical step where the risk of generating airborne particulates is highest.
-
Designated Area: All weighing and aliquoting must be performed in a designated area, preferably within a chemical fume hood or a powder containment hood.
-
Spatula Technique: Use a dedicated, clean spatula for transferring the powder. Avoid scooping in a manner that creates dust.
-
Container Handling: Keep the primary container closed as much as possible.
Solution Preparation and Use
-
Fume Hood: All solution preparations and subsequent handling of the dissolved compound must be conducted in a certified chemical fume hood to prevent inhalation of any potential vapors.
-
Controlled Addition: When dissolving, add the solid to the solvent slowly to avoid splashing.
-
Secondary Containment: Use secondary containment (e.g., a tray) to contain any potential spills.
Disposal Plan: Environmental Responsibility and Safety
Improper disposal of this compound and its containers can lead to environmental contamination and pose a risk to public health.
-
Waste Segregation: Do not mix this chemical waste with other waste streams. It should be collected in a dedicated, clearly labeled hazardous waste container.[3]
-
Container Management: The waste container must be compatible with the chemical and kept tightly sealed when not in use.
-
Professional Disposal: Arrange for the disposal of the chemical waste through a licensed and approved hazardous waste disposal company.[3] Adhere to all local, state, and federal regulations.
-
Empty Containers: "Empty" containers may still retain chemical residue and should be disposed of as hazardous waste according to your institution's protocols.[3]
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and correct action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Spill Response: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.
Visualizing the Workflow for Safe Handling
The following diagram illustrates the critical decision points and operational flow for safely managing this compound in a laboratory setting.
Caption: Decision workflow for handling this compound.
By integrating these principles and procedures into your laboratory's standard operating procedures, you can foster a culture of safety and ensure the well-being of your team while advancing your critical research.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
ChemBK. 1-(2,4-dihydroxy-3-methylphenyl)-1-Propanone. [Link]
Sources
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
